5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNURLUEDZPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326211 | |
| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103418-56-0 | |
| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1][2][3] When functionalized with a furan ring, the resulting compound, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, presents a promising candidate for further investigation in drug discovery programs. This guide provides a comprehensive overview of a reliable synthetic pathway to this heterocyclic compound, details its thorough characterization using modern analytical techniques, and discusses its potential in the broader context of medicinal chemistry.
Introduction: The Significance of the Oxadiazolone Core
The 1,3,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This structural motif is a bioisostere of amide and ester groups, a feature that allows it to participate in hydrogen bonding interactions with biological receptors, potentially enhancing pharmacological activity.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][5] The incorporation of a furan moiety, another key pharmacophore, can further modulate the biological and physicochemical properties of the molecule.
This document focuses on the synthesis and characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a molecule that combines these two important heterocyclic systems. The primary synthetic route discussed involves the cyclization of a carbohydrazide precursor, a common and efficient method for forming the 1,3,4-oxadiazole ring.[4]
Synthesis Methodology
The synthesis of the title compound is most effectively achieved through a two-step process starting from furan-2-carboxylic acid. The chosen pathway involves the formation of furan-2-carbohydrazide, followed by a cyclization reaction to form the desired 1,3,4-oxadiazol-2(3H)-one ring.
Rationale for Synthetic Strategy
The key transformation is the cyclization of the hydrazide intermediate. For this purpose, several carbonylating agents can be employed, such as phosgene, diphosgene, or triphosgene. Triphosgene (bis(trichloromethyl) carbonate) is often preferred as it is a solid and therefore safer and easier to handle than the highly toxic phosgene gas.[6] It serves as a stable phosgene equivalent, generating the reactive species in situ.[7] An alternative and also effective reagent is 1,1'-Carbonyldiimidazole (CDI), which is known for mediating cyclization reactions under mild conditions.[8][9][10] The reaction of hydrazides with triphosgene in the presence of a base like triethylamine is a facile and established method for constructing oxadiazolone rings.[11]
Experimental Protocol
Step 1: Synthesis of Furan-2-carbohydrazide
-
To a solution of methyl furan-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold ether to afford furan-2-carbohydrazide, which can be used in the next step without further purification if of sufficient purity.
Step 2: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
-
Suspend furan-2-carbohydrazide (1 equivalent) in an anhydrous aprotic solvent such as dioxane or tetrahydrofuran (THF).
-
Add a suitable base, such as triethylamine (2.5 equivalents), to the suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The slow addition of triphosgene at a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the mixture, filter off the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one as a solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for the title compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are typical analytical data for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₄N₂O₃ |
| Molecular Weight | 152.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 170-180 °C (Varies with purity) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch (amide) |
| ~1780 | C=O stretch (cyclic ester/lactone in oxadiazolone ring) |
| ~1650 | C=N stretch |
| ~1100-1250 | C-O-C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework. The chemical shifts for 1,3,4-oxadiazole derivatives are well-documented.[12]
¹H NMR (400 MHz, DMSO-d₆) :
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | NH |
| ~7.9 | Doublet of doublets | 1H | Furan H5 |
| ~7.2 | Doublet of doublets | 1H | Furan H3 |
| ~6.7 | Doublet of doublets | 1H | Furan H4 |
¹³C NMR (101 MHz, DMSO-d₆) :
| Chemical Shift (δ, ppm) | Assignment |
| ~155-165 | C2 (Oxadiazole, C=O) |
| ~150-155 | C5 (Oxadiazole) |
| ~147 | Furan C5 |
| ~138 | Furan C2 |
| ~115 | Furan C3 |
| ~112 | Furan C4 |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
| Technique | [M+H]⁺ or M⁺ |
| ESI-MS | m/z 153.03 |
Potential Applications in Drug Discovery
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents.[2] Its derivatives have been investigated for a multitude of biological activities:
-
Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives exhibit potent activity against various strains of bacteria and fungi.[3][13]
-
Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory effects, comparable to standard drugs.[2]
-
Anticancer Activity: The oxadiazole ring is present in several compounds investigated for their anticancer properties, acting through various mechanisms.[5][14]
-
Antitubercular Activity: Novel oxadiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[3]
The title compound, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, serves as a valuable building block. The reactive N-H group can be further functionalized to generate a library of derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one from readily available starting materials. The use of triphosgene provides an efficient means of cyclization, and the resulting product can be thoroughly characterized by standard spectroscopic techniques. The convergence of the furan and 1,3,4-oxadiazolone moieties in a single molecule makes it a compound of significant interest for medicinal chemists and drug development professionals, offering a versatile scaffold for the discovery of new bioactive agents.
References
-
Ye, S., Wu, Y., & Wu, J. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 21(23), 9497–9501. [Link]
-
Phakhodee, W., & Pattarawarapan, M. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(29), 17147–17172. [Link]
-
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2019). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[6][11][14]Triazolo[4,3-a]pyridines. Organic Letters, 21(15), 6139–6143. [Link]
-
Kahl, D. C., et al. (2019). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. Journal of Medicinal Chemistry, 62(9), 4350–4369. [Link]
-
Kořánová, K., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2097. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2005). 5-Furan-2yl[8][11][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][11][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(1), 55-65. [Link]
-
Nowak, M., & G R, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Mini-Reviews in Organic Chemistry, 19(5), 626-646. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2005). 5-Furan-2-yl[8][11][14]oxadiazole-2-thiol, 5-Furan-2-yl-4H-[6][11][14]-triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(1), 55-65. [Link]
-
Fieser, L. F. (2011). 1,1′-Carbonyldiimidazole (CDI). Reagents for Organic Synthesis. [Link]
-
Wikipedia contributors. (2023). Carbonyldiimidazole. Wikipedia. [Link]
-
Colacino, E., et al. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 3(11), 2882–2889. [Link]
-
Paul, R., & Anderson, G. W. (1960). N,N'-CARBONYLDIIMIDAZOLE, A NEW REAGENT FOR PEPTIDE SYNTHESIS. Journal of the American Chemical Society, 82(17), 4596–4600. [Link]
-
Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 236261. [Link]
-
Demirbas, N., et al. (2005). 5-Furan-2yl[8][11][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][11][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]
-
Haikal, A. Z., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 17(6), 6920–6937. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(4), 1-10. [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Supporting Information. [Link]
-
Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 58-69. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 902903. [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Triphosgene and its Application in Organic Synthesis. (n.d.). ResearchGate. [Link]
-
Kumar, S., et al. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1098–o1099. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]
Sources
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]
Spectroscopic data (NMR, IR, Mass) of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Derivatives of 1,3,4-oxadiazole are noted for a wide spectrum of biological activities.[1][2] Due to a scarcity of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and extrapolates from data on closely related furan-oxadiazole analogs to present a predictive spectroscopic profile. It is intended to serve as a foundational resource for researchers, enabling them to anticipate, acquire, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for structural verification and quality control.
Introduction and Molecular Structure
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one belongs to a class of five-membered heterocyclic compounds that are cornerstones in the development of novel therapeutic agents.[1] Its structure features a furan ring linked to a 1,3,4-oxadiazolone core. The precise arrangement of heteroatoms imparts a unique electronic and conformational profile, making rigorous spectroscopic analysis paramount for unambiguous identification.
The target molecule, with the chemical formula C₆H₄N₂O₃ and a monoisotopic mass of 152.0222 Da , exists in a tautomeric equilibrium between the lactam (-one) and lactim (-ol) forms, although the lactam form is predominantly favored in most conditions.
Figure 1: Tautomeric Forms
Caption: Lactam-lactim tautomerism of the title compound.
This guide will focus on the characterization of the predominant lactam tautomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
2.1. Rationale for IR Analysis
IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For this molecule, the primary diagnostic signals will be the N-H and C=O stretching vibrations of the oxadiazolone ring and the characteristic vibrations of the furan moiety. The presence and position of the carbonyl (C=O) band are critical for distinguishing the target -one compound from its thiol or amine analogs.[3][4]
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Ensure the solid sample is dry and pure. No further preparation is typically needed for ATR.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 to 32 scans to achieve a high signal-to-noise ratio.
-
Data Processing: Perform ATR and baseline corrections as needed.
2.3. Predicted IR Spectral Data
The following table summarizes the anticipated absorption frequencies based on standard functional group regions and data from related furan-oxadiazole structures.[3][5]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Commentary |
| 3250–3100 | N-H Stretch | Oxadiazolone Ring | Medium, Broad | The position and broadness are indicative of hydrogen bonding in the solid state. This is a key signal for the lactam tautomer. |
| 3150–3100 | C-H Stretch | Furan Ring | Medium-Weak | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |
| 1780–1740 | C=O Stretch | Cyclic Carbonyl (Lactam) | Strong, Sharp | Primary diagnostic peak. Its high frequency is characteristic of a 5-membered lactam with adjacent heteroatoms. |
| 1610–1580 | C=N Stretch | Oxadiazole Ring | Medium | Confirms the presence of the heterocyclic ring imine functionality.[5] |
| 1550–1450 | C=C Stretch | Furan Ring | Medium-Strong | Aromatic ring skeletal vibrations. |
| 1250–1200 | C-O-C Stretch (Asymmetric) | Oxadiazole & Furan Rings | Strong | Characteristic of the ether linkages within both heterocyclic rings. |
| ~885 | C-H Out-of-Plane Bend | 2-Substituted Furan | Strong | A highly characteristic band confirming the substitution pattern of the furan ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
3.1. Rationale for NMR Analysis
NMR spectroscopy provides the most definitive data for structural elucidation by mapping the chemical environment of every ¹H and ¹³C nucleus. For 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, ¹H NMR will confirm the substitution pattern of the furan ring, while ¹³C NMR will identify the carbonyl carbon and other carbons of the heterocyclic framework.
3.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar heterocyclic compounds and to ensure the N-H proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
3.3. Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and Commentary |
| NH | 12.0–13.0 | Broad Singlet | - | 1H | The acidic N-H proton of the lactam is expected to be significantly deshielded and may appear broad. Its chemical shift is concentration-dependent. |
| Furan H5 | 7.90–8.00 | Doublet of doublets | J₅₄ ≈ 1.8 Hz, J₅₃ ≈ 0.8 Hz | 1H | Deshielded due to its proximity to the furan oxygen and the electron-withdrawing oxadiazole ring. |
| Furan H3 | 7.40–7.50 | Doublet of doublets | J₃₄ ≈ 3.6 Hz, J₃₅ ≈ 0.8 Hz | 1H | Coupled to both H4 and H5. The direct attachment to the oxadiazole ring causes a downfield shift compared to unsubstituted furan. |
| Furan H4 | 6.70–6.80 | Doublet of doublets | J₄₃ ≈ 3.6 Hz, J₄₅ ≈ 1.8 Hz | 1H | The characteristic coupling constants (J₃₄ > J₄₅ > J₃₅) are definitive for the furan ring system. |
3.4. Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale and Commentary |
| C =O (C2) | 155.0–158.0 | The carbonyl carbon of the lactam is expected in this region, clearly distinguishing it from a thione (C=S) which would appear much further downfield (>175 ppm).[4] |
| Oxadiazole C 5 | 152.0–155.0 | The imine-like carbon attached to the furan ring. |
| Furan C 2 | 140.0–142.0 | The substituted furan carbon, appearing as a quaternary signal. |
| Furan C 5 | 147.0–149.0 | The deshielded CH carbon adjacent to the furan oxygen. |
| Furan C 3 | 115.0–117.0 | The CH carbon adjacent to the point of substitution. |
| Furan C 4 | 112.0–114.0 | The most shielded of the furan carbons. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
4.1. Rationale for MS Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement to validate the molecular formula.
4.2. Experimental Workflow: ESI-MS
Caption: General workflow for ESI-Mass Spectrometry analysis.
4.3. Predicted Mass Spectrometry Data
-
Calculated Exact Mass (C₆H₄N₂O₃): 152.0222
-
Expected HRMS Adducts:
| Ion Adduct | Mode | Calculated m/z |
| [M+H]⁺ | Positive | 153.0295 |
| [M+Na]⁺ | Positive | 175.0114 |
| [M-H]⁻ | Negative | 151.0150 |
-
Plausible Fragmentation Pathways (MS/MS of [M+H]⁺):
-
Loss of CO: A common fragmentation for lactams, leading to a fragment at m/z 125.03.
-
Furan Ring Scission: Loss of CHO from the furan ring.
-
Retro-Diels-Alder: Cleavage of the oxadiazole ring.
-
Conclusion
This guide presents a predictive but scientifically grounded framework for the comprehensive spectroscopic analysis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one. The combination of IR, NMR, and MS provides a self-validating system for structural confirmation. The strong, high-frequency C=O stretch in the IR spectrum, the distinct three-proton AMX system of the furan ring in the ¹H NMR, the characteristic lactam carbonyl signal in the ¹³C NMR, and an accurate molecular ion peak in the HRMS are the key analytical signatures. Experimental verification based on these predicted data will provide definitive proof of structure for researchers synthesizing or utilizing this important heterocyclic scaffold.
References
[3] Cansız, A., et al. (2005). 5-Furan-2yl[3][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10. Available at: [Link]
[8] ResearchGate. (2025). (PDF) 5-Furan-2yl[3][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]
[6] Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o880–o881. Available at: [Link]
[7] Unknown Source. (n.d.). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. This source could not be fully verified.
[5] Unknown Source. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. This source could not be fully verified.
[4] Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. URL not available in search results.
[1] Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]
[2] Neliti. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure Analysis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical exploration of the crystal structure analysis of a specific and promising subclass: 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. We will delve into the critical aspects of their synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and the interpretation of their intricate intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights to accelerate the rational design of novel therapeutics based on this versatile heterocyclic core.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] This structural motif is a bioisostere for carboxylic acids and esters, enhancing physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy. The inherent planarity and electronic nature of the oxadiazole ring facilitate a variety of non-covalent interactions, which are fundamental to molecular recognition at biological targets.[4]
The incorporation of a furan ring at the 5-position introduces additional complexity and potential for interaction. The furan moiety, an aromatic five-membered ring containing an oxygen atom, can participate in hydrogen bonding and π-π stacking interactions, further influencing the crystal packing and, consequently, the solid-state properties of the molecule.[5][6] A comprehensive understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and the informed design of new chemical entities.[7]
Synthetic Pathways to 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives
The synthesis of the 1,3,4-oxadiazole core typically involves the cyclization of an appropriate precursor. A common and effective method for creating 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives begins with furan-2-carboxylic acid hydrazide.
General Synthetic Protocol
A versatile route involves the reaction of furan-2-carboxylic acid hydrazide with a suitable cyclizing agent. For the synthesis of the 2-thione derivative, which can be a precursor to the 2-one, carbon disulfide is often employed in a basic medium.[8] The subsequent conversion to the 2-one can be achieved through various oxidative or hydrolytic methods.
Step-by-Step Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione:
-
A mixture of furan-2-carboxylic acid hydrazide, sodium hydroxide, and carbon disulfide in absolute ethanol is refluxed for several hours.[8]
-
The excess solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified, typically with acetic acid, to precipitate the product.[8]
-
The crude product is then purified by recrystallization.[8]
Further derivatization at the N3 position can be achieved by reacting the 2-thione or 2-one with various electrophiles under basic conditions.
Caption: Synthetic workflow for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives.
The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid.[9] This method provides invaluable data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.
Experimental Workflow for SC-XRD
Step-by-Step Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[9]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Interpreting Crystallographic Data
The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of information. Key parameters to analyze include:
-
Crystal System and Space Group: Describes the symmetry of the crystal lattice.
-
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other weak interactions that dictate the crystal packing.
For instance, in the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angles between the central oxadiazole ring and the pendant phenyl and furan rings are 3.34 (18)° and 5.7 (6)°, respectively, indicating a nearly coplanar arrangement.[5][6]
| Parameter | Typical Value/Observation | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Defines the basic crystal symmetry. |
| Space Group | P2₁/c, P-1, etc. | Provides detailed symmetry information. |
| Dihedral Angles | Varies | Indicates the planarity between different ring systems. |
| Hydrogen Bonds | N-H···O, C-H···O, N-H···S | Key interactions governing molecular assembly.[10] |
| π-π Stacking | Centroid-centroid distances ~3.3-3.8 Å | Important for stabilizing the crystal structure.[5][6] |
Deeper Insights through Hirshfeld Surface Analysis
While SC-XRD provides the "what" of crystal structure, Hirshfeld surface analysis helps to understand the "how" and "why" of intermolecular interactions. This computational tool maps the electron distribution of a molecule within a crystal, providing a visual and quantitative representation of intermolecular contacts.[11][12]
The Power of d_norm Surfaces
The normalized contact distance (d_norm) surface is particularly insightful. It highlights regions of close intermolecular contacts:
-
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White areas: Represent contacts around the van der Waals separation.
-
Blue regions: Indicate contacts longer than the van der Waals radii.
2D Fingerprint Plots
Decomposing the Hirshfeld surface into 2D fingerprint plots allows for the quantification of different types of intermolecular contacts. These plots provide a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the overall crystal packing.[13]
Caption: Workflow for Hirshfeld surface analysis.
The Role of Computational Chemistry
Computational studies, such as Density Functional Theory (DFT), complement experimental data by providing insights into the electronic properties and reactivity of the molecules.[4] Molecular Electrostatic Potential (MEP) maps, for example, can predict sites susceptible to electrophilic and nucleophilic attack, guiding the design of new derivatives with enhanced biological activity.[14] Molecular docking studies can further predict the binding modes of these compounds with their biological targets, providing a structural basis for their observed activity.[9][12]
Conclusion: From Crystal Structure to Drug Design
The comprehensive analysis of the crystal structure of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives is a critical step in the drug discovery pipeline. By integrating experimental techniques like SC-XRD with computational methods such as Hirshfeld surface analysis and DFT, researchers can gain a profound understanding of the structure-property relationships of these promising compounds. This knowledge is instrumental in the rational design of new derivatives with optimized pharmacological profiles, ultimately accelerating the development of novel and effective therapeutics.
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Omega.
- Karanth, S. N., Narayana, B., Sarojini, B. K., Kumar, S. M., & Byrappa, K. (2019). Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.
- Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)
- Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.
- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.).
- The Hirshfeld surface analysis of the compound ED. (n.d.).
- Quinazoline-oxadiazole hybrids: Synthesis, SC-XRD, Hirshfeld surface analysis and computational investig
- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.).
- Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole deriv
- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (n.d.). Journal of University of Shanghai for Science and Technology.
- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.).
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Journal of the Brazilian Chemical Society.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2015).
- Vaidya, A., Pathak, D., & Shah, K. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design.
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (n.d.). CrystEngComm.
- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021).
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
- Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. (2017).
- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)
- A new and efficient synthesis of 1,3,4-oxadiazole deriv
- 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.).
- 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.).
-
5-Furan-2yl[1][9][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][11][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). PubMed.
- Cambridge Structural D
- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChem.
- Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. (n.d.). PubMed Central.
-
5-Furan-2yl[1][9][11]oxadiazole-2-thiol, 5-furan-2yl-4H[1][11][13] triazole-3-thiol and their thiol-thione tautomerism. (n.d.). PubMed.
- 5-(Furan-2-yl)-3-methyl-1,3,4-oxadiazol-2-one. (n.d.). PubChem.
- Synthesis, X-Ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-Oxadiazole Derivatives. (2025).
- Synthesis, characterization and chelating properties of furan ring containing organic ligands. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. rroij.com [rroij.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 5. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BHU Digital Library [dl.bhu.ac.in]
- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. sci-hub.ru [sci-hub.ru]
- 14. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, favorable pharmacokinetic profile, and ability to participate in hydrogen bonding, make it a versatile scaffold for the design of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-oxadiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antiviral potential. We will delve into the synthetic methodologies for accessing this core, explore the intricate mechanisms of action, and provide detailed, field-proven protocols for the evaluation of their biological efficacy. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics.
The 1,3,4-Oxadiazole Core: A Foundation for Diverse Biological Activity
The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering improved metabolic stability and membrane permeability.[5] This inherent stability, coupled with the planar geometry of the ring, allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[6] The diverse pharmacological landscape of 1,3,4-oxadiazole derivatives is a testament to the chemical tractability of this scaffold, which allows for the introduction of a wide array of functional groups at the 2- and 5-positions. These substitutions modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines, which are typically prepared from the reaction of an acid hydrazide with an acyl chloride or a carboxylic acid.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol outlines a general and widely applicable method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Step 1: Synthesis of the Acylhydrazide
-
To a solution of the corresponding ethyl ester in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated acylhydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of the 1,2-Diacylhydrazine Intermediate
-
Dissolve the acylhydrazide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired aroyl chloride (1.1 equivalents) to the solution with constant stirring.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Pour the reaction mixture into crushed ice and water.
-
The precipitated 1,2-diacylhydrazine is collected by filtration, washed with water, and dried.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
To the 1,2-diacylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (5-10 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
The resulting solid is filtered, washed thoroughly with water to remove any residual acid, and then with a saturated sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[7][8]
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 1,3,4-Oxadiazole derivatives have demonstrated significant potential as a new class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]
Mechanism of Action
The antimicrobial action of 1,3,4-oxadiazoles is often attributed to the presence of the toxophoric –N=C–O– moiety, which can interact with nucleophilic centers within microbial cells.[12] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings attached to the oxadiazole core significantly influence their antimicrobial potency.[9] For instance, the presence of an additional heterocyclic ring, such as a pyridine or quinoline, often enhances the antimicrobial effect.[9]
Quantitative Data: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | 10.8 | [13] |
| Escherichia coli | 111.3 | [13] | |
| Pseudomonas aeruginosa | 111.3 | [13] | |
| Candida albicans | 10.8 | [13] | |
| Compound 2 | Staphylococcus aureus | 27.8 | [13] |
| Escherichia coli | 111.3 | [13] | |
| Pseudomonas aeruginosa | 111.3 | [13] | |
| Candida albicans | 27.8 | [13] | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | < Ampicillin | [9] |
| Streptococcus pneumoniae | < Ampicillin | [9] | |
| Pseudomonas aeruginosa | >100x Ampicillin | [9] | |
| Aspergillus fumigatus | > Terbinafine | [9] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a 1,3,4-oxadiazole derivative against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth only)
-
Sterility control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compound: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing bacterial inoculum and a known effective antibiotic.
-
Negative Control: A well containing only MHB and the bacterial inoculum (growth control).
-
Sterility Control: A well containing only MHB and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria.[10][14][15][16][17]
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a wide range of cancer cell lines.[2][18]
Mechanisms of Action
The anticancer effects of 1,3,4-oxadiazoles are multifaceted and involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][3]
-
Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[19] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Enzyme Inhibition: These compounds can target critical enzymes involved in cancer progression, including:
-
Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, resulting in cell cycle arrest and apoptosis.[1]
-
Thymidylate Synthase (TS): TS is a crucial enzyme in DNA synthesis, and its inhibition disrupts DNA replication in rapidly dividing cancer cells.[3]
-
Telomerase: Inhibition of telomerase, an enzyme that maintains the length of telomeres, leads to cellular senescence and apoptosis in cancer cells.[1]
-
-
Inhibition of Growth Factor Signaling: 1,3,4-Oxadiazole derivatives can interfere with signaling pathways driven by growth factors like Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors.[2]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2a-c | HT29 (Colon) | 1.3 - 2.0 | [19] |
| Compound 4f | HT29 (Colon) | <2.0 | [19] |
| Compound 5a | HT29 (Colon) | <2.0 | [19] |
| Compound 4h | A549 (Lung) | <0.14 | |
| Compound 4i | A549 (Lung) | 1.59 | |
| Compound 4l | A549 (Lung) | 1.80 | |
| AMK OX-8 | A549 (Lung) | 25.04 | |
| AMK OX-9 | A549 (Lung) | 20.73 | |
| AMK OX-10 | HeLa (Cervical) | 5.34 | |
| Compound 37 | HepG2 (Liver) | 0.7 ± 0.2 | |
| Compound 76 | MCF-7 (Breast) | 0.7 ± 0.2 | [3] |
| Compound 65 | HepG2, HeLa, SW1116, BGC823 | Most potent telomerase inhibitor (IC₅₀ = 1.27 ± 0.05) | [3] |
| Compound 99 | PC-3 (Prostate) | 0.67 | [3] |
| Compound 26 | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,3,4-oxadiazole derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. c. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, carefully remove the medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their use is often associated with gastrointestinal side effects. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents with the potential for an improved safety profile.
Mechanism of Action
The primary anti-inflammatory mechanism of many 1,3,4-oxadiazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Some derivatives are also thought to inhibit the lipoxygenase (LOX) pathway, providing a dual mechanism of action.
Signaling Pathway Visualization
Caption: Anti-inflammatory mechanism of 1,3,4-oxadiazole derivatives.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
| Compound 38a | - | 1.95 | [3] |
| Compound 38b | 63.23% inhibition @ 10 µM | 1.49 | [3] |
| Compound 38c | - | 2.19 | [3] |
| Compound 46a | 0.04 - 0.081 | 139.74 - 321.95 | [3] |
| Compound 46e | 0.04 - 0.081 | 139.74 - 321.95 | [3] |
| Ox-6f | - | - |
Note: Some data is presented as % inhibition at a specific concentration.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of 1,3,4-oxadiazole derivatives against the COX-2 enzyme using a commercial kit.
Materials:
-
COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and a known inhibitor like Celecoxib)
-
Arachidonic acid (substrate)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: a. Reconstitute and dilute the COX-2 enzyme, probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions. Keep the enzyme on ice.
-
Assay Plate Setup: a. Enzyme Control (100% Activity): Add assay buffer to designated wells. b. Inhibitor Control: Add a known selective COX-2 inhibitor (e.g., Celecoxib) to designated wells. c. Test Wells: Prepare serial dilutions of the test compounds and add them to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Reaction Mix Preparation: Prepare a master mix containing assay buffer, COX probe, and diluted cofactor.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: a. Pre-set the plate reader to the correct wavelength and temperature (typically 25°C). b. Initiate the reaction by adding the diluted arachidonic acid solution to all wells, preferably using a multi-channel pipette.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. b. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][14][18]
Antiviral Activity of 1,3,4-Oxadiazole Derivatives
The development of novel antiviral agents is of paramount importance in combating viral infections. 1,3,4-Oxadiazole derivatives have demonstrated promising antiviral activity against a range of viruses, including tobacco mosaic virus (TMV) and SARS-CoV-2.[13]
Mechanism of Action
The precise antiviral mechanisms of 1,3,4-oxadiazoles are still under investigation and can vary depending on the viral target. For TMV, some derivatives are thought to bind to the viral capsid protein, thereby interfering with viral assembly. In the context of SARS-CoV-2, certain derivatives have shown inhibitory activity against the main protease (Mpro), an essential enzyme for viral replication.
Quantitative Data: Antiviral Activity
| Compound ID | Virus | EC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Compound 40a-f | Tobacco Mosaic Virus (TMV) | 11.9 - 16.5 | - | [13] |
| Compound H6 | Tobacco Mosaic Virus (TMV) | 180.7 (therapeutic), 190.3 (protective) | - | |
| Compound Y5 | Tobacco Mosaic Virus (TMV) | 215.8 (therapeutic), 218.6 (protective) | - | |
| Compound 6a | SARS-CoV-2 | - | 15.2 | |
| Compound 6b | SARS-CoV-2 | - | 15.7 |
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into 1,3,4-oxadiazole derivatives has provided valuable insights into their structure-activity relationships. Key takeaways include:
-
Antimicrobial Activity: The type and position of substituents on the aryl rings are critical. The para position is often favored. The inclusion of additional heterocyclic rings generally enhances activity.[9]
-
Anticancer Activity: The hybridization of the 1,3,4-oxadiazole core with other heterocyclic pharmacophores is a promising strategy to overcome drug resistance and improve potency.[18]
-
Anti-inflammatory Activity: The presence of specific substitutions, such as an o-phenol group, can significantly enhance in vivo anti-inflammatory activity.[2]
The future of 1,3,4-oxadiazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and QSAR studies, will be instrumental in guiding these efforts.[19] Furthermore, the exploration of novel biological targets for this versatile scaffold will undoubtedly lead to the development of new and effective therapies for a wide range of diseases.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Nayak, S., Gaonkar, S. L., Musad, E. A., et al. (n.d.). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. VBN, 1-25. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Rahman, M. A., et al. (2012). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7149-7155. [Link]
-
Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(44), 40055-40071. [Link]
-
Li, P., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(37), 24148-24163. [Link]
-
Mishra, A., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1731-1740. [Link]
-
Mobin, S. M., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 6(11), 3056-3064. [Link]
-
Talebian, J., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 63(1), 276-288. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Maccallini, C., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(19), 6296. [Link]
-
IJNRD. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10). [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Neliti. (n.d.). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. [Link]
-
Zarghi, A., & Arfaei, S. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3163. [Link]
-
Khan, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(1), 254. [Link]
-
El-Sayed, W. A., et al. (2022). Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. ACS Omega, 7(21), 17823-17835. [Link]
-
ResearchGate. (n.d.). Chemical structures of 1,3,4‐oxadiazole derivatives as antimycobacterial agents (1–27). [Link]
-
Zenodo. (2025). ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. [Link]
-
Royal Society of Chemistry. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Bio-protocol. (n.d.). Broth microdilution susceptibility testing. [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
-
Iranian Journal of Pharmaceutical Research. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 319-325. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
ResearchGate. (2024). Design, synthesis and antiviral activity of coumarin derivatives containing 1,3,4- oxadiazole/thidiazole. [Link]
-
PubMed. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. [Link]
-
Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
MDPI. (2022). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole derivatives with unknown anti-cancer mechanism of action. [Link]
-
National Institutes of Health. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (2025). Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Thai Science. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery | Semantic Scholar [semanticscholar.org]
- 8. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 1,3,4-Oxadiazoles: Core Methods and Modern Innovations
Authored by a Senior Application Scientist
Foreword: The 1,3,4-Oxadiazole as a Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle distinguished by the presence of one oxygen and two nitrogen atoms. In the landscape of medicinal chemistry and materials science, it has emerged as a "privileged scaffold".[1][2] This status is not arbitrary; it is earned due to the ring's unique combination of properties. Its rigid, planar structure and electron-deficient nature contribute to favorable pharmacokinetic profiles. Critically, the 1,3,4-oxadiazole core serves as a bioisostere for carboxylic acids, esters, and carboxamides, allowing chemists to circumvent issues like metabolic instability or poor cell permeability associated with these functional groups.[1] This versatility has led to the development of numerous clinically significant molecules, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[1]
The immense therapeutic potential, spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications, continually fuels the quest for novel and efficient synthetic routes to this versatile heterocycle.[3][4][5] This guide provides an in-depth exploration of the core synthetic strategies, from foundational methods to modern, greener innovations, designed for the practicing researcher in drug development. We will delve into the causality behind methodological choices, offering not just protocols, but a framework for rational synthetic design.
The Foundational Pillar: Cyclodehydration of 1,2-Diacylhydrazines
The most traditional and conceptually straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of a 1,2-diacylhydrazine intermediate. This method's reliability has made it a cornerstone of oxadiazole synthesis.
Mechanistic Rationale
The core transformation relies on the removal of a water molecule from the 1,2-diacylhydrazine. The reaction is initiated by the activation of one of the carbonyl oxygens, typically by protonation under acidic conditions or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the lone pair of the adjacent amide nitrogen. The resulting tetrahedral intermediate then undergoes dehydration to yield the stable, aromatic 1,3,4-oxadiazole ring.
The choice of dehydrating agent is the critical experimental parameter, dictating the reaction's harshness, substrate scope, and overall efficiency.
Caption: A typical one-pot workflow for oxadiazole synthesis via oxidative cyclization.
A Survey of Key Oxidizing Systems
The versatility of this method stems from the wide array of available oxidants, each with distinct advantages.
| Oxidizing Agent | Typical Conditions | Causality & Field Insights | Reference |
| Iodine (I₂) | K₂CO₃, DMSO, 100 °C | Cost-Effective & Metal-Free: Molecular iodine is an inexpensive and practical oxidant. The reaction proceeds under basic conditions and is tolerant of a wide range of functional groups. This method is highly scalable and avoids transition metal contaminants. [6][7] | [6][7] |
| Chloramine-T | Ethanol, Microwave | Efficient & Rapid: Chloramine-T serves as a source of electrophilic chlorine, which facilitates the cyclization. When paired with microwave irradiation, it leads to very short reaction times and high yields, making it a preferred method for rapid library synthesis. [1][8] | [1][8] |
| Dess–Martin Periodinane (DMP) | DCM, Room Temp. | Mild & High-Yielding: DMP is a hypervalent iodine reagent that enables the oxidative cyclization to occur under very mild, metal-free conditions at room temperature. It is particularly useful for complex molecules with sensitive functionalities. [9] | [9] |
| Copper(II) Salts (e.g., Cu(OTf)₂) | Acetonitrile, Reflux | Catalytic Approach: Copper catalysts can facilitate the oxidative coupling through an imine C-H functionalization pathway. This catalytic approach is advantageous as it reduces the amount of oxidant waste. [3] | [3] |
| Ceric Ammonium Nitrate (CAN) | Dichloromethane, Reflux | One-Pot Condensation/Cyclization: CAN is a powerful single-electron oxidant that can be used for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from acyl hydrazides and aldehydes. [4][10] | [4][10] |
Experimental Protocol: Iodine-Mediated One-Pot Synthesis
This protocol, adapted from established literature, demonstrates a practical and scalable metal-free synthesis. [7] 1. Reagents and Setup:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Acid hydrazide (1.0 mmol)
-
Ethanol (10 mL)
-
DMSO (5 mL)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Iodine (I₂, 1.2 mmol)
-
Round-bottom flask with reflux condenser and magnetic stirrer.
2. Procedure:
-
Combine the aldehyde (1.0 mmol) and acid hydrazide (1.0 mmol) in 10 mL of ethanol.
-
Heat the mixture to reflux and monitor by TLC until the starting materials are consumed and the acylhydrazone intermediate is formed (typically 3-10 hours).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the crude acylhydrazone residue, add 5 mL of DMSO, potassium carbonate (3.0 mmol), and iodine (1.2 mmol).
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC (typically 1-4 hours).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing 50 mL of cold water.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
Modern & Green Synthetic Innovations
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods for 1,3,4-oxadiazole synthesis. [11]These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents and reagents.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized oxadiazole synthesis by dramatically reducing reaction times from hours to minutes. [12][13]The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid, uniform heating that is not achievable with conventional methods. This often results in higher yields and cleaner product profiles. Many classical reactions, such as cyclodehydration with POCl₃ or oxidative cyclization with Chloramine-T, have been adapted for microwave conditions. [14][8] Key Advantages:
-
Rate Acceleration: Reaction times are often reduced by orders of magnitude. [8][15]* Higher Yields: Rapid heating can minimize the formation of side products.
-
Solvent-Free Conditions: In some cases, reactants can be irradiated neat or on a solid support (e.g., silica gel), eliminating the need for bulk solvents. [12][13]
Grinding and Mechanochemistry
Solvent-free synthesis via grinding (mechanochemistry) is an exceptionally green technique. [16]Reactants are ground together in a mortar and pestle, sometimes with a catalytic amount of a reagent. The mechanical force provides the energy to initiate the reaction, eliminating the need for solvents entirely. An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported by grinding aromatic hydrazides and aldehydes with a catalytic amount of molecular iodine. [16]This method avoids the use of any organic solvent during the reaction and workup, making it highly sustainable.
Conclusion
The synthesis of the 1,3,4-oxadiazole core is a mature yet continually evolving field. While the classical cyclodehydration of 1,2-diacylhydrazines remains a reliable method, the oxidative cyclization of N-acylhydrazones has become the dominant strategy due to its convergence, versatility, and adaptability to one-pot procedures. The ongoing development of milder reagents and catalytic systems continues to broaden the scope and applicability of these methods. Furthermore, the integration of green chemistry principles, particularly through microwave-assisted synthesis and mechanochemistry, is paving the way for more sustainable and efficient production of these vital heterocyclic compounds. For the modern researcher, a thorough understanding of this diverse synthetic arsenal is essential for the rational design and development of the next generation of 1,3,4-oxadiazole-based therapeutics and materials.
References
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple 1,3,4-Oxadiazole-Containing Compounds as New Leads for Drug Discovery. Current Medicinal Chemistry, 12(23), 2795-2819. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Bollikolla, H. B., Varala, R., & Murthy, V. S. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Mini-Reviews in Medicinal Chemistry. [Link]
-
Patel, H. D., Patel, K. D., Prajapati, S. M., & Panchal, S. N. (2014). Review of synthesis of 1, 3, 4-oxadiazole derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
-
Kumar, R., & Kumar, P. (2021). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Biju, C. R., Ilango, K., Prathap, M., & Rekha, K. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Zhang, S., et al. (2021). Synthesis of 1,3,4-Oxadiazoles by Iodine-Mediated Oxidative Cyclization of Methyl Ketones with 4-Phenylsemicarbazide. Synlett, 33(15), 1458-1462. [Link]
-
Kumar, R., & Kumar, P. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 455-472. [Link]
-
Anonymous. (2024). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Kumar, D., & Kumar, N. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2186-2203. [Link]
-
Anonymous. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry. [Link]
-
Biju, C. R., Ilango, K., Prathap, M., & Rekha, K. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Anonymous. (2014). Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents. IDAAM Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Anonymous. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5459. [Link]
-
Jha, K. K., Samad, A., Kumar, Y., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2017, 8079494. [Link]
-
Bollikolla, H. B., Varala, R., & Murthy, V. S. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Wang, Y., et al. (2021). Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ACS Omega, 6(40), 26646-26653. [Link]
-
Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Anonymous. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie, e2400185. [Link]
-
Yu, W., et al. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343. [Link]
-
Anonymous. (2024). A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. [Link]
-
Anonymous. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. ACS Omega. [Link]
-
Kamal, A., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(11), e2000141. [Link]
-
Dabholkar, V. V., & Ansari, F. Y. (2025). An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. ResearchGate. [Link]
-
Anonymous. (2024). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. [Link]
-
Sahoo, B. M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1143. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. International Journal of Polymer Science, 2014, 467386. [Link]
-
Anonymous. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. ResearchGate. [Link]
-
Anonymous. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Research Square. [Link]
-
Anonymous. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
-
Iska, V. B., & Dudley, G. B. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry, 15(8), 1783-1786. [Link]
-
Beaulieu, F., et al. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 9(18), 6409-6412. [Link]
-
Milcent, R., & Barbier, G. (1993). A New Synthesis Of 1,3,4-Oxadiazoles. Cyclization Of N.N'-Diacylhydrazeves Catalyzed By Palladium(0). Synthetic Communications, 23(11), 1535-1541. [Link]
-
Wang, Z., et al. (2015). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry, 80(1), 591-598. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Oxadiazol-2-thiones
Foreword: Unveiling the Duality of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] These five-membered heterocyclic compounds are integral to the development of antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5] When this ring is substituted at the 5-position and features a thione group at the 2-position, a fascinating chemical phenomenon known as tautomerism comes into play. This guide provides an in-depth exploration of the thione-thiol tautomerism in 5-substituted-1,3,4-oxadiazol-2-thiones, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the structural nuances, the analytical methodologies used to probe this equilibrium, and the factors that govern the predominance of one tautomeric form over the other. Understanding this tautomeric balance is not merely an academic exercise; it is critical for rational drug design, as the specific tautomer present can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.
The Thione-Thiol Equilibrium: A Fundamental Insight
5-substituted-1,3,4-oxadiazol-2-thiones can exist in two interconverting isomeric forms: the thione form and the thiol form. This dynamic equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom.
Overwhelming evidence from spectroscopic and crystallographic studies indicates that the equilibrium strongly favors the thione tautomer in both the solid state and in solution.[6][7][8] This preference is a critical consideration for understanding the molecule's reactivity and interactions.
Synthesis of 5-Substituted-1,3,4-Oxadiazol-2-thiones: A Standard Protocol
A common and effective method for the synthesis of these compounds involves a multi-step process starting from a substituted benzoic acid.[3]
Experimental Protocol: Synthesis of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
This protocol outlines a typical synthesis, which can be adapted for various 5-substituted analogs.
Step 1: Esterification of Benzoic Acid
-
To a solution of benzoic acid (10g, 0.082 mol) in methanol, add concentrated sulfuric acid dropwise.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product, methyl benzoate, with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Formation of Benzoylhydrazide
-
Dissolve the obtained methyl benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.[3]
-
Cool the reaction mixture, and the solid benzoylhydrazide will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Cyclization to form 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
-
To a solution of benzoylhydrazide (1.36g, 0.01 mol) in ethanol, add potassium hydroxide.
-
Add carbon disulfide (10 mL) dropwise to the alkaline solution.[3]
-
Reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide gas ceases.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[3]
Spectroscopic and Crystallographic Evidence for Thione Predominance
A multi-faceted analytical approach is essential to unequivocally determine the dominant tautomeric form.
Infrared (IR) Spectroscopy
The IR spectrum provides key vibrational information that helps distinguish between the thione and thiol forms.
-
Thione Form: The presence of a C=S stretching band, typically in the range of 1250-1270 cm⁻¹, is a strong indicator of the thione tautomer.[9] The absence of a sharp S-H stretching band around 2500-2600 cm⁻¹ further supports this assignment.[6]
-
Thiol Form: The thiol tautomer would exhibit a characteristic S-H stretching vibration.
In practice, the IR spectra of 5-substituted-1,3,4-oxadiazol-2-thiones consistently show the C=S stretch and lack the S-H stretch, confirming the thione structure.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure in solution.
-
¹H NMR: The thione form is characterized by a broad singlet corresponding to the N-H proton, typically observed at a downfield chemical shift (e.g., ~14.7 ppm).[8] The thiol form would instead show a signal for the S-H proton at a much higher field.
-
¹³C NMR: The presence of a signal for the C=S carbon at a characteristic downfield position (e.g., ~186 ppm) is a definitive marker for the thione tautomer.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the molecular structure in the solid state. Numerous crystallographic studies of 5-substituted-1,3,4-oxadiazol-2-thiones have confirmed that the proton resides on the nitrogen atom, and the exocyclic sulfur exists as a thione (C=S).[11][12][13] These studies also reveal important information about intermolecular interactions, such as hydrogen bonding, which can further stabilize the thione form in the crystal lattice.[12][14]
| Analytical Technique | Evidence for Thione Form | Evidence for Thiol Form | Observed in 5-Substituted-1,3,4-Oxadiazol-2-thiones |
| IR Spectroscopy | C=S stretch (~1250-1270 cm⁻¹), absence of S-H stretch | S-H stretch (~2500-2600 cm⁻¹) | Thione form [6][9] |
| ¹H NMR Spectroscopy | N-H proton signal (downfield) | S-H proton signal (upfield) | Thione form [8] |
| ¹³C NMR Spectroscopy | C=S carbon signal (~186 ppm) | C-S carbon signal | Thione form [10] |
| X-ray Crystallography | Proton on nitrogen, C=S double bond | Proton on sulfur, C-S single bond | Thione form [11][12][13] |
Computational Insights into Tautomeric Stability
Density Functional Theory (DFT) calculations have become an indispensable tool for investigating tautomerism.[15] These theoretical studies allow for the calculation of the relative energies of the different tautomers, providing a quantitative measure of their stability.
Computational studies on 1,3,4-oxadiazole derivatives consistently show that the thione tautomer is more stable than the thiol form, often by several kcal/mol.[16] These calculations can also model the effect of different solvents on the tautomeric equilibrium.[15] Generally, more polar solvents are found to further stabilize the more polar thione tautomer.[17][18]
The Influence of the 5-Substituent
While the thione form is generally preferred, the nature of the substituent at the 5-position of the 1,3,4-oxadiazole ring can have a subtle influence on the electronic properties of the molecule. However, for most common substituents (e.g., aryl, alkyl, furan), the thione-thiol equilibrium remains overwhelmingly shifted towards the thione.[19][20] The electronic nature of the substituent (electron-donating or electron-withdrawing) can impact the overall reactivity and biological activity of the compound.
Conclusion and Future Perspectives
The tautomerism of 5-substituted-1,3,4-oxadiazol-2-thiones is a well-established phenomenon where the thione form predominates. This preference is consistently supported by a range of experimental techniques, including IR, NMR, and X-ray crystallography, and is further corroborated by computational studies. For researchers in drug discovery and medicinal chemistry, a thorough understanding of this tautomeric behavior is paramount. The dominance of the thione tautomer dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical determinants of its pharmacological profile. Future research in this area may focus on the synthesis of novel derivatives with unique 5-substituents that could potentially modulate the tautomeric equilibrium, although a significant shift towards the thiol form appears unlikely under normal conditions. The continued investigation of these versatile compounds holds promise for the development of new and effective therapeutic agents.
References
-
On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O). PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. (2016-09-02). Available at: [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. (2025-06-12). Available at: [Link]
-
Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. PubMed. Available at: [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of 5‐substituted‐1,3,4‐oxadiazole‐2(3H)‐thiones and tabular representation of urease inhibitory activity of compounds 2a‐2r against standard inhibitor. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. (2025-08-22). Available at: [Link]
-
A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives: in vitro bioactivity and molecular docking. PubMed Central. (2023-11-21). Available at: [Link]
-
Density Functional Study of Solvent and Substitute Effects on the Tautomerism of 3-Hydroxy-1, 2, 4-Oxadiazole Derivatives. ResearchGate. (2025-08-06). Available at: [Link]
-
Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. (2025-08-07). Available at: [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at: [Link]
-
Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Semantic Scholar. (2012-04-25). Available at: [Link]
-
Thione–thiol tautomerism of I' and II'. ResearchGate. Available at: [Link]
-
5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available at: [Link]
-
Tautomerism in aromatic heterocycles. Química Organica.org. Available at: [Link]
-
Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Semantic Scholar. Available at: [Link]
-
Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. (2025-08-06). Available at: [Link]
-
Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. (2025-08-10). Available at: [Link]
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. PubMed. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
-
1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1). ResearchGate. Available at: [Link]
-
X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. (2025-08-10). Available at: [Link]
-
Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
5-Furan-2yl[3][15][16]oxadiazole-2-thiol, 5-furan-2yl-4H[15][16][21] triazole-3-thiol and their thiol-thione tautomerism. PubMed. Available at: [Link]
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. ResearchGate. Available at: [Link]
-
Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Available at: [Link]
-
5-Furan-2yl[3][15][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[15][16][21] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]
-
5-Furan-2yl[3][15][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[15][16][21] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. (2025-10-16). Available at: [Link]
-
Synthesis and Screening of New[3][15][16]Oxadiazole,[15][16][21]Triazole, and[15][16][21]Triazolo[4,3-b][15][16][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. (2021-01-07). Available at: [Link]
-
1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]
- Crystal structure of 2-({[5-(adamantan-2-yl) - zora.uzh.ch. University of Zurich. (2022-12-19). Available at: https://www.zora.uzh.ch/id/eprint/229068/1/El-Emam-2022-Crystal_structure_of_2-.pdf
-
2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. ACS Publications. Available at: [Link]
-
Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. INIS-IAEA. Available at: [Link]
-
Direct and Solvent-Assisted Thione-Thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. DSpace Repository. Available at: [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives: in vitro bioactivity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Acute Toxicity Studies of Novel Oxadiazole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting acute toxicity studies for novel oxadiazole compounds. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and ethically sound approach to preclinical safety assessment.
Introduction: The Imperative for Early Safety Assessment
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its versatility has led to an explosion of novel derivatives being synthesized as potential therapeutic agents.[3] However, before any compound can advance toward clinical application, a rigorous evaluation of its safety profile is paramount.[4][5][6]
Acute toxicity testing represents a critical first step in the in vivo toxicological evaluation of a new chemical entity (NCE).[5][7][8] These studies provide essential, albeit preliminary, data on a substance's intrinsic toxicity following a single, high-dose exposure. The primary objectives are to identify the dose range causing mortality, determine the median lethal dose (LD50) for classification purposes, and uncover potential target organs for toxicity.[9][10][11] This initial screen is fundamental for establishing the compound's safety profile and guiding all subsequent non-clinical and clinical development.
Part 1: Foundational Principles & The Regulatory Landscape
A well-designed acute toxicity study is built upon a foundation of established scientific principles and adherence to international regulatory guidelines. This ensures data quality, reproducibility, and ethical conduct.
The Scientific Rationale: Beyond Mortality
The core purpose of an acute toxicity study is to assess the adverse effects that occur within a short time after administering a single dose of a substance.[12] While the determination of an LD50 value is a key output for regulatory classification under the Globally Harmonised System (GHS), the study yields far more valuable information.[10][13] A meticulously conducted study provides a comprehensive initial toxicity profile, including:
-
Onset, nature, and duration of toxic signs: This includes observable changes in behavior, appearance, and physiological function.
-
Dose-response relationship: Understanding how the severity of toxic effects relates to the administered dose.
-
Target organ identification: Post-mortem examinations reveal which organs are most affected by the compound.[7]
-
Reversibility of toxic effects: Observations during the recovery period can indicate whether the observed toxicities are transient or permanent.
The Regulatory Framework: OECD Guidelines
To promote international harmonization and data acceptance, acute oral toxicity studies are typically conducted following guidelines established by the Organisation for Economic Co-operation and Development (OECD). The traditional "classical LD50" test (formerly OECD 401) has been replaced by alternative methods that significantly reduce the number of animals required.[12][14] The three principal guidelines are:
-
OECD 420: Fixed Dose Procedure (FDP): This method uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[15][16][17] The aim is to identify a dose that produces clear signs of toxicity but avoids mortality, thereby classifying the substance's hazard level without needing to calculate a precise LD50.[18][19]
-
OECD 423: Acute Toxic Class (ATC) Method: This is another stepwise procedure using a small number of animals (typically 3) per step.[14][20][21] The outcome at each dose level (mortality or survival) determines the next step, ultimately assigning the substance to a specific toxicity class based on GHS LD50 cut-off values.[13][22][23][24]
-
OECD 425: Up-and-Down Procedure (UDP): This sequential method doses animals one at a time.[25][26] If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[10][27] This approach allows for the calculation of a statistically robust LD50 and confidence interval with a minimal number of animals, making it a highly efficient and ethical choice.[1][28][29]
Ethical Imperatives: The 3Rs in Practice
All animal-based research must be governed by stringent ethical principles. The principles of the 3Rs—R eplacement, R eduction, and R efinement—are central to the humane use of animals in science.[30]
-
Replacement: Using non-animal methods where possible. While in vitro cytotoxicity assays can provide preliminary data, a full replacement for systemic acute toxicity is not yet validated.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. The modern OECD guidelines (420, 423, and 425) are specifically designed to achieve this, using significantly fewer animals than the classical LD50 test.[14][27]
-
Refinement: Minimizing or eliminating pain and distress. This involves using humane endpoints (e.g., euthanizing moribund animals), ensuring proper housing and handling, and using appropriate administration techniques.[31][32]
Researchers have a moral and scientific obligation to adhere to these principles, which are enforced by Institutional Animal Care and Use Committees (IACUC) or equivalent local ethics committees.[31][33][34]
Part 2: Strategic Experimental Design
The validity and utility of an acute toxicity study depend entirely on a well-conceived experimental design. Every choice, from animal model to dose formulation, must be deliberate and scientifically justified.
Test System and Environment
-
Species Selection: Healthy, young adult rodents are the standard model. Sprague-Dawley or Wistar rats are commonly used due to the extensive historical database available for these strains.[1]
-
Sex: Studies are now typically initiated using only females.[13][14] This is because, in general, females tend to be slightly more sensitive. If no significant toxicity is observed in females, testing in males may not be necessary unless specific regulatory requirements demand it or there is prior knowledge of sex-specific differences.
-
Housing and Acclimatization: Animals must be housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle).[13] A minimum 5-day acclimatization period is crucial before the start of the study to allow animals to adapt to the laboratory environment and minimize stress-related physiological variations.[13]
Test Substance and Dose Formulation
The test compound must be administered in a suitable vehicle. The preferred vehicle is water or saline. If the oxadiazole derivative is not soluble in aqueous media, an alternative like corn oil or a 0.5% solution of carboxymethylcellulose (CMC) may be used.[12][13] The key considerations are:
-
The vehicle must be non-toxic at the volume administered.
-
The test substance must form a stable and homogenous solution or suspension to ensure accurate dosing.
-
The final formulation should be prepared fresh daily unless stability data proves otherwise.
Dose Selection Strategy
Selecting the appropriate starting dose is critical for an efficient study. This decision should be informed by all available data, including:
-
In vitro cytotoxicity data: Results from assays on cell lines can provide a rough estimate of potency.
-
Data from structurally related compounds: Published toxicity data on other oxadiazoles can offer valuable guidance.[35]
-
In silico predictions: Computational models can predict potential toxicity.
In the absence of any information, the OECD guidelines provide default starting doses. For instance, the Fixed Dose Procedure suggests a starting dose of 300 mg/kg.[16] A preliminary sighting study, involving a few animals dosed sequentially, is often conducted to refine the starting dose for the main study.[16][18][19]
| OECD Guideline | Typical Starting Doses (mg/kg) | Primary Purpose |
| 420 (FDP) | 5, 50, 300, 2000 | Hazard classification based on signs of toxicity |
| 423 (ATC) | 5, 50, 300, 2000 | Classification into a toxic class |
| 425 (UDP) | Best estimate of LD50 (e.g., 175 mg/kg) | Statistical estimation of LD50 |
Part 3: Detailed Experimental Protocol - OECD 425 (Up-and-Down Procedure)
The OECD 425 guideline is presented here as a preferred method because it provides a statistically valid LD50 estimate while adhering to the highest standards of animal welfare through significant reduction.[25][29]
Experimental Workflow Diagram
Caption: Workflow for the OECD 425 Up-and-Down Procedure.
Step-by-Step Methodology
-
Animal Preparation: Prior to dosing, withhold food overnight for rats (food, but not water).[12][14] This standardizes gut content and enhances absorption of the test substance.
-
Dose Administration: Weigh the animal and administer the calculated dose of the oxadiazole formulation in a single dose via oral gavage.[12][14] The volume should generally not exceed 1 mL/100g of body weight for aqueous vehicles.[13]
-
Initial Observation: Observe the animal continuously for the first 30 minutes, periodically for the first 4 hours, and then at least once more within the first 24 hours.[10] Pay close attention to the clinical signs listed in Table 2.
-
Dosing the Next Animal: The outcome of the previously dosed animal after 48 hours determines the dose for the next animal.[26]
-
If the animal survives , the next animal is dosed at a higher level (previous dose x 3.2).
-
If the animal dies , the next animal is dosed at a lower level (previous dose / 3.2).
-
-
Stopping Criteria: The main test is typically stopped when one of the following conditions is met:
-
Three consecutive animals have survived at the upper dose limit (2000 mg/kg).
-
Five animals have been tested and the results meet specific patterns defined in the guideline that allow for LD50 calculation.
-
A total of four animals have been dosed following the first reversal of outcome (e.g., survival followed by death, or vice versa).
-
-
Long-Term Observation: All surviving animals are observed for a total of 14 days.[10][16] Body weight is recorded on Day 0 (pre-dosing), Day 7, and Day 14.
-
Humane Endpoints: Animals that are moribund or show signs of severe and enduring pain or distress must be humanely euthanized.[29] These animals are counted as mortalities for the purpose of data analysis.
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized, typically by CO2 asphyxiation followed by a secondary method like exsanguination.
Part 4: Data Collection, Analysis, and Interpretation
The strength of the study lies in the quality and completeness of the data collected.
Key Observational Endpoints
A systematic approach to observation is crucial. All findings should be recorded with time of onset, duration, and severity.
| Category | Specific Signs of Toxicity to Observe |
| General Appearance | Changes in skin and fur condition, eye and mucous membrane color, presence of lacrimation or salivation.[10] |
| Autonomic Effects | Changes in respiratory rate, pupillary constriction/dilation, diarrhea, excessive urination.[10][36] |
| Central Nervous System (CNS) | Tremors, clonic or tonic convulsions, ataxia (incoordination), sedation, lethargy, hyperactivity, stereotypical behaviors (e.g., circling).[37][38][39] |
| Behavioral Changes | Changes in posture (e.g., hunched back), gait, level of activity, response to handling.[10] |
| Mortality | Time of death is recorded. Animals found dead and those euthanized for humane reasons are included. |
| Body Weight | A decrease in body weight of >10% is a significant indicator of systemic toxicity.[10] |
| Table 2: Critical Clinical Signs for Observation in Acute Toxicity Studies. |
Post-Mortem Analysis: The Path to Mechanistic Insight
Post-mortem examinations are non-negotiable for identifying target organs. This process is a self-validating system: clinical signs observed in-life should correlate with findings at necropsy and histopathology.
-
Gross Necropsy: A complete macroscopic examination of all external surfaces, orifices, cranial, thoracic, and abdominal cavities and their contents is performed for all animals. Pay special attention to organ size, color, and texture.
-
Histopathology: This is the microscopic examination of tissues and is the gold standard for defining toxicological effects.[40][41] Tissues from all animals (including those that died intercurrently) should be preserved in 10% neutral buffered formalin. A standard set of tissues (e.g., liver, kidneys, heart, lungs, brain, spleen, adrenal glands) and any organs showing gross abnormalities should be processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined by a qualified veterinary pathologist.[40][42][43] The initial evaluation is typically conducted in an informed (unmasked) manner, allowing the pathologist to compare treated groups to controls, which is standard practice for hazard identification.[44]
Data Analysis and GHS Classification
-
LD50 Calculation: For studies following OECD 425, the LD50 and its confidence interval are calculated using the Maximum Likelihood Method. The US EPA provides a free software program (AOT425StatPgm) for this purpose.[25][28]
-
GHS Classification: The calculated oral LD50 value is used to classify the novel oxadiazole compound into a GHS category, which provides a standardized measure of its acute toxicity hazard.[13]
| GHS Category | Oral LD50 (mg/kg bodyweight) | Hazard Statement |
| 1 | ≤ 5 | Fatal if swallowed |
| 2 | > 5 and ≤ 50 | Fatal if swallowed |
| 3 | > 50 and ≤ 300 | Toxic if swallowed |
| 4 | > 300 and ≤ 2000 | Harmful if swallowed |
| 5 (or Unclassified) | > 2000 | May be harmful if swallowed |
| Table 3: Globally Harmonised System (GHS) for Classification based on Acute Oral Toxicity. |
Hypothetical Mechanistic Pathway Diagram
Many xenobiotics induce toxicity via oxidative stress. A novel oxadiazole compound could potentially disrupt the cellular redox balance, leading to the effects observed in the study.
Caption: Hypothetical pathway of toxicity via oxidative stress.
Conclusion: Synthesizing a Coherent Toxicity Profile
The acute toxicity study is a foundational element of the preclinical drug development process.[6] By moving beyond simple data collection to a state of integrated analysis, researchers can build a robust and trustworthy initial safety profile for novel oxadiazole compounds. The true expertise lies in synthesizing the in-life clinical observations, body weight changes, gross necropsy findings, and detailed histopathology into a coherent narrative. This narrative not only fulfills regulatory requirements for hazard classification but also provides invaluable insights that guide dose selection for subsequent repeat-dose toxicity studies, ensuring the continued safe and responsible development of new medicines.
References
-
Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link]
-
IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). [Link]
-
Ankara University. (n.d.). DETERMINATION OF ACUTE TOXICITY (LD50). [Link]
-
Naunyn-Schmiedeberg's Archives of Pharmacology. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. [Link]
-
Scribd. (n.d.). Summary of OECD 420. [Link]
-
Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. [Link]
-
Charles River Laboratories. (n.d.). OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). [Link]
-
OECD iLibrary. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
JRF. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
-
Vivotecnia. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]
-
US EPA. (2025). Acute Oral Toxicity Up-And-Down-Procedure. [Link]
-
National Toxicology Program (NTP). (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS (423). [Link]
-
ResearchGate. (2021). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
Proprems. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. [Link]
-
OECD. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
IVAMI. (n.d.). Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). [Link]
-
Slideshare. (n.d.). Ld 50. [Link]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]
-
YouTube. (2020). LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods. [Link]
-
Broughton-Nicotine Services. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
-
Charles River Laboratories. (n.d.). OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose). [Link]
-
YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
-
ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]
-
Patsnap. (2024). What is LD50?. [Link]
-
World Journal of Pharmaceutical Science and Research. (2025). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Effective alternative methods of LD50 help to save number of experimental animals. [Link]
-
National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
-
Lake Animal Hospital. (n.d.). Anticoagulant Rodenticide Toxicity. [Link]
-
National Institutes of Health (NIH). (n.d.). National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. [Link]
-
OECD iLibrary. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
-
YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]
-
IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. [Link]
-
PubMed. (2007). Histologically defined biomarkers in toxicology. [Link]
-
Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. [Link]
-
MD Searchlight. (2024). Rodenticide Toxicity. [Link]
-
ResearchGate. (2024). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. [Link]
-
OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
-
MDPI. (n.d.). Ethical and Animal Welfare Considerations in Relation to Species Selection for Animal Experimentation. [Link]
-
Animal Emergency & Referral Center of Minnesota. (2025). The Hidden Danger: Why Rat Poison is a Serious Threat to Your Pet. [Link]
-
HistologiX. (n.d.). Supporting Toxicology Studies. [Link]
-
Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study. [Link]
-
NCBI Bookshelf. (2024). Rodenticide Toxicity. [Link]
-
National Institutes of Health (NIH). (n.d.). Ethical considerations regarding animal experimentation. [Link]
-
ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
PLOS One. (2011). Ethical and Scientific Considerations Regarding Animal Testing and Research. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Sciences. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
Sources
- 1. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. One moment, please... [hoeford.com]
- 7. wjpsronline.com [wjpsronline.com]
- 8. ppd.com [ppd.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 11. What is LD50? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. scribd.com [scribd.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. youtube.com [youtube.com]
- 23. oecd.org [oecd.org]
- 24. scribd.com [scribd.com]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. epa.gov [epa.gov]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One [journals.plos.org]
- 31. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 32. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. lakeanimalhospital.com [lakeanimalhospital.com]
- 37. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 38. bbvsh.com [bbvsh.com]
- 39. Rodenticide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 40. waxitinc.com [waxitinc.com]
- 41. Histologically defined biomarkers in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. idexxbioanalytics.com [idexxbioanalytics.com]
- 43. histologix.com [histologix.com]
- 44. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Abstract
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a key heterocyclic building block. The presented methodology utilizes the cyclization of furan-2-carbohydrazide with triphosgene, a safer and more manageable alternative to gaseous phosgene. This guide details the reaction mechanism, a step-by-step experimental procedure, safety considerations, and characterization data, ensuring a reliable and reproducible synthesis.
Introduction and Scientific Rationale
Heterocyclic compounds are foundational to modern drug discovery.[1] Among them, the 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability, which are crucial for pharmacokinetic profiles. The furan moiety itself is present in numerous bioactive natural products and synthetic drugs. The combination of the furan ring and the 1,3,4-oxadiazol-2-one core in the title compound creates a versatile intermediate for the development of novel therapeutic agents.
The synthetic strategy detailed herein is predicated on the well-established reaction of acylhydrazides with phosgene or its equivalents to form the 1,3,4-oxadiazol-2-one ring.[4] Our choice of triphosgene (bis(trichloromethyl) carbonate, BTC) as the cyclizing agent is a deliberate decision rooted in laboratory safety and practicality. Triphosgene is a stable, crystalline solid that serves as a convenient in situ source of phosgene, circumventing the significant hazards associated with handling highly toxic phosgene gas.[5][6] This approach provides a robust and scalable method suitable for both academic research and process development environments.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The mechanism can be outlined in three key stages:
-
Activation of Triphosgene: In the presence of a tertiary amine base like triethylamine (TEA), triphosgene decomposes to generate the highly electrophilic phosgene intermediate.
-
Nucleophilic Attack: The terminal nitrogen atom of furan-2-carbohydrazide, being the most nucleophilic site, attacks the carbonyl carbon of the in situ-generated phosgene.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the hydrazide's secondary nitrogen attacks the newly formed carbonyl group. This is followed by the elimination of hydrogen chloride (which is neutralized by TEA) and tautomerization to yield the stable aromatic 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one product.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of the target compound, starting from the commercially available or readily synthesized furan-2-carbohydrazide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Furan-2-carbohydrazide | ≥97% | Aldrich, Merck | Must be dry. |
| Triphosgene (BTC) | ≥98% | Aldrich, Merck | EXTREMELY TOXIC. Handle only in a certified fume hood. |
| Triethylamine (TEA) | ≥99.5%, Anhydrous | Acros Organics | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system or over molecular sieves. |
| Ethyl Acetate | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For workup and chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Lab Supplier | For drying. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Synthesis Procedure
-
Step 1: Reaction Setup
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Place the entire apparatus under a positive pressure of dry nitrogen or argon.
-
-
Step 2: Reagent Addition
-
To the flask, add furan-2-carbohydrazide (1.26 g, 10.0 mmol, 1.0 eq).
-
Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe, and stir until the solid is fully dissolved.
-
Add triethylamine (3.06 mL, 22.0 mmol, 2.2 eq) to the solution via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Step 3: Addition of Triphosgene
-
In a separate dry flask, carefully dissolve triphosgene (1.19 g, 4.0 mmol, 0.4 eq) in 20 mL of anhydrous DCM. CAUTION: Triphosgene is highly toxic and reacts with moisture. Perform this step entirely within a fume hood.
-
Transfer the triphosgene solution to a dropping funnel and add it dropwise to the stirred, cooled solution of the hydrazide over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
-
Step 4: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Step 5: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Step 6: Purification
-
The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one as a white to off-white solid.
-
Quantitative Data Summary
| Parameter | Value | Moles / Equivalents |
| Furan-2-carbohydrazide | 1.26 g | 10.0 mmol / 1.0 eq |
| Triphosgene | 1.19 g | 4.0 mmol / 0.4 eq |
| Triethylamine | 3.06 mL | 22.0 mmol / 2.2 eq |
| Solvent (DCM) | 120 mL | N/A |
| Reaction Time | 4-6 hours | N/A |
| Reaction Temperature | 0 °C to 40 °C (Reflux) | N/A |
| Typical Yield | 1.30 g (85%) | 8.5 mmol |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: High-level workflow for the synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.
Trustworthiness: Safety and Handling
This protocol is self-validating through strict adherence to safety measures.
-
Triphosgene (BTC): This is the primary hazard. It is a lachrymator and is corrosive. Upon contact with moisture, alcohols, or amines, it decomposes into highly toxic phosgene gas. All operations involving triphosgene must be conducted in a properly functioning chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Have a quenching solution (e.g., aqueous sodium bicarbonate) readily available.
-
Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Handle in a fume hood to avoid inhalation.
-
Triethylamine (TEA): Corrosive and flammable with an irritating odor. Avoid contact and inhalation.
-
General Precautions: The reaction should never be left unattended. Ensure the reaction setup is secure and stable.
References
-
Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 2019.
-
A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 2020.
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 2023.
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 2014.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 2022.
-
Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 2009.
-
Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers. Molecules, 2009.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 2022.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
Triphosgene and its Application in Organic Synthesis. ResearchGate, 2013.
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 2024.
-
Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E, 2014.
-
Organic Syntheses Procedure. Organic Syntheses, 2014.
-
Furan-2-carbohydrazide synthesis. ChemicalBook.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Throughput Screening Assays for 1,3,4-Oxadiazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] This structural motif is present in several marketed drugs, highlighting its clinical relevance.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique electronic and structural features of the 1,3,4-oxadiazole core, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in the design of novel therapeutic agents.[4]
Given the vast chemical space that can be explored through the derivatization of the 1,3,4-oxadiazole core, high-throughput screening (HTS) has become an indispensable tool for the rapid evaluation of large libraries of these compounds.[5][6] HTS allows for the efficient identification of "hit" compounds with desired biological activity, which can then be advanced into lead optimization programs.[5][6] This guide provides detailed application notes and protocols for a variety of HTS assays tailored for the screening of 1,3,4-oxadiazole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Core Principles of High-Throughput Screening for 1,3,4-Oxadiazole Libraries
A successful HTS campaign for 1,3,4-oxadiazole derivatives hinges on a robust assay design that is sensitive, reproducible, and scalable. Key considerations include the choice of assay format (biochemical vs. cell-based), the detection method (absorbance, fluorescence, luminescence), and rigorous quality control.
Assay Quality Control: The Importance of the Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7][8] It provides a measure of the separation between the signals of the positive and negative controls, taking into account the signal dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[7][9]
The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD = Standard Deviation
-
Mean = Mean signal
Regular calculation of the Z'-factor throughout a screening campaign is crucial for ensuring data quality and reliability.[8][9]
Managing Compound-Specific Challenges
1,3,4-Oxadiazole derivatives, like many small molecules, can present challenges in HTS assays. These include:
-
Solubility: Poor aqueous solubility can lead to compound precipitation and inaccurate results.[10] It is essential to determine the kinetic solubility of the compounds in the assay buffer.
-
Compound Interference: Some compounds may interfere with the assay signal, for instance, through autofluorescence or light quenching.[11][12] It is crucial to perform counter-screens to identify and eliminate such artifacts.[2]
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign targeting 1,3,4-oxadiazole derivatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Notes and Protocols
This section provides detailed protocols for HTS assays relevant to the key therapeutic areas of 1,3,4-oxadiazole derivatives.
Anticancer Activity: Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14] It is a robust and cost-effective assay for initial cytotoxicity screening of 1,3,4-oxadiazole libraries.[15][16][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13][14]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.[15]
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of each 1,3,4-oxadiazole derivative in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.[13]
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[18]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
-
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 - 100 µM |
| Final DMSO Concentration | ≤ 0.5% |
| Incubation Time (Compound) | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm |
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard HTS-compatible technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15] This assay is suitable for screening 1,3,4-oxadiazole derivatives against a panel of pathogenic bacteria and fungi.[4][19]
Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Plating:
-
Prepare serial two-fold dilutions of the 1,3,4-oxadiazole compounds in the appropriate broth in a 96-well plate.
-
Add 100 µL of the microbial inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity: COX Inhibition Assay
Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes. A fluorometric or colorimetric HTS assay can be used to screen for 1,3,4-oxadiazole derivatives that inhibit COX-1 and/or COX-2.[3][5][20]
Principle: The peroxidase activity of COX is measured using a chromogenic or fluorogenic substrate. The inhibition of this activity by a test compound is quantified.[5]
Protocol: Fluorometric COX Inhibitor Screening
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX enzyme.
-
Add the 1,3,4-oxadiazole test compounds at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control.[5]
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic probe and arachidonic acid.
-
Measure the fluorescence kinetically over 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).[3][21]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Caption: Inhibition of the COX pathway by 1,3,4-oxadiazole derivatives.
Hit Validation and Secondary Assays
Primary hits from HTS campaigns require rigorous validation to eliminate false positives and confirm their mechanism of action.[1][2]
Hit Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.
-
Counter-Screens: Use assays designed to identify compounds that interfere with the detection method (e.g., autofluorescence).[2][12]
-
Orthogonal Assays: Employ a different assay format that measures the same biological endpoint to confirm the hit's activity and rule out technology-specific artifacts.[1][2]
-
Selectivity Assays: For enzyme inhibitors, test the hits against related enzymes to determine their selectivity profile.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target protein.[22]
Conclusion
The 1,3,4-oxadiazole scaffold holds immense promise for the development of novel therapeutics. The application of well-designed and rigorously validated high-throughput screening assays is paramount to efficiently navigate the vast chemical space of 1,3,4-oxadiazole derivatives and identify promising lead candidates. By following the protocols and principles outlined in this guide, researchers can enhance the quality and productivity of their drug discovery efforts.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Available at: [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Available at: [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Available at: [Link]
-
On HTS: Z-factor. (2023). On HTS. Available at: [Link]
-
HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Available at: [Link]
-
Z-factor. (n.d.). Wikipedia. Available at: [Link]
-
Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2004). ResearchGate. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2007). PubMed. Available at: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Available at: [Link]
-
Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). PubMed. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). National Institutes of Health. Available at: [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2020). National Institutes of Health. Available at: [Link]
-
Interference and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). National Institutes of Health. Available at: [Link]
-
Synthesis and Screening of New[1][2]Oxadiazole,[1][13]Triazole, and[1][13]Triazolo[4,3-b][1][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega. Available at: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2013). National Institutes of Health. Available at: [Link]
-
Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (2012). National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012). National Institutes of Health. Available at: [Link]
-
Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Available at: [Link]
-
Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial screening of some substituted 1, 3, 4- Oxadiazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2018). National Institutes of Health. Available at: [Link]
-
Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2020). National Institutes of Health. Available at: [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2015). MDPI. Available at: [Link]
-
A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (2018). National Institutes of Health. Available at: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Available at: [Link]
-
High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. Available at: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). National Institutes of Health. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Available at: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. assay.dev [assay.dev]
- 10. solvescientific.com.au [solvescientific.com.au]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antifungal Potential of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Introduction: The Emergence of 1,3,4-Oxadiazoles in Antifungal Research
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action.[1][2] The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This heterocyclic core is derived from furan, with two carbon atoms replaced by nitrogen.[4] Notably, derivatives incorporating a furan moiety, such as 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, are of significant interest due to the established biological relevance of both heterocyclic systems. The furan ring, in particular, is a component of several known bioactive compounds.[5]
This application guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating the antifungal efficacy of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives. We will delve into its potential mechanisms of action, provide step-by-step methodologies for crucial in vitro assays, and discuss the interpretation of key experimental data. For illustrative purposes, we will reference data from a closely related and well-studied derivative, 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) , which has shown significant promise against Candida albicans.[1][6]
Proposed Mechanisms of Antifungal Action
The therapeutic efficacy of an antifungal agent is intrinsically linked to its ability to selectively target essential fungal cellular processes while exhibiting minimal toxicity to the host. The 1,3,4-oxadiazole class of compounds has been investigated for several potential mechanisms of action:
-
Enzyme Inhibition: A prominent hypothesis for the antifungal activity of furan-containing 1,3,4-oxadiazole derivatives is the inhibition of crucial fungal enzymes that lack a mammalian counterpart or are structurally distinct.
-
Thioredoxin Reductase (Trr1): In silico modeling and subsequent experimental validation have suggested that compounds like LMM11 may act as inhibitors of thioredoxin reductase.[1][6] This enzyme is a key component of the thioredoxin system, which is essential for fungal antioxidant defense and redox homeostasis. Its inhibition leads to an accumulation of reactive oxygen species, causing significant cellular damage and ultimately, cell death.[1][6]
-
Succinate Dehydrogenase (SDH): Some studies on other 1,3,4-oxadiazole derivatives have proposed that they may bind to the active site of succinate dehydrogenase, a vital enzyme in both the citric acid cycle and the electron transport chain.[5][7] Inhibition of SDH disrupts cellular respiration and energy production.
-
Cytochrome P450 14α-demethylase (CYP51): This enzyme is a well-established target for azole antifungals. Molecular docking studies have indicated that some 1,3,4-oxadiazole derivatives may also interact with CYP51, interfering with ergosterol biosynthesis, a critical component of the fungal cell membrane.
-
-
Disruption of Fungal Cell Integrity: The fungicidal effect of some derivatives, as evidenced by scanning and transmission electron microscopy, suggests a mechanism that leads to morphological changes in the fungal cell, such as shrinkage and collapse of hyphae.[5][7] This could be a downstream effect of enzyme inhibition or indicate a more direct interaction with the cell wall or membrane.
dot digraph "Proposed_Antifungal_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Compound [label="5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one\nDerivative (e.g., LMM11)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FungalCell [label="Fungal Cell\n(e.g., Candida albicans)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Trr1 [label="Thioredoxin Reductase (Trr1)\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress & \nCellular Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> FungalCell [label="Enters"]; FungalCell -> Trr1 [label="Targets"]; Trr1 -> ROS [label="Leads to"]; ROS -> OxidativeStress [label="Causes"]; OxidativeStress -> CellDeath [label="Results in"]; } केंदota Caption: Proposed mechanism of action via Thioredoxin Reductase inhibition.
Experimental Protocols
The following protocols provide a robust framework for the in vitro evaluation of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]
1.1. Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents. It allows for the simultaneous testing of multiple concentrations of a compound against a standardized fungal inoculum, providing a quantitative measure of its antifungal potency.
1.2. Materials:
-
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer
-
Incubator (35°C)
-
Hemocytometer or spectrophotometer for inoculum standardization
1.3. Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL. Subsequent dilutions should be made in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Plate Setup:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This will result in a range of compound concentrations.
-
Include a positive control (e.g., Fluconazole) and a negative (growth) control (no compound).
-
Add 100 µL of the standardized fungal inoculum to all wells except for a sterility control well (containing only medium).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at 490 nm.
Protocol 2: In Vitro Cytotoxicity Assay
It is crucial to assess the toxicity of a potential antifungal compound against mammalian cells to determine its therapeutic window.[1] This protocol describes a common method using the MTS assay.
2.1. Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
2.2. Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant primary cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and positive control (e.g., Doxorubicin)
-
MTS reagent
-
96-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
2.3. Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
dot digraph "Antifungal_Screening_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Assay [label="Protocol 1: Minimum Inhibitory\nConcentration (MIC) Assay", fillcolor="#FBBC05", fontcolor="#202124"]; FungalStrains [label="Panel of Fungal Strains\n(e.g., C. albicans, C. glabrata)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity_Assay [label="Protocol 2: In Vitro\nCytotoxicity Assay (CC50)", fillcolor="#FBBC05", fontcolor="#202124"]; MammalianCells [label="Mammalian Cell Lines\n(e.g., HeLa, HEK293)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity_Index [label="Calculate Selectivity Index (SI)\nSI = CC50 / MIC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Compound [label="Lead Compound for\nFurther Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MIC_Assay; FungalStrains -> MIC_Assay; Start -> Cytotoxicity_Assay; MammalianCells -> Cytotoxicity_Assay; MIC_Assay -> Data_Analysis; Cytotoxicity_Assay -> Data_Analysis; Data_Analysis -> Selectivity_Index; Selectivity_Index -> Lead_Compound; } केंदota Caption: General workflow for in vitro antifungal evaluation.
Data Interpretation and Representative Results
The following table presents representative data for the derivative LMM11, which can serve as a benchmark for evaluating new compounds based on the 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one scaffold.
| Parameter | Candida albicans (ATCC 90028) | HUVEC Cells | Selectivity Index (SI) |
| MIC | 32 µg/mL[1][6] | N/A | \multirow{3}{*}{4-8} |
| MFC | 64 µg/mL[6] | N/A | |
| CC50 | N/A | 128-256 µg/mL[6] |
Key Insights:
-
Potency: An MIC value of 32 µg/mL indicates moderate antifungal activity. The goal of lead optimization would be to improve this potency into the low single-digit or sub-µg/mL range.
-
Cidal vs. Static Activity: The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in fungal death. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity. For LMM11, the ratio is 2, suggesting a fungicidal profile.
-
Therapeutic Window: The Selectivity Index (SI), calculated as CC50/MIC, is a critical measure of a compound's therapeutic potential. A higher SI value is desirable, as it indicates greater selectivity for the fungal target over host cells. The SI for LMM11 is between 4 and 8, suggesting a reasonable starting point for further development.
Conclusion and Future Directions
The 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one scaffold represents a promising starting point for the development of novel antifungal agents. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically evaluate the antifungal properties of this and related compounds. Future studies should focus on expanding the panel of fungal species tested, including clinically relevant resistant strains. Elucidating the precise mechanism of action through biochemical and genetic approaches will be crucial for rational drug design and optimization. Furthermore, in vivo efficacy and safety studies in appropriate animal models will be the ultimate validation of the therapeutic potential of this exciting class of compounds.
References
-
De Oliveira, K. M. P., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130. [Link]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Linares-Otoya, L., et al. (2021). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 26(23), 7193. [Link]
-
De Oliveira, K. M. P., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10. [Link]
-
Quy, P. T., et al. (2022). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. Vietnam Journal of Chemistry, 60(5), 589-596. [Link]
-
Hasan, A., Sheikh, M. R. K., & Gapil, S. (2012). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 24(6), 2573-2578. [Link]
-
Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 892093. [Link]
-
Khan, I., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
-
Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10. [Link]
-
Wang, X., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6524. [Link]
-
Basso, R. S., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. [Link]
-
Al-Ostath, A., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
Masoud, R., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(7), 2314. [Link]
-
Basso, R. S., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3). [Link]
-
Kumar, A., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. BMC Chemistry, 12(1), 1-13. [Link]
-
Królewska-Golińska, W., & Staliński, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Furan-Oxadiazoles as a Privileged Scaffold for Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The furan and oxadiazole heterocycles are prominent pharmacophores in medicinal chemistry, each conferring unique physicochemical properties that enhance drug-like characteristics.[1][2] When combined into a single molecular scaffold, furan-oxadiazoles emerge as a versatile and potent class of compounds with significant anticancer activity.[3] This guide provides an in-depth exploration of the mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of furan-oxadiazole derivatives as potential anticancer therapeutics. It is designed to equip researchers with the foundational knowledge and practical methodologies required to advance the discovery and development of this promising class of molecules.
Introduction: The Rationale for Furan-Oxadiazoles in Oncology
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to engage in diverse interactions with biological targets.[4] The 1,3,4-oxadiazole ring, a five-membered heterocycle, is particularly noteworthy.[3][5] It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Its planar, aromatic nature and hydrogen bond accepting capabilities allow it to serve as a crucial linker or pharmacophore that interacts with various enzymatic and receptor targets.[2]
The furan moiety, another fundamental heterocycle, is present in numerous natural and synthetic bioactive compounds.[1] Its incorporation into the oxadiazole scaffold can introduce additional mechanisms of action, such as the induction of reactive oxygen species (ROS), which can selectively trigger oxidative stress and apoptosis in cancer cells.[6][7] The fusion of these two rings results in a scaffold that has demonstrated broad-spectrum anticancer activity by targeting multiple, often complementary, cellular pathways crucial for tumor growth and survival.[1][3]
Mechanisms of Action: A Multi-Targeted Approach
Furan-oxadiazole derivatives exhibit their anticancer effects not through a single mechanism, but by modulating a variety of key cellular targets and signaling pathways. This multi-targeted approach is a significant advantage in overcoming the complexities and resistance mechanisms inherent in cancer.[5][8]
Key Molecular Targets:
-
Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes that are overactive in cancer cells.[5]
-
Kinases: Many furan-oxadiazole compounds act as kinase inhibitors. For instance, specific derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical for cell cycle progression and proliferation.[3][9] Inhibition of these kinases blocks downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, leading to cell cycle arrest and reduced tumor growth.[8]
-
Histone Deacetylases (HDACs): Some derivatives function as HDAC inhibitors, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis.[5][10]
-
Telomerase: This enzyme is crucial for maintaining telomere length and enabling the immortality of cancer cells. Certain furan-oxadiazoles have been identified as potent telomerase inhibitors.[3][10]
-
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Furan-oxadiazoles achieve this through several interconnected pathways.[11][12]
-
Intrinsic (Mitochondrial) Pathway: They can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[11] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and effector caspase-3, the "executioner" of apoptosis.[11][12]
-
p53 Upregulation: Some compounds can increase the expression of the tumor suppressor protein p53, which in turn can trigger the intrinsic apoptotic pathway.[11][12]
-
-
Cell Cycle Arrest: By inhibiting kinases like CDK2, furan-oxadiazoles can halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cells from dividing.[3][9][10]
Experimental Workflow: From Synthesis to In Vivo Validation
The development of a novel anticancer agent follows a structured pipeline. The workflow below outlines the key stages for evaluating furan-oxadiazole derivatives.
Sources
- 1. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one in Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both synthetic accessibility and diverse biological activity is paramount. Heterocyclic compounds, particularly five-membered rings, have consistently proven to be rich sources of therapeutic innovation.[1] Among these, the 1,3,4-oxadiazole nucleus has emerged as a "privileged scaffold," a structural motif capable of interacting with multiple biological targets to elicit a wide array of pharmacological responses.[2][3] This guide focuses on a specific, promising iteration of this scaffold: 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one .
The incorporation of a furan ring, a five-membered aromatic heterocycle containing oxygen, is a strategic choice in drug design. The furan moiety can act as a bioisostere for phenyl rings, modulating steric and electronic properties to enhance drug-receptor interactions, improve metabolic stability, and fine-tune bioavailability.[1] When coupled with the 1,3,4-oxadiazol-2(3H)-one core—a stable, polar, and hydrogen-bond accepting system—the resulting scaffold presents a unique combination of features for medicinal chemists to exploit.[4] This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of this scaffold and its derivatives, alongside an exploration of its significant potential in anticancer and antimicrobial drug discovery.
Synthetic Pathways: Building the Core Scaffold
The construction of the 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one core is accessible through several synthetic routes, typically starting from the readily available furan-2-carbohydrazide. The key transformation involves the introduction of a carbonyl group and subsequent cyclization to form the oxadiazolone ring.
A highly efficient and practical one-pot method utilizes a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), to facilitate this transformation. This approach is advantageous due to its mild reaction conditions and avoidance of hazardous reagents.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
This protocol details a one-pot synthesis from furan-2-carbohydrazide using 1,1'-carbonyldiimidazole (CDI) as the cyclizing agent. This method is based on established procedures for the synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazides.
Materials:
-
Furan-2-carbohydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carbohydrazide (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
CDI Addition: Add a solution of 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF dropwise to the reaction mixture over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.
Rationale: The reaction proceeds via the initial activation of the hydrazide by CDI, followed by an intramolecular cyclization with the elimination of imidazole to form the stable oxadiazolone ring. Triethylamine acts as a base to facilitate the reaction.
Derivatization Strategies for Library Synthesis
The true potential of the 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one scaffold lies in its facile derivatization, allowing for the creation of diverse chemical libraries for biological screening. The most common site for modification is the nitrogen at the 3-position (N-3) of the oxadiazolone ring, which can be readily alkylated or arylated.
Protocol 2: N-Alkylation of the Oxadiazolone Core
This protocol describes a general method for the N-alkylation of the core scaffold to introduce various substituents, which is crucial for exploring structure-activity relationships (SAR).
Materials:
-
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Reagent Addition: Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at 60-80 °C for 2-4 hours, monitoring by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted derivative.
Applications in Anticancer Drug Discovery
The 1,3,4-oxadiazole scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer activity.[2] Derivatives have been shown to act through various mechanisms, including the inhibition of crucial enzymes and disruption of key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: Targeting Cancer-Relevant Pathways
Recent studies have highlighted that oxadiazole derivatives can function as potent inhibitors of several cancer-related targets. These include histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and critical signaling kinases.[4][5] One of the most significant pathways implicated in many cancers is the PI3K/Akt/mTOR pathway , which regulates cell survival, proliferation, and angiogenesis. Several heterocyclic compounds, including oxadiazole derivatives, have been identified as inhibitors of this pathway.[6][7]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) and Biological Data
While specific data for N-substituted 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-ones is emerging, analysis of closely related benzofuran-oxadiazole and other furan-containing oxadiazole derivatives provides valuable insights into the SAR. The nature of the substituent at the N-3 position and modifications to the furan or an appended aryl ring can significantly impact cytotoxic potency.
| Compound ID | Core Structure | R Group / Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | Benzofuran-oxadiazole | 3-OCH₃ on phenyl ring | A549 (Lung) | 6.3 ± 0.7 | [8] |
| 5e | Benzofuran-oxadiazole | 4-OC₂H₅ on phenyl ring | A549 (Lung) | 17.9 ± 0.46 | [8] |
| 4h | Oxadiazole-acetamide | N-phenylacetamide | A549 (Lung) | <0.14 | [4] |
| 4i | Oxadiazole-acetamide | N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.59 | [4] |
| 3 | Furan-thiadiazole-oxadiazole | Sugar moiety | HepG-2 (Liver) | Near Doxorubicin | [9] |
| 12 | Furan-thiadiazole-oxadiazole | Sugar moiety | HepG-2 (Liver) | Near Doxorubicin | [9] |
Note: The compounds listed are structurally related analogs used to infer the potential activity of the 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one scaffold.
From the data on related compounds, it can be inferred that:
-
Aromatic Substitution: The position and electronic nature of substituents on aryl rings appended to the core structure dramatically influence activity. For instance, a meta-methoxy group (compound 5d ) conferred higher potency against A549 cells compared to a para-ethoxy group (5e ).[8]
-
N-3 Side Chain: The complexity and functionality of the side chain at the N-3 position are critical. Elaborate acetamide side chains, as seen in compounds 4h and 4i , have resulted in exceptionally high potency.[4]
-
Hybrid Molecules: Combining the furan-oxadiazole scaffold with other pharmacophores, such as sugar moieties, can lead to compounds with activity comparable to standard chemotherapeutics like doxorubicin.[9]
Applications in Antimicrobial Drug Discovery
In an era of growing antimicrobial resistance, the need for new classes of antibacterial and antifungal agents is urgent. The 1,3,4-oxadiazole nucleus is present in several clinically used antimicrobial agents, including the nitrofuran derivative Furamizole.[3] The 5-(furan-2-yl) substitution is particularly noteworthy in this context, as the nitrofurans are a well-established class of antibacterial agents.
Derivatives of 5-(furan-2-yl)-1,3,4-oxadiazole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against bacterial strains.
Materials:
-
Synthesized 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
MIC Determination: Incubate the plates at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of representative furan- and nitrofuran-containing oxadiazole derivatives against various bacterial strains.
| Compound Type | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Furan-oxadiazole | Mandelate derivative | S. aureus | 4 | [10] |
| Furan-oxadiazole | Mandelate derivative | E. coli | 16 | [10] |
| Nitrofuran-oxadiazole | Mandelate derivative | S. aureus | 4 | [10] |
| Nitrofuran-oxadiazole | Mandelate derivative | E. coli | 8 | [10] |
| Nitrofuran-oxadiazole | 3-Azetidinyl | S. aureus | < Ciprofloxacin | [11] |
Expert Insights: The data suggests that the presence of a furan or nitrofuran moiety is beneficial for antimicrobial activity. Lipophilic substitutions and the introduction of specific side chains can enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[10] The potent activity of some derivatives against resistant strains like MRSA highlights the therapeutic potential of this scaffold.[11]
Conclusion and Future Directions
The 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one scaffold represents a versatile and synthetically accessible platform for the development of novel therapeutic agents. Its straightforward synthesis from furan-2-carbohydrazide and the potential for diverse functionalization at the N-3 position make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer and antimicrobial activities of closely related analogs underscore the immense potential held within this molecular framework.
Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing focused libraries of N-3 substituted derivatives. Elucidating the precise molecular targets and mechanisms of action, particularly in cancer cell lines, will be crucial for rational drug design. The investigation of this scaffold's potential against a broader range of microbial pathogens, including drug-resistant strains and fungi, is also a promising avenue for future studies. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this privileged heterocyclic system.
References
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International. [Link]
-
Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. National Institutes of Health. [Link]
-
Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. [Link]
-
Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. National Institutes of Health. [Link]
-
MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. [Link]
-
Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. National Institutes of Health. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]
-
Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Unknown Source. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [Link]
-
Therapeutic potential of oxadiazole or furadiazole containing compounds. SciSpace. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
5-Furan-2yl[2][9][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][9][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]
-
Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]
-
Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. ResearchGate. [Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]
-
Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. National Institutes of Health. [Link]
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. National Institutes of Health. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. jcreview.com. [Link]
-
5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. National Institutes of Health. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]
Sources
- 1. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of Oxadiazole Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Oxadiazoles
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] Derivatives of this scaffold have garnered significant interest as potential therapeutic agents, particularly in oncology, for their demonstrated ability to inhibit cancer cell proliferation, induce apoptosis, and disrupt key signaling pathways involved in tumorigenesis.[1][3][4] The structural versatility of oxadiazoles allows for targeted modifications to enhance their cytotoxic effects against malignant cells while potentially sparing normal tissues, a critical aspect in the development of novel anticancer drugs.[1][5]
Evaluating the cytotoxic potential of novel oxadiazole compounds is a foundational step in the drug discovery pipeline. Cell-based assays are indispensable tools in this process, providing quantitative data on how these compounds affect cell viability, proliferation, and the mechanisms of cell death. This guide provides detailed protocols and the underlying scientific rationale for three commonly employed and robust cell-based assays for assessing the cytotoxicity of oxadiazole derivatives: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
I. Assessment of Metabolic Viability: The MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of a cell population.[6][7] This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
Scientific Rationale
This assay provides an indication of mitochondrial health and function. A reduction in the metabolic rate, reflected by a decrease in formazan production, can signify cellular damage or cytotoxicity induced by the oxadiazole compound being tested. It is a reliable and high-throughput method for initial screening of compound libraries and determining the concentration-dependent effects on cell viability, often expressed as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing oxadiazole cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium appropriate for the cell line
-
Oxadiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxadiazole compounds in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and provides a sufficient signal-to-noise ratio. |
| Compound Incubation Time | 24 - 72 hours | Allows for the assessment of both acute and longer-term cytotoxic effects.[11] |
| MTT Incubation Time | 2 - 4 hours | Sufficient time for formazan crystal formation without causing cytotoxicity from the MTT itself.[8] |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced cytotoxicity, ensuring observed effects are due to the compound. |
II. Evaluation of Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]
Scientific Rationale
This assay quantifies cell death by measuring the amount of LDH in the culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[14] The intensity of the color is directly proportional to the amount of LDH released and, consequently, the number of dead or damaged cells. This method is particularly useful for detecting necrosis-inducing compounds.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing oxadiazole cytotoxicity via LDH release.
Detailed Protocol: LDH Assay
Materials:
-
96-well flat-bottom sterile microplates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer for maximum LDH release control)
-
Cell culture medium
-
Selected cancer cell line(s)
-
Oxadiazole compounds
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol to seed cells and treat them with the oxadiazole compounds.
-
-
Preparation of Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Spontaneous LDH Release (Low Control): Untreated cells to measure the baseline level of LDH release.
-
Maximum LDH Release (High Control): Untreated cells lysed with a lysis buffer (provided in most kits) 45 minutes before the end of the incubation period to determine the maximum releasable LDH.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100
-
-
| Control Type | Purpose | Expected Result |
| Vehicle Control | To assess the effect of the solvent on cell viability. | Low LDH release, similar to spontaneous release. |
| Spontaneous Release | To measure the baseline level of cell death in the culture. | Low absorbance value. |
| Maximum Release | To determine the total LDH content in the cells, representing 100% cytotoxicity. | High absorbance value. |
III. Detection of Apoptosis: Caspase-3/7 Activity Assay
Many oxadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][16] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[17] These proteases cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Scientific Rationale
This assay provides a specific measure of apoptosis by quantifying the activity of caspase-3 and caspase-7. The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[18][19] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate. An increase in signal indicates the induction of apoptosis by the oxadiazole compound.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for measuring apoptosis induction via Caspase-3/7 activity.
Detailed Protocol: Caspase-3/7 Assay (using a luminescent format, e.g., Promega's Caspase-Glo® 3/7)
Materials:
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Cell culture medium
-
Selected cancer cell line(s)
-
Oxadiazole compounds
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of the oxadiazole compounds. Include appropriate controls.
-
Incubate for a period sufficient to induce apoptosis (this may be shorter than for general cytotoxicity assays, e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium. The reagent contains a lysis buffer, so no prior cell lysis is required.[18]
-
-
Incubation:
-
Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
A dose-dependent increase in luminescence is indicative of apoptosis induction by the oxadiazole compound.
-
| Parameter | Recommended Condition | Rationale |
| Plate Type | White-walled, clear-bottom | Maximizes luminescent signal and reduces well-to-well crosstalk. |
| Incubation Time | 6 - 24 hours | Caspase activation is an earlier event in apoptosis than complete loss of viability. |
| Reagent Incubation | 1 - 3 hours | Allows for cell lysis and sufficient time for the enzymatic reaction to generate a stable signal.[18] |
Conclusion and Self-Validating Systems
For a comprehensive and trustworthy evaluation of oxadiazole cytotoxicity, it is recommended to employ a multi-assay approach. The MTT assay provides a broad measure of cell health and metabolic activity, while the LDH assay specifically quantifies membrane damage and necrosis. The Caspase-3/7 assay offers mechanistic insight by confirming the induction of apoptosis.
A self-validating experimental design involves correlating the results from these different assays. For instance, a potent oxadiazole derivative would be expected to show a dose-dependent decrease in MTT signal, a corresponding increase in LDH release (if necrosis is involved), and a significant induction of caspase-3/7 activity. The inclusion of appropriate positive controls (e.g., a known cytotoxic agent like staurosporine for apoptosis) and negative controls is crucial for validating the assay performance and ensuring the reliability of the generated data.[20][21] By integrating these complementary assays, researchers can build a robust and nuanced understanding of the cytotoxic profile of novel oxadiazole compounds, guiding further development in the quest for new anticancer therapies.
References
- Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (n.d.). Google Cloud.
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti. Retrieved January 12, 2026, from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2023). Current Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2023). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1997). J-STAGE. Retrieved January 12, 2026, from [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. Retrieved January 12, 2026, from [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2020). NIH. Retrieved January 12, 2026, from [Link]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2017). Frontiers in Oncology. Retrieved January 12, 2026, from [Link]
-
LDH Cytotoxicity Assay. (n.d.). 3H Biomedical. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. (2017). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. Retrieved January 12, 2026, from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (1997). J-STAGE. Retrieved January 12, 2026, from [Link]
-
Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2021). NIH. Retrieved January 12, 2026, from [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). (n.d.). Elabscience. Retrieved January 12, 2026, from [Link]
-
Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay. (2012). NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. (2018). NIH. Retrieved January 12, 2026, from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). NIH. Retrieved January 12, 2026, from [Link]
Sources
- 1. ijdcs.com [ijdcs.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. media.neliti.com [media.neliti.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. stemcell.com [stemcell.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. jsaae.or.jp [jsaae.or.jp]
- 21. jsaae.or.jp [jsaae.or.jp]
Application Notes and Protocols for In Vitro Antimicrobial Testing of Disubstituted 1,3,4-Oxadiazoles
Introduction: The Growing Significance of 1,3,4-Oxadiazoles in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities.[2][3][4] This five-membered heterocyclic ring, composed of two nitrogen atoms and one oxygen atom, is a bioisostere for carboxylic acids and amides, enabling favorable interactions with biological targets.[3] Numerous studies have demonstrated that disubstituted 1,3,4-oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2][3][5]
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1] In fungi, certain 1,3,4-oxadiazoles are reported to disrupt ergosterol biosynthesis, a key component of the fungal cell membrane.[6] The versatility of the 1,3,4-oxadiazole ring allows for substitution at the 2 and 5 positions, providing a strategic avenue for medicinal chemists to modulate the lipophilicity, electronic properties, and steric bulk of the molecule to optimize antimicrobial potency and spectrum.[3][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro methodologies for evaluating the antimicrobial potential of novel disubstituted 1,3,4-oxadiazole compounds. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[8][9]
Part 1: Initial Screening of Antimicrobial Activity
A preliminary assessment of the antimicrobial activity of newly synthesized 1,3,4-oxadiazole derivatives is crucial for identifying promising candidates for further investigation. The agar well diffusion method is a widely used, cost-effective, and versatile technique for this initial screening.[10][11] This method provides a qualitative or semi-quantitative measure of the ability of a compound to inhibit microbial growth.
Protocol 1: Agar Well Diffusion Assay
The agar well diffusion assay relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[10][11] The presence of an inhibition zone, a clear area around the well where microbial growth is absent, indicates antimicrobial activity.[10] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12]
Causality Behind Experimental Choices:
-
Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for antibacterial testing as it has good reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most non-fastidious pathogens. For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) are commonly used.
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible number of microorganisms (approximately 1.5 x 10⁸ CFU/mL) are inoculated onto the agar plate.[13] This standardization is critical for the comparability of results.
-
Well Creation: A sterile cork borer is used to create uniform wells in the agar. This ensures that an equal volume of the test compound can be added to each well, allowing for consistent diffusion.[14][15]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the target microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA or SDA plate in three different directions to ensure a uniform lawn of growth.[10]
-
-
Well Preparation and Sample Addition:
-
Allow the inoculated plates to dry for 5-15 minutes.
-
Using a sterile cork borer (typically 6 mm in diameter), create wells in the agar.[14]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved 1,3,4-oxadiazole derivative (at a known concentration) into each well.[14]
-
Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the test compounds, e.g., DMSO).[14][16]
-
-
Incubation:
-
Result Interpretation:
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the Agar Well Diffusion Assay.
Part 2: Quantitative Antimicrobial Susceptibility Testing
Following the initial screening, a quantitative assessment of the antimicrobial activity is performed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the promising 1,3,4-oxadiazole derivatives.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][9][17] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Causality Behind Experimental Choices:
-
Microtiter Plates: 96-well microtiter plates are used to perform serial dilutions of the test compound, allowing for the testing of a range of concentrations in a small volume.[17]
-
Serial Dilutions: A two-fold serial dilution is commonly employed to create a logarithmic concentration gradient of the test compound. This allows for the precise determination of the MIC value.
-
Controls: The inclusion of a growth control (no compound) and a sterility control (no inoculum) is essential to validate the assay.[17] The growth control ensures that the microorganisms are viable and can grow in the test medium, while the sterility control confirms that the medium is not contaminated.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation and Addition:
-
Prepare a standardized inoculum of the target microorganism as described in Protocol 1.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[12][18] This assay is a crucial follow-up to the MIC determination to distinguish between microbistatic (inhibitory) and microbicidal (killing) activity.
Causality Behind Experimental Choices:
-
Subculturing from Clear Wells: Aliquots are taken from the clear wells of the MIC plate (at and above the MIC) and plated onto agar. This step is to determine if the microorganisms in those wells were merely inhibited or have been killed.
-
Colony Counting: After incubation of the subculture plates, the number of colonies is counted. A reduction of ≥99.9% in the number of colonies compared to the initial inoculum indicates bactericidal or fungicidal activity.[18]
Step-by-Step Methodology:
-
Subculturing:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh agar plate (MHA or SDA).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as in the previous protocols.
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[18]
-
Workflow for MIC and MBC/MFC Determination
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole clubbed 1,3,4-oxadiazole derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 14. botanyjournals.com [botanyjournals.com]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. hereditybio.in [hereditybio.in]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
Application Note: In Silico Elucidation of 1,3,4-Oxadiazole Derivatives as Targeted Protein Inhibitors using Molecular Docking
An Application Note and Protocol from a Senior Application Scientist
Introduction: The Rationale for Docking 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisosteric replacement for amide and ester groups. This five-membered heterocycle is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core of its utility lies in its electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, and hydrophobic and π-π stacking interactions, with biological targets.
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (a ligand, such as a 1,3,4-oxadiazole derivative) when bound to a second (a receptor, typically a protein). This technique allows us to visualize potential binding modes, estimate binding affinity, and rationalize the structure-activity relationships (SAR) of novel compounds before their synthesis, thereby accelerating the drug discovery pipeline.
This guide provides a comprehensive, field-proven protocol for performing molecular docking studies of 1,3,4-oxadiazole derivatives. We will move beyond a simple list of steps to explain the causality behind our choices, ensuring a robust and self-validating workflow.
Core Principles: A Self-Validating Docking Workflow
A trustworthy docking protocol is not merely about generating a low energy score; it's about creating a system that can reliably reproduce known experimental results before being applied to unknown compounds. This principle of "re-docking" or "self-docking" is the cornerstone of a valid computational model. The workflow is designed to first validate the docking parameters by demonstrating that the software can accurately reproduce the crystallographic pose of a known ligand within the protein's active site. Only after this validation is the protocol used to screen new, untested derivatives.
Here is a logical overview of the entire process:
Figure 1: A self-validating workflow for molecular docking.
Detailed Experimental Protocol: Docking into Human Carbonic Anhydrase II
This protocol uses Human Carbonic Anhydrase II (CA-II) as an exemplary target, a well-studied enzyme involved in various physiological processes. We will use AutoDock Vina , a widely-used, open-source docking program, for this workflow.
Part 1: System Preparation
1.1. Receptor Preparation
-
Rationale: Raw Protein Data Bank (PDB) files are not immediately ready for docking. They contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, which are crucial for calculating interactions.
-
Protocol:
-
Obtain Structure: Download the crystal structure of CA-II with a bound inhibitor, for instance, PDB ID: 1BNN , from the RCSB PDB database. This structure contains a co-crystallized ligand that we will use for validation.
-
Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL. Remove all non-essential components:
-
Delete all water molecules (HOH).
-
Delete any co-solvents or ions not essential for binding.
-
Separate the protein chain from the co-crystallized ligand. Save the protein as receptor.pdb and the ligand as native_ligand.mol2.
-
-
Prepare Receptor for AutoDock: Use AutoDock Tools (ADT) or a similar program to:
-
Add polar hydrogen atoms. This is a critical step as hydrogen bonds are a primary driver of ligand binding.
-
Compute Gasteiger charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.
-
Save the final prepared receptor in the required pdbqt format: receptor.pdbqt.
-
-
1.2. Ligand Preparation
-
Rationale: Ligands drawn in 2D need to be converted to a 3D conformation with correct stereochemistry and an optimized geometry. The software needs to know which bonds are rotatable to explore different conformations during docking.
-
Protocol:
-
Create 2D Structures: Draw your 1,3,4-oxadiazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize:
-
Import the 2D structures into a program like Avogadro or UCSF Chimera.
-
Add hydrogen atoms.
-
Perform an initial energy minimization using a force field like MMFF94. This step ensures a low-energy, sterically favorable starting conformation.
-
-
Prepare Ligands for AutoDock: Use ADT to:
-
Detect the ligand's root and define rotatable bonds. This allows the docking algorithm to explore conformational flexibility.
-
Assign Gasteiger charges.
-
Save the prepared ligands in the pdbqt format (e.g., ligand1.pdbqt, ligand2.pdbqt, etc.).
-
-
Part 2: Protocol Validation via Re-docking
2.1. Grid Box Definition
-
Rationale: The docking algorithm needs a defined search space—the "grid box"—to explore. The accuracy of the docking is highly dependent on the correct placement and size of this box. For validation, we center it on the known binding position of the co-crystallized ligand.
-
Protocol:
-
Load the prepared receptor.pdbqt into ADT.
-
Load the native_ligand.mol2 to visualize its position in the active site.
-
Use the Grid Box tool in ADT to create a cube that encompasses the entire native ligand with a buffer of ~4-5 Å on all sides. A typical size might be 25x25x25 Å.
-
Note the center coordinates (x, y, z) and the size dimensions (x, y, z) . This information is required for the configuration file.
-
2.2. AutoDock Vina Configuration and Execution
-
Rationale: AutoDock Vina requires a simple text file to specify the input files and search space parameters.
-
Protocol:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the coordinates and dimensions with your values from step 2.1:
-
Execute Vina: Run the docking from the command line: ./vina --config conf.txt --log redock_log.txt
-
2.3. Validation Analysis
-
Rationale: The validation is successful if the predicted binding pose is structurally similar to the experimentally determined pose. This is quantified by the Root Mean Square Deviation (RMSD).
-
Protocol:
-
Open the original native_ligand.mol2 and the top-ranked pose from redock_output.pdbqt in a molecular viewer.
-
Superimpose the protein backbones.
-
Calculate the RMSD between the heavy atoms of the native ligand and the re-docked pose.
-
Trustworthiness Check: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimental binding mode. If the RMSD is higher, you must adjust the grid box size or position and repeat the validation.
-
Figure 2: The re-docking validation workflow.
Part 3: Virtual Screening of 1,3,4-Oxadiazole Derivatives
Once the protocol is validated, you can proceed with screening your library of compounds.
-
Protocol:
-
Modify the conf.txt file for each of your prepared 1,3,4-oxadiazole ligands (e.g., ligand = ligand1.pdbqt).
-
Run AutoDock Vina for each ligand. It is highly recommended to automate this process with a simple script (e.g., in Python or Bash) that iterates through your ligand library.
-
Collect the output files and log files for analysis.
-
Data Analysis and Interpretation
4.1. Binding Affinity Estimation
AutoDock Vina reports binding affinity in kcal/mol. More negative values indicate stronger predicted binding. This score is the primary metric for ranking your compounds.
Table 1: Sample Docking Results for 1,3,4-Oxadiazole Derivatives against CA-II
| Compound ID | 2D Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Native Ligand | -9.1 | HIS94, HIS96, THR199 |
| OXA-001 | (Structure Image) | -8.5 | HIS94, THR199, GLN92 |
| OXA-002 | (Structure Image) | -7.2 | HIS94, VAL121 |
| OXA-003 | (Structure Image) | -9.4 | HIS94, HIS96, THR199, GLN92 |
4.2. Binding Mode Analysis
-
Rationale: The binding score alone is insufficient. A good candidate must exhibit chemically sensible interactions with key residues in the active site.
-
Protocol:
-
For the top-scoring compounds (e.g., OXA-003 in the table), load the receptor.pdbqt and the best-predicted pose from the output file into a molecular viewer.
-
Analyze the non-covalent interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the oxadiazole nitrogen or oxygen atoms and polar residues (e.g., Thr, Gln, His)?
-
Hydrophobic Interactions: Is a non-polar part of your molecule (e.g., a phenyl ring) situated in a hydrophobic pocket (e.g., near Val, Leu)?
-
Coordination: In metalloenzymes like CA-II, does your ligand coordinate with the active site metal ion (Zn²⁺)? The oxadiazole ring is known to be an effective zinc-binding group.
-
-
Compare the binding mode of your top hits to the binding mode of the native ligand. A compound that mimics the key interactions of a known inhibitor is a strong candidate for further development.
-
Conclusion and Forward Look
Molecular docking is a powerful, cost-effective method for prioritizing synthetic chemistry efforts. This guide outlines a robust, self-validating protocol for screening 1,3,4-oxadiazole derivatives against a target protein. The top-ranked compounds from this in silico screen, characterized by strong binding affinities and favorable interaction profiles, represent high-priority candidates for synthesis and subsequent in vitro biological evaluation to confirm their activity.
References
-
Title: Recent Developments of 1,3,4-Oxadiazole Derivatives as Potent Anticancer Agents Source: MDPI Molecules URL: [Link]
-
Title: 1,3,4-Oxadiazole: A Biologically Active Scaffold for Drug Development Source: Taylor & Francis Online URL: [Link]
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: A New Approach to the Calculation of Atomic Charges for Molecular Mechanics Source: Journal of the American Chemical Society URL: [Link]
-
Title: The role of the RMSD in the success of docking procedures Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: 1,3,4-Oxadiazole Derivatives as Potent Carbonic Anhydrase II Inhibitors: Synthesis, In-silico, and In-vitro Studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Application Notes and Protocols for the Quantification of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Introduction
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical and materials science due to their diverse biological activities and chemical properties.[1][2][3] Accurate and reliable quantification of this molecule is paramount for various stages of research and development, including pharmacokinetic studies, formulation development, quality control, and stability testing.[4] This document provides detailed application notes and validated protocols for the quantitative analysis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust, specific, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5]
It is important to note that 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one can exist in tautomeric equilibrium with its thiol form, 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol.[6][7][8] The analytical methods described herein are developed to quantify the compound, and the chromatographic conditions will typically resolve the predominant tautomeric form under the specified mobile phase conditions.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This section details a stability-indicating HPLC-UV method for the quantification of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one. The rationale behind this method is to provide a widely accessible, robust, and cost-effective technique for routine analysis and quality control.
Principle
The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The analyte is detected by its absorbance of ultraviolet (UV) light at a specific wavelength. The concentration of the analyte is proportional to the area of its corresponding peak in the chromatogram.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Materials and Reagents
-
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), 60:40 v/v (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (typically around 254 nm or 280 nm) |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar compounds like the target analyte.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The addition of formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak symmetry.
-
Isocratic Elution: Simplifies the method and improves reproducibility for routine analysis.
-
UV Detection: The furan and oxadiazole rings contain chromophores that absorb UV light, enabling sensitive detection. The optimal wavelength should be determined by running a UV spectrum of the analyte.
Protocol
1.5.1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.5.2. Sample Preparation
The sample preparation will depend on the matrix.
-
For Pharmaceutical Formulations (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the API.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Samples (e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
1.5.3. Method Validation
The developed method should be validated according to ICH guidelines, including the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate). |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as bioanalysis of low concentrations in complex matrices, an LC-MS/MS method is recommended.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized. The precursor ion (the ionized analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Materials and Reagents
-
All reagents listed for the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled version of the analyte or a related oxadiazole derivative.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).
Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
Rationale for Parameter Selection:
-
UPLC/Short Column: Provides faster analysis times and better peak resolution.
-
ESI: A soft ionization technique suitable for polar to moderately polar compounds. The ionization mode (positive or negative) should be optimized for the best signal intensity.
-
Gradient Elution: Often necessary in LC-MS/MS to effectively separate the analyte from matrix components and improve peak shape.
-
MRM: Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]
Protocol
2.5.1. Preparation of Standard and QC Samples
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into a blank matrix (e.g., drug-free plasma).
2.5.2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition an SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and IS with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2.5.3. Method Validation
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance), which includes the parameters listed for the HPLC-UV method, as well as:
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
References
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
-
Demirbas, N., et al. (2005). 5-Furan-2yl[5][10][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][6][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(3), 475-485.
-
SIELC Technologies. (n.d.). Separation of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- Pharma Times. (2023). Stability-Indicating RP-HPLC Method Development and Validation of Lonafarnib in Pure and Pharmaceutical Dosage Forms. Pharma Times, 12(4), 1-10.
- Van De Steene, I., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(2), 859-869.
- Zaporozhye Medical Journal. (2020). Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in 1 % solution. Zaporozhye Medical Journal, 22(5), 687-692.
- El-Deen, A. K., et al. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture, 98(13), 5012-5019.
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Khokhlov, A., et al. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacokinetics and Pharmacodynamics, (4), 5-13.
- Ali, A., et al. (2018). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Chemical and Pharmaceutical Research, 10(3), 1-6.
- Kim, J., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 358, 129845.
- Scionti, G., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16958.
- Al-Amiery, A. A., et al. (2017). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Engineering and Applied Sciences, 12(11), 2911-2916.
- Deshpande, A., et al. (2021). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Kwiecień, H., & Stefańska, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.
- Lee, S., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 629.
- Gul, S., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Journal of the Chemical Society of Pakistan, 37(1), 133-141.
-
Demirbas, N., et al. (2005). 5-Furan-2yl[5][10][11]oxadiazole-2-thiol, 5-furan-2yl-4H[5][6][10] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(3), 475-485.
- Kwiecień, H., & Stefańska, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.
-
Shimadzu. (n.d.). Determination of nitrofuran metabolite residues in shrimp by LC-MS/MS. Retrieved from [Link]
- Kumar, S., et al. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 8(4), 1836-1845.
- Gürsoy, E., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 340(10), 534-540.
-
Demirbas, N., et al. (2005). 5-Furan-2yl[5][10][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][6][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(3), 475-485.
- Salem, M., Ayyad, R., & Sakr, H. (2022). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry, 12(2), 64-74.
- Smal, J., & Dembinski, R. (2023).
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 10. lcms.cz [lcms.cz]
- 11. Separation of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The 1,3,4-Oxadiazole Scaffold in the Development of Novel Anti-Inflammatory Drugs
Introduction: A Privileged Scaffold for a Persistent Challenge
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but pathogenic when dysregulated. The global therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes. However, the clinical utility of traditional NSAIDs is often hampered by significant gastrointestinal and cardiovascular side effects, largely due to their non-selective inhibition of COX isoforms.[1][2] This persistent challenge has fueled the search for new chemical entities with improved efficacy and safety profiles.
Among the vast number of heterocyclic compounds explored in medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold."[3][4][5] Its unique structural and electronic properties—including its ability to participate in hydrogen bonding and its metabolic stability—make it an attractive core for designing novel therapeutic agents.[6] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory effects.[5][7][8] Many compounds built on this scaffold have shown promising cyclooxygenase-2 (COX-2) selectivity, offering a potential solution to the gastrointestinal toxicity associated with traditional NSAIDs.[9][10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, mechanisms of action, and preclinical evaluation of 1,3,4-oxadiazole derivatives as next-generation anti-inflammatory agents. We will delve into detailed, field-proven protocols and explain the causality behind key experimental choices, ensuring a blend of theoretical knowledge and practical application.
I. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
The versatility of the 1,3,4-oxadiazole scaffold stems from the accessibility of its 2- and 5-positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties. The most prevalent and efficient synthetic strategy involves the cyclodehydration of intermediate N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[5][11][12] A common and robust method begins with a carboxylic acid, which is converted to its corresponding hydrazide. This key intermediate can then be reacted with another carboxylic acid (or its activated form, like an acid chloride) followed by cyclization to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[13][14]
Sources
- 1. scispace.com [scispace.com]
- 2. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01428J [pubs.rsc.org]
- 3. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jchemrev.com [jchemrev.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. science.eurekajournals.com [science.eurekajournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the dedicated technical support guide for the synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. As a molecule of interest in drug discovery, achieving a high-yield, reproducible synthesis is paramount.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the critical parameters, troubleshoot common experimental hurdles, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Overview of the Synthetic Strategy
The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one is typically achieved via a two-step process. The foundational precursor is furan-2-carbohydrazide, which is then cyclized using a carbonylating agent. The quality of the final product is highly dependent on the successful execution of both stages.
Caption: General two-step workflow for the synthesis.
The critical cyclization step involves the reaction of the terminal hydrazide nitrogen atoms with an electrophilic C1 synthon, such as phosgene or a safer equivalent, to form the stable 1,3,4-oxadiazol-2-one ring.[1]
Troubleshooting Guide: Cyclization Step
This section addresses specific issues that may arise during the conversion of furan-2-carbohydrazide to the target oxadiazolone.
Question 1: My reaction is sluggish, or the yield is consistently low. What are the primary factors to investigate?
Answer: Low conversion or yield is the most common complaint. The root cause often lies in one of three areas: reagent quality, reaction conditions, or workup/purification losses.
-
Causality - Reagent Integrity:
-
Furan-2-carbohydrazide Purity: The starting hydrazide must be pure and, most importantly, dry. Hydrazides can be hygroscopic, and the presence of water will consume the highly reactive carbonylating agent (e.g., triphosgene), reducing its effective stoichiometry.
-
Carbonylating Agent Reactivity: Triphosgene, a common and safer substitute for phosgene gas, can decompose upon exposure to moisture.[2][3] Always use a freshly opened bottle or ensure it has been stored in a desiccator. Its reactivity is significantly lower than phosgene, necessitating carefully controlled conditions to achieve full conversion.[2]
-
Solvent Anhydrousness: The reaction solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) must be anhydrous. Use a freshly dried solvent from a still or a commercial anhydrous grade bottle.
-
-
Causality - Reaction Conditions:
-
Base Selection & Stoichiometry: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction (especially when using triphosgene).[4] Insufficient base (less than 2 equivalents relative to the hydrazide) can lead to the formation of the hydrazide hydrochloride salt, which is less nucleophilic and may precipitate, stalling the reaction.
-
Temperature Control: The initial addition of triphosgene should be performed at a low temperature (0-5 °C) to control the exothermic reaction and prevent the formation of side products.[4] After the addition, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-16 hours) is often necessary to drive it to completion.[4]
-
Troubleshooting Workflow
Caption: Logic tree for diagnosing low-yield issues.
Question 2: My TLC/LC-MS analysis shows multiple spots besides the starting material and product. What are the likely side products and how can I avoid them?
Answer: The formation of side products is typically due to the high reactivity of the intermediates or the carbonylating agent.
-
Side Product A: N,N'-bis(furan-2-carbonyl)hydrazine (Diacylhydrazine): This can form if your starting furan-2-carbohydrazide is contaminated with furan-2-oyl chloride or another activated furan-2-carboxylic acid derivative.
-
Prevention: Ensure the purity of your starting hydrazide. Recrystallize it from a suitable solvent like ethanol if necessary.[5]
-
-
Side Product B: 1,4-di(furan-2-carbonyl)carbohydrazide (Symmetrical Urea): The highly reactive isocyanate intermediate (formed in situ) can react with a molecule of unreacted furan-2-carbohydrazide instead of cyclizing.
-
Prevention: This is often caused by poor mixing or too rapid addition of the carbonylating agent. Add the triphosgene solution slowly to the cooled, vigorously stirred solution of the hydrazide and base. This maintains a low concentration of the reactive intermediate, favoring the intramolecular cyclization over intermolecular side reactions.
-
-
Side Product C: Furan Ring Degradation Products: The furan ring is sensitive to strongly acidic conditions and certain oxidizing agents.[6][7] While the HCl generated is neutralized by the base, localized areas of high acidity can cause ring-opening or polymerization, leading to a complex mixture and a dark-colored reaction.
-
Prevention: Ensure efficient stirring and adequate base to prevent acid build-up. Avoid unnecessarily high temperatures or prolonged reaction times beyond what is needed for completion.
-
Frequently Asked Questions (FAQs)
Q1: Phosgene is highly toxic. What are the best alternatives for this cyclization, and how do they compare?
A1: Using phosgene gas is not recommended without specialized equipment. Solid, crystalline phosgene equivalents are much safer and easier to handle.[8] The most common are triphosgene (BTC) and 1,1'-Carbonyldiimidazole (CDI).
Table 1: Comparison of Common Carbonylating Agents
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) | 1,1'-Carbonyldiimidazole (CDI) |
| Physical State | Toxic Gas | Crystalline Solid | Crystalline Solid |
| Reactivity | Very High | High (in situ phosgene) | Moderate |
| Byproducts | HCl (gas) | HCl, CO₂ | Imidazole |
| Workup | Specialized scrubbing | Aqueous wash to remove base salt | Aqueous wash to remove imidazole |
| Safety | Extreme Hazard [2] | Toxic, handle in fume hood[4] | Moisture sensitive, irritant |
| Typical Use | Industrial scale | Lab scale, versatile[1][3] | Mild conditions, sensitive substrates[2] |
For this specific synthesis, triphosgene is an excellent choice as it is highly effective and its byproducts are easily managed.[1]
Q2: What is the underlying mechanism for the cyclization using triphosgene?
A2: The reaction proceeds through several key steps. First, triphosgene reacts with the base (triethylamine) to generate a small, controlled amount of phosgene in situ. The furan-2-carbohydrazide then acts as a dinucleophile.
Caption: Simplified mechanism of 1,3,4-oxadiazol-2-one formation.
The terminal nitrogen of the hydrazide performs a nucleophilic attack on the carbonyl carbon of phosgene. Subsequent elimination of HCl forms a reactive isocyanate intermediate, which then undergoes a rapid intramolecular cyclization onto the amide oxygen, followed by proton transfer to yield the stable heterocyclic product.
Q3: How can I purify the final product effectively?
A3: The final product, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, is typically a solid.
-
Initial Workup: After the reaction is complete, it is common to quench it with water. This deactivates any remaining triphosgene and dissolves the triethylammonium chloride salt.[4] The product is then extracted into an organic solvent like ethyl acetate.
-
Recrystallization: This is the most effective method for purification. Common solvent systems include ethanol, ethyl acetate/hexanes, or isopropanol. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).
Experimental Protocols
Protocol 1: Synthesis of Furan-2-carbohydrazide (Precursor)
This protocol is adapted from standard procedures for converting esters to hydrazides.[9][10]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl furan-2-carboxylate (1.0 eq).
-
Solvent: Add ethanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate/hexanes), observing the consumption of the starting ester.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, followed by a small amount of cold ethanol. Dry the resulting white crystalline solid under vacuum. The product is typically of high purity and can be used directly in the next step.
Protocol 2: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
This protocol uses triphosgene and is adapted from established methods for oxadiazolone synthesis.[1][4] Safety Note: Triphosgene is toxic and reacts with water to release harmful gases. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add furan-2-carbohydrazide (1.0 eq).
-
Solvent & Base: Add anhydrous dichloromethane (DCM, approx. 15-20 mL per gram of hydrazide) followed by triethylamine (2.1 eq). Stir until all solids dissolve.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, vigorously stirred hydrazide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-20 hours.
-
Workup: Carefully quench the reaction by slowly adding water (approx. 20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or ethyl acetate/hexanes to yield 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one as a crystalline solid.
References
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]
-
5-Furan-2yl[5][9][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][9][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
(E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]
-
What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? Quora. Available at: [Link]
-
(PDF) 5-Furan-2yl[5][9][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][9][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
- Decyclization of substituted 2-[2-oxofuran-3(2h)-ylidene)furan-2-carbohydrazides by the action of alcohols and analgesic activity of the obtained compounds. ResearchGate. Available at: https://www.researchgate.net/publication/357121289_Decyclization_of_substituted_2-2-oxofuran-32h-ylidenefuran-2-carbohydrazides_by_the_action_of_alcohols_and_analgesic_activity_of_the_obtained_compounds
-
Optimization of Acid, reaction time and output for cyclization. ResearchGate. Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. PubMed. Available at: [Link]
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. PMC. Available at: [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]
-
Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. PubMed. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. Available at: [Link]
-
(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research. Available at: [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]
Sources
- 1. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosgene and Substitutes [sigmaaldrich.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 6. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan-2-carbohydrazide | 3326-71-4 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges of 1,3,4-Oxadiazole Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of 1,3,4-oxadiazole compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important class of heterocyclic compounds. The inherent characteristics of the 1,3,4-oxadiazole ring, often leading to poor aqueous solubility, can present significant hurdles in obtaining reliable and reproducible data in biological assays.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.
I. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section provides a systematic approach to identifying and resolving solubility issues with your 1,3,4-oxadiazole compounds.
Issue 1: My compound precipitates out of solution when preparing my stock or working solutions.
Root Cause Analysis: Precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit in the chosen solvent system. This can be influenced by the compound's intrinsic properties (e.g., high crystallinity, lipophilicity) and extrinsic factors (e.g., solvent choice, temperature, pH).[2][3]
Solution Workflow:
-
Re-evaluate Your Stock Solution Preparation:
-
Best Practices: Always start by preparing a high-concentration stock solution in a suitable organic solvent.[4][5][6] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[7]
-
Protocol: For a detailed protocol on preparing stock solutions, refer to the "Protocols" section below.
-
-
Assess the Compound's Solubility Profile:
-
Kinetic vs. Thermodynamic Solubility: It's crucial to understand the difference between these two solubility measurements. Kinetic solubility is often higher as it reflects the concentration at which a compound, rapidly introduced from a DMSO stock, starts to precipitate.[8][9][10] Thermodynamic solubility, on the other hand, is the true equilibrium solubility.[8][10][11] For early-stage screening, kinetic solubility data is often sufficient.[9][10][11]
-
Experimental Determination: If solubility data is unavailable, perform a simple kinetic solubility test. A protocol for this is provided in the "Protocols" section.
-
-
Implement a Systematic Solubilization Strategy:
-
If your compound's solubility is insufficient even with an optimized stock solution, a more advanced strategy is needed. The following diagram outlines a decision-making process for selecting an appropriate method.
-
Caption: Decision workflow for selecting a solubilization strategy.
Issue 2: I'm observing inconsistent results or lower than expected activity in my biological assay.
Root Cause Analysis: Poor solubility can lead to an overestimation of the compound's concentration in the assay medium, resulting in inaccurate potency measurements. The actual concentration of the dissolved compound may be much lower than the nominal concentration.
Solution Workflow:
-
Verify the Final Concentration of Organic Solvent:
-
Many assays are sensitive to the concentration of organic solvents like DMSO.[12] Ensure the final concentration in your assay is at a level that does not affect the biological system (typically ≤ 0.5-1%).
-
-
Consider the Use of Co-solvents:
-
Explore pH Modification (for Ionizable Compounds):
-
The solubility of 1,3,4-oxadiazole derivatives with acidic or basic functional groups can be significantly influenced by pH.[13]
-
Causality: Adjusting the pH to ionize the compound will generally increase its aqueous solubility. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and salt formation. For basic compounds, lowering the pH below their pKa will result in protonation.
-
-
Utilize Cyclodextrins for Complexation:
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble guest molecules, forming inclusion complexes with enhanced aqueous solubility.[2][3][14][15][16]
-
Causality: The hydrophobic 1,3,4-oxadiazole compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[14]
-
| Solubilization Technique | Mechanism of Action | Common Excipients | Considerations |
| Co-solvency | Reduces the polarity of the solvent. | DMSO, Ethanol, PEGs (e.g., PEG300, PEG400) | Potential for solvent toxicity at higher concentrations. |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound. | Buffers (e.g., phosphate, citrate), HCl, NaOH | Only applicable to ionizable compounds; pH must be compatible with the assay. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound within a hydrophilic shell.[2][3][14][15][16] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Stoichiometry of the complex and binding affinity need to be considered. |
| Solid Dispersions | Disperses the compound in a solid matrix at a molecular level.[3][17][18] | Polymers (e.g., PVP, HPMC) | Requires more advanced formulation development. |
| Particle Size Reduction | Increases the surface area for dissolution.[2][18][19] | N/A (achieved through micronization or nanosuspension) | Can improve dissolution rate but not necessarily equilibrium solubility.[19][20] |
II. Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do when I encounter a solubility problem with a new 1,3,4-oxadiazole compound?
A1: The first step is to prepare a high-concentration stock solution in 100% DMSO.[4][5][6] This will serve as your starting point for all subsequent dilutions. Then, perform a simple visual or instrumental assessment of its kinetic solubility in your assay buffer to determine an approximate upper limit for your experiments.
Q2: How do I choose between using a co-solvent and a cyclodextrin?
A2: The choice depends on the properties of your compound and the constraints of your assay. Co-solvents are often a good first choice for highly lipophilic compounds.[7] However, if your assay is sensitive to organic solvents, or if co-solvents alone are insufficient, cyclodextrins can be a powerful alternative.[15] It's often beneficial to screen both approaches to find the optimal formulation.
Q3: Can I simply sonicate my compound in the assay buffer to get it to dissolve?
A3: While sonication can help to break up aggregates and speed up the dissolution of a compound, it will not increase its thermodynamic solubility. If the compound is supersaturated, it will likely precipitate out over time, even after sonication.
Q4: My compound is soluble in DMSO, but crashes out when I add it to my aqueous assay buffer. What's happening?
A4: This is a classic example of exceeding the kinetic solubility of your compound.[12][21] The compound is soluble in the organic solvent but has very limited solubility in the aqueous buffer. When you dilute the DMSO stock, the solvent environment changes drastically, and the compound precipitates. To mitigate this, you can try diluting your stock solution in a stepwise manner or using one of the solubilization techniques described above.
Q5: Are there any structural modifications to the 1,3,4-oxadiazole core that can improve solubility?
A5: Yes, medicinal chemists can employ several strategies to improve the solubility of 1,3,4-oxadiazole derivatives. These include the introduction of polar functional groups, such as amines or hydroxyls, or the incorporation of ionizable moieties.[22] It has also been observed that 1,3,4-oxadiazole isomers tend to be more soluble than their 1,2,4-oxadiazole counterparts.[23][24]
III. Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for preparing a standard 10 mM stock solution of your compound in DMSO.
Materials:
-
1,3,4-oxadiazole compound
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Appropriate vials
Procedure:
-
Calculate the mass of the compound required to make a 10 mM solution.
-
Carefully weigh the calculated amount of the compound and place it into a clean, dry vial.[4]
-
Add the required volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of compound stability.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a simple method to estimate the kinetic solubility of your compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity or light scatter (nephelometry)
Procedure:
-
Prepare a serial dilution of your compound's DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add your aqueous assay buffer.
-
Transfer a small, fixed volume of each concentration from the DMSO plate to the corresponding wells of the buffer plate.
-
Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scatter of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.
Caption: Experimental workflow for kinetic solubility assessment.
IV. References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Center for Biotechnology Information. Available from: [Link]
-
Best Practices For Stock Solutions. FasterCapital. Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. Available from: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available from: [Link]
-
How to tackle compound solubility issue. Reddit. Available from: [Link]
-
Solution-making strategies & practical advice. YouTube. Available from: [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available from: [Link]
-
A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. ijrpr. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Semantic Scholar. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Semantic Scholar. Available from: [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Semantic Scholar. Available from: [Link]
-
pH-color changing of 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. fastercapital.com [fastercapital.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. longdom.org [longdom.org]
- 21. reddit.com [reddit.com]
- 22. books.rsc.org [books.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijrpr.com [ijrpr.com]
Troubleshooting common problems in the characterization of heterocyclic compounds
Welcome to the Technical Support Center for the Characterization of Heterocyclic Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these diverse and vital molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your laboratory work.
This guide is structured to address specific issues you may face with common analytical techniques. We will delve into troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), followed by a dedicated section on the pervasive challenge of tautomerism.
I. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, the unique electronic properties and structural diversity of heterocyclic compounds can present specific challenges.
Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
A1: Peak broadening in the NMR spectra of heterocyclic compounds can be a multifaceted issue. Understanding the root cause is key to obtaining sharp, interpretable signals.
-
Chemical Exchange: Heterocycles, particularly those with N-H or O-H protons, can undergo rapid chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange broadens the signals of the labile protons and any coupled nuclei.
-
Causality: The rate of proton exchange is often on the same timescale as the NMR experiment, leading to an averaging of the magnetic environments and resulting in broad peaks.
-
Troubleshooting Protocol:
-
Use High-Purity Deuterated Solvents: Ensure your deuterated solvents are of high purity and stored under an inert atmosphere to minimize water content.
-
Deuterium Exchange (D₂O Shake): Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Labile protons will be replaced by deuterium, causing their signals to disappear or significantly diminish, confirming their presence.
-
Variable Temperature (VT) NMR: Lowering the temperature can slow down the exchange rate, often resulting in sharper signals.[1][2] Conversely, increasing the temperature can sometimes coalesce exchanging signals into a single sharp peak.
-
-
-
Quadrupolar Broadening: Nitrogen-14 (¹⁴N), a quadrupolar nucleus (spin I = 1), is the most abundant isotope of nitrogen. Protons directly attached to or near a ¹⁴N atom can experience rapid relaxation, leading to significant broadening of their signals.
-
Causality: The non-spherical charge distribution of the ¹⁴N nucleus interacts with the electric field gradient, providing an efficient relaxation pathway that shortens the lifetime of the excited state of coupled protons.
-
Troubleshooting:
-
Decoupling: While not a standard experiment, specialized pulse sequences can sometimes decouple the effect of ¹⁴N.
-
¹⁵N Labeling: If synthetically feasible, enrichment with the spin I = 1/2 ¹⁵N isotope will eliminate quadrupolar broadening.
-
2D NMR: Techniques like HSQC can still provide correlation information even for broadened proton signals.
-
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Troubleshooting: Filter the NMR sample through a small plug of Celite or silica gel to remove particulate impurities.
-
Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I decipher it?
A2: The aromatic protons of substituted or fused heterocyclic systems often have similar chemical shifts, leading to complex and overlapping signals that are difficult to interpret.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hertz, often resolving overlapping multiplets.
-
Solvent Effects: The chemical shifts of protons in aromatic heterocycles can be sensitive to the choice of deuterated solvent.[3]
-
Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, potentially resolving overlapping signals.
-
Protocol: Prepare samples in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) and compare the spectra.
-
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for unraveling complex spin systems.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds), allowing you to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and elucidating the overall structure.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the three-dimensional structure.
-
Experimental Protocol: Variable Temperature (VT) NMR
Objective: To investigate dynamic processes such as chemical exchange or conformational changes by acquiring NMR spectra at different temperatures.
Materials:
-
NMR spectrometer equipped with a variable temperature unit.
-
NMR sample prepared in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈).
-
Temperature calibration standard (e.g., methanol-d₄ for low temperatures, ethylene glycol for high temperatures).
Procedure:
-
Safety First: Ensure the chosen solvent's boiling and freezing points are well outside the intended temperature range of the experiment to prevent tube breakage and probe damage.[2][6]
-
Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Calibration (Recommended): For accurate temperature readings, calibrate the spectrometer's temperature controller using a standard sample.[1]
-
Ramping the Temperature:
-
Data Acquisition: At each temperature, re-shim the spectrometer and acquire a ¹H NMR spectrum.
-
Returning to Ambient Temperature: After the experiment, slowly return the probe to ambient temperature in a stepwise manner.[7]
II. Troubleshooting Guide: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation of heterocyclic compounds. However, their diverse polarities and basicities can lead to analytical challenges.
Q1: I am not observing the molecular ion peak for my nitrogen-containing heterocycle.
A1: The absence of a molecular ion peak (M⁺ or [M+H]⁺) can be due to several factors related to the compound's stability and the ionization method used.
-
Extensive Fragmentation: Many heterocyclic compounds, especially those with labile functional groups, can undergo extensive fragmentation in the ion source, leading to a very weak or absent molecular ion peak.
-
Causality: High-energy ionization techniques like Electron Ionization (EI) can impart enough energy to break bonds, leading to the formation of more stable fragment ions.
-
Troubleshooting:
-
Use a "Soft" Ionization Technique: Switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) that imparts less energy to the molecule, favoring the formation of the molecular ion.[8]
-
Optimize Source Conditions: For ESI, reduce the fragmentor or cone voltage to minimize in-source fragmentation.
-
-
-
The Nitrogen Rule: For a molecule containing only C, H, O, S, and halogens, an even nominal molecular weight is expected. If the molecule contains an odd number of nitrogen atoms, it will have an odd nominal molecular weight.[9] This can be a quick check to see if you are looking for the correct mass.
-
Low Ionization Efficiency: The compound may not be efficiently ionized under the chosen conditions.
-
Troubleshooting:
-
Adjust Mobile Phase pH (for LC-MS): For basic heterocycles (e.g., pyridines, imidazoles), adding a small amount of an acid like formic acid to the mobile phase will promote protonation and enhance ionization in positive ion mode.
-
Change Ionization Mode: If the compound has acidic protons (e.g., pyrroles, some triazoles), try negative ion mode.
-
-
Q2: My mass spectrum shows multiple peaks that are not fragments of my compound. What are they?
A2: The presence of unexpected peaks can be due to adduct formation or contamination.
-
Adduct Formation: In ESI, it is common for the analyte to associate with ions present in the solvent or from the glassware.
-
Common Adducts in Positive Ion Mode:
Adduct Mass Difference (Da) Common Source [M+Na]⁺ +22.9898 Glassware, solvents[10] [M+K]⁺ +38.9637 Glassware, solvents[10] | [M+NH₄]⁺ | +18.0344 | Ammonium formate/acetate buffer |
-
Troubleshooting:
-
Recognize the Pattern: Look for peaks that are a specific mass difference away from the expected molecular ion.
-
Improve Sample Purity: Use high-purity solvents and plasticware to minimize sodium and potassium contamination.[11]
-
-
-
Contamination: Contaminants can be introduced at any stage of sample preparation or analysis.
-
Common Contaminants:
-
Troubleshooting:
-
Use High-Purity Reagents and Solvents: Always use HPLC or MS-grade reagents.
-
Proper Laboratory Hygiene: Wear gloves, use clean glassware (avoiding detergents where possible), and work in a clean environment.[13]
-
Run a Blank: Inject a sample of your solvent to identify background contaminants.
-
-
Experimental Protocol: Sample Preparation for LC-MS Analysis
Objective: To prepare a heterocyclic compound for analysis by LC-MS, ensuring it is free of contaminants and in a suitable solvent for ionization.
Materials:
-
Sample of the heterocyclic compound.
-
HPLC or MS-grade solvents (e.g., acetonitrile, methanol, water).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 or 0.45 µm).
-
LC-MS vials with septa caps.
Procedure:
-
Solvent Selection: Choose a solvent system in which your compound is soluble and that is compatible with the intended chromatography (reversed-phase or normal-phase).
-
Stock Solution Preparation: Accurately weigh a small amount of your compound and dissolve it in a known volume of solvent to create a stock solution (e.g., 1 mg/mL).[14]
-
Dilution to Working Concentration: Dilute the stock solution to the desired working concentration (typically in the low µg/mL to ng/mL range for modern mass spectrometers). It is often best to make the final dilution in the initial mobile phase of your LC method.[14]
-
Filtration: Filter the final solution through a syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer to Vial: Transfer the filtered solution to an LC-MS vial.
-
Blank Preparation: Prepare a blank sample containing only the final dilution solvent to be run before and after your samples to check for carryover and system contamination.[14]
III. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purification and analysis of heterocyclic compounds. However, their polar and often basic nature can lead to poor peak shapes and separation.
Q1: My basic heterocyclic compound is showing severe peak tailing on a C18 column.
A1: Peak tailing for basic compounds is a very common problem in reversed-phase HPLC.
-
Secondary Interactions with Residual Silanols: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with protonated basic analytes, leading to a secondary retention mechanism that causes peak tailing.[15]
-
Causality: The mixed-mode retention (hydrophobic and ionic) results in a non-ideal chromatographic process where some molecules are more strongly retained, leading to a "tail" on the peak.
-
Troubleshooting Workflow:
-
Caption: Troubleshooting workflow for peak tailing of basic heterocycles.
Q2: I am struggling to retain and separate my highly polar heterocyclic compounds.
A2: Highly polar compounds are poorly retained on traditional reversed-phase columns like C18.
-
Insufficient Hydrophobic Interaction: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase. Highly polar analytes have little affinity for the nonpolar C18 phase and elute at or near the void volume.
-
Troubleshooting Strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups embedded within or at the end of the alkyl chains, which provides an alternative retention mechanism for polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) with a mobile phase rich in organic solvent. It is an excellent technique for retaining and separating very polar compounds.[16]
-
Ion-Pair Chromatography: For ionizable polar compounds, an ion-pairing reagent can be added to the mobile phase to form a neutral, more hydrophobic complex that can be retained on a reversed-phase column.
-
-
IV. Frequently Asked Questions (FAQs)
Q: How does tautomerism affect the characterization of heterocyclic compounds?
A: Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a critical consideration in heterocyclic chemistry.[17] For example, a 2-hydroxypyridine can exist in equilibrium with its 2-pyridone tautomer.[18] This can lead to:
-
Multiple NMR Signals: If the tautomeric interconversion is slow on the NMR timescale, you will observe separate sets of signals for each tautomer, complicating spectral interpretation.[19]
-
Averaged NMR Signals: If the interconversion is fast, you will see a single set of averaged signals, which may not accurately represent either individual tautomer.
-
Ambiguous Mass Spectra: Tautomers have the same molecular weight, so mass spectrometry alone cannot distinguish between them.
-
Chromatographic Issues: The presence of multiple tautomers can sometimes lead to broadened or split peaks in HPLC.
To investigate tautomerism:
-
Multi-solvent NMR: The position of the tautomeric equilibrium can be solvent-dependent.[18] Acquiring NMR spectra in different solvents can provide evidence for the presence of multiple tautomers.
-
Variable Temperature NMR: Changing the temperature can shift the equilibrium or alter the rate of interconversion, leading to observable changes in the NMR spectrum.
-
2D IR Spectroscopy: This advanced technique can be used to identify and quantify different tautomers in solution.[20]
Q: What are the best practices for preparing samples of air-sensitive heterocyclic compounds for NMR?
A: For air-sensitive compounds, it is crucial to prevent exposure to oxygen and moisture, which can degrade the sample or interfere with the NMR measurement.
-
Use a Glovebox or Schlenk Line: All sample manipulations should be performed under an inert atmosphere (nitrogen or argon).[21]
-
Degassed Solvents: Deuterated solvents should be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
J. Young NMR Tubes: These tubes have a resealable Teflon valve that allows for a secure seal under an inert atmosphere.[21]
Caption: Workflow for preparing an air-sensitive NMR sample.
Q: My reaction to synthesize a heterocycle has a low yield. What are some common causes?
A: Low yields in heterocyclic synthesis can often be traced back to a few key factors.[22]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help identify the optimal parameters.[22]
-
Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit the desired transformation. Always use purified reagents and dry solvents when necessary.[22]
-
Atmospheric Sensitivity: Many reactions are sensitive to moisture or oxygen. Employing proper inert atmosphere techniques is crucial.[22]
-
Product Instability: The target heterocycle may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help identify product degradation.[22]
V. References
-
Common Contaminants in Proteomics Mass Spectrometry Experiments. University of Oxford. [Link]
-
Instructions for Variable Temperature (VT) Operation - NMR. University of Wisconsin-Madison. [Link]
-
Variable Temperature NMR Experiments. University of Oxford. [Link]
-
Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Bitesize Bio. [Link]
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
-
Variable Temperature NMR Experiments. University of Oxford Department of Chemistry. [Link]
-
Bruker 500 - NMR Tutorials. University of Wisconsin-Madison. [Link]
-
Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Washington. [Link]
-
Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. NIH. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
-
EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. University of Colorado Boulder. [Link]
-
Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. NIH. [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. ResearchGate. [Link]
-
Tautomerism in aromatic heterocycles. Química Organica.org. [Link]
-
What are common adducts in ESI mass spectrometry? Waters. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
-
Preparing NMR Samples on a Schlenk Line. University of York. [Link]
-
Prototropic tautomerism of heteroaromatic compounds. LOCKSS. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]
-
HPLC Troubleshooting Guide. Dr-A-J-D-s-HPLC-Troubleshooting-Guide. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
6: NMR Preparation. Chemistry LibreTexts. [Link]
-
Sample Preparation. University of Illinois Urbana-Champaign. [Link]
-
Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Sample preparation in mass spectrometry. Wikipedia. [Link]
-
The Nitrogen Rule in Mass Spectrometry. Chemistry Steps. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Journal of the American Chemical Society. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
-
Sample Preparation in Mass Spectrometry. Wiley Analytical Science. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
2D NMR Experiments - HETCOR. Nanalysis. [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. [Link]
-
Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
Successful HPLC Operation - Troubleshooting Guide. vscht.cz. [Link]
-
Adduits ESI MS. Scribd. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. American Laboratory. [Link]
Sources
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 5. azom.com [azom.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Tutorials: Bruker 500 [nmr-center.nmrsoft.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. organomation.com [organomation.com]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Strategies to Reduce By-products in 1,3,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtleties of synthesizing this important heterocyclic scaffold. As a privileged structure in medicinal chemistry and materials science, the efficient and clean synthesis of 1,3,4-oxadiazoles is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize by-product formation and maximize the yield and purity of your target compounds.
Introduction: The Challenge of Purity in 1,3,4-Oxadiazole Synthesis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. While seemingly straightforward, these transformations are often plagued by the formation of persistent by-products that complicate purification and reduce yields. The choice of reagents, particularly harsh dehydrating agents, and the control of reaction conditions are critical to steer the reaction toward the desired product. This guide will dissect the common pitfalls and provide scientifically grounded strategies for success.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.
I. Issues Related to Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most common methods for 1,3,4-oxadiazole synthesis, typically employing a dehydrating agent to effect the ring closure.
Q1: My reaction with phosphorus oxychloride (POCl₃) is giving a low yield and a complex mixture of by-products. What is going on and how can I improve it?
A1: Phosphorus oxychloride is a powerful and widely used dehydrating agent, but its high reactivity can lead to several side reactions if not properly controlled.[1][2]
-
Causality of By-product Formation:
-
Incomplete Cyclization: Insufficient heating or reaction time can leave unreacted 1,2-diacylhydrazine, which can be difficult to separate from the product due to similar polarities.
-
Substrate Degradation: For substrates with sensitive functional groups (e.g., certain heterocycles, unprotected amines, or alcohols), the aggressive nature of POCl₃ can lead to charring and the formation of a complex mixture of unidentifiable by-products.
-
Chlorinated By-products: In some cases, POCl₃ can act as a chlorinating agent, especially at higher temperatures or with prolonged reaction times, leading to the formation of chlorinated impurities.[3]
-
-
Troubleshooting Strategies:
-
Temperature Control: Instead of running the reaction at a high reflux temperature, try a more controlled heating profile. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time Optimization: Monitor the reaction closely by TLC. Prolonged heating can often do more harm than good. Once the starting material is consumed, work up the reaction promptly.
-
Use of a Co-solvent: Running the reaction neat in POCl₃ is common but can be harsh. Using an inert, high-boiling solvent like toluene can help to moderate the reaction temperature and improve selectivity.[1]
-
Alternative, Milder Reagents: If your substrate is sensitive, consider switching to a milder dehydrating agent. A comparison of common dehydrating agents is provided in the table below.
-
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| POCl₃ | Neat or in toluene, reflux | Inexpensive, powerful | Harsh, can cause degradation and side reactions |
| SOCl₂ | Neat or in an inert solvent, reflux | Effective, volatile by-products | Harsh, corrosive, can lead to chlorinated by-products |
| Polyphosphoric Acid (PPA) | High temperature (100-150 °C) | Good for less reactive substrates | Viscous, difficult to work with, harsh conditions |
| Triflic Anhydride | With triphenylphosphine oxide, anhydrous conditions | High yields, safer alternative to POCl₃ | Expensive |
| Burgess Reagent | Dioxane, 100 °C | Mild, good for sensitive substrates | Expensive, can be unstable |
| EDCI | DMF, room temperature to 50 °C | Very mild, good for peptide-like structures | Can be expensive, may require longer reaction times |
Q2: I am using thionyl chloride (SOCl₂) and observing significant charring and a low yield. Are there any specific by-products I should be looking for?
A2: Thionyl chloride, like POCl₃, is a very effective but aggressive dehydrating agent. The gaseous by-products (SO₂ and HCl) are a key advantage as they drive the reaction to completion, but the harsh acidic conditions can be problematic.
-
Causality of By-product Formation:
-
Acid-Catalyzed Degradation: The in-situ generation of HCl can lead to the degradation of acid-sensitive functional groups on your substrate.
-
Chlorosulfite Intermediates: The reaction proceeds through a chlorosulfite intermediate. With certain substrates, this intermediate can undergo alternative reactions, such as elimination, if the desired cyclization is slow.[4][5]
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with the desired intramolecular cyclization.
-
-
Troubleshooting Strategies:
-
Inverse Addition: Instead of adding SOCl₂ to your diacylhydrazine, try adding a solution of your diacylhydrazine to the SOCl₂. This can help to control the exotherm and minimize localized heating.
-
Use of a Non-nucleophilic Solvent: Use an inert solvent like dichloromethane (DCM) or chloroform to dilute the reaction mixture and moderate the conditions.
-
Addition of a Base: For substrates that are not sensitive to bases, the addition of a non-nucleophilic base like pyridine can scavenge the HCl produced, leading to a cleaner reaction. However, this changes the mechanism from SNi (retention of stereochemistry) to SN2 (inversion of stereochemistry) if a stereocenter is adjacent to a reacting alcohol, which is a consideration in more complex molecules.[4][6]
-
II. Issues in the Synthesis of 2-Amino-1,3,4-Oxadiazoles
A common route to 2-amino-1,3,4-oxadiazoles involves the cyclization of acylthiosemicarbazides. This pathway introduces a unique set of challenges.
Q3: I am trying to synthesize a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide and I am getting a significant amount of a by-product with a similar mass. What could it be?
A3: The most common by-product in this synthesis is the isomeric 2-amino-1,3,4-thiadiazole . The formation of these two isomers is a classic example of competing regioselective cyclization pathways.
-
Mechanistic Insight: The acylthiosemicarbazide precursor has two nucleophilic centers (the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group) that can participate in the cyclization. The choice of cyclizing agent and reaction conditions determines which pathway is favored.
Caption: Competing cyclization pathways of acylthiosemicarbazide.
-
Troubleshooting and Optimization:
-
Choice of Cyclizing Agent: To favor the formation of the 2-amino-1,3,4-oxadiazole, use a desulfurizing agent rather than a dehydrating agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or iodine are known to promote the desired cyclization.[7][8] Concentrated acids like sulfuric acid tend to favor the formation of the thiadiazole.[8]
-
Reaction Conditions: The reaction conditions can also influence the regioselectivity. For example, using p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine has been shown to favor oxadiazole formation.[8]
-
III. Issues Related to Oxidative Cyclization of N-Acylhydrazones
This method is an excellent alternative to harsh dehydrating conditions, but it has its own set of potential pitfalls.
Q4: My oxidative cyclization of an N-acylhydrazone is not going to completion, and I see some decomposition of my starting material. How can I improve this reaction?
A4: Oxidative cyclization is generally milder than cyclodehydration, but the choice of oxidant and the stability of the starting material are crucial.
-
Causality of By-product Formation:
-
Over-oxidation: Some strong oxidizing agents can lead to the degradation of the starting material or the product, especially if the reaction is not carefully monitored.
-
Incomplete Reaction: A weak oxidizing agent or insufficient equivalents may result in incomplete conversion.
-
Side Reactions of the Hydrazone: N-acylhydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding aldehyde and acylhydrazide.
-
-
Troubleshooting Strategies:
-
Choice of Oxidant: A variety of oxidizing agents can be used, ranging from hypervalent iodine reagents to metal-based oxidants. If you are observing decomposition, consider a milder oxidant. For example, iodine in the presence of a base is often a good choice.[9] Photocatalytic methods using visible light are also emerging as very mild and efficient alternatives.[10][11]
-
Control of Stoichiometry: Ensure that the correct stoichiometry of the oxidant is used. It is often beneficial to add the oxidant portion-wise to maintain a low concentration throughout the reaction.
-
Inert Atmosphere: For reactions that are sensitive to air, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidative side reactions.[12]
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration using POCl₃
-
To a 1,2-diacylhydrazine (1.0 mmol) in a round-bottom flask, add phosphorus oxychloride (5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
After the starting material has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).[7]
Protocol 2: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles from Acylthiosemicarbazides using EDCI
-
Dissolve the acylthiosemicarbazide (1.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[7]
Purification Strategies
Recrystallization: This is often the most effective method for purifying 1,3,4-oxadiazoles.
-
Solvent Selection: For many 2,5-diaryl-1,3,4-oxadiazoles, ethanol, isopropanol, or ethyl acetate are good starting points for recrystallization.
-
Removing Unreacted Diacylhydrazine: If unreacted diacylhydrazine is a major impurity, a solvent system where the oxadiazole is more soluble than the diacylhydrazine should be chosen. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for many 2,5-disubstituted 1,3,4-oxadiazoles.
-
Separating Oxadiazoles from Thiadiazoles: The separation of 2-amino-1,3,4-oxadiazoles from their 2-amino-1,3,4-thiadiazole isomers can be challenging due to their similar polarities. A shallow gradient and careful fraction collection are often necessary. In some cases, a different stationary phase, such as alumina, may provide better separation.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Technical Support Center: Synthesis of 1,3,4-Oxadiazole Deriv
- Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (URL not available)
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC - NIH. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PubMed Central. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno - RSC Publishing. [Link]
- Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (URL not available)
- THIN-LAYER CHROMATOGRAPHY OF OXADIAZOLE-1,3,4 AND BENZOXAZOLE-1,3 DERIV
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles - Semantic Scholar. [Link]
- Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (URL not available)
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchG
-
How come you can't use SOCl2 as the solvent in this synthesis? : r/chemhelp - Reddit. [Link]
- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (URL not available)
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. (URL not available)
- Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline - Benchchem. (URL not available)
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (URL not available)
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES - ResearchG
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL not available)
-
Alcohol + SOCl2 - ReactionWeb.io. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgosolver.com [orgosolver.com]
- 5. reactionweb.io [reactionweb.io]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. science.eurekajournals.com [science.eurekajournals.com]
Technical Support Center: Overcoming Resistance to 1,3,4-Oxadiazole-Based Antimicrobial Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-based antimicrobial agents. This guide is designed to provide in-depth troubleshooting and practical guidance for addressing the challenges of microbial resistance to this promising class of compounds. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when investigating resistance to 1,3,4-oxadiazole compounds.
Q1: My 1,3,4-oxadiazole compound shows a sudden loss of activity against a previously susceptible bacterial strain. What are the most likely causes?
A sudden loss of efficacy, often observed as a significant increase in the Minimum Inhibitory Concentration (MIC), typically points to the emergence of resistance. The primary mechanisms to consider are:
-
Target Modification: Spontaneous mutations in the gene encoding the drug's molecular target can alter the binding site, reducing the compound's affinity and efficacy.[1][2]
-
Increased Efflux Pump Expression: Bacteria can upregulate the expression of efflux pumps, which actively transport the antimicrobial agent out of the cell before it can reach its target.[3][4] This is a common mechanism of resistance to a wide range of antibiotics.
-
Enzymatic Degradation: The bacteria may have acquired the ability to produce enzymes that chemically modify or cleave the 1,3,4-oxadiazole compound, rendering it inactive.[5]
-
Experimental Variability: Before concluding that resistance has developed, it is crucial to rule out experimental error. Inconsistent inoculum preparation, variations in media composition, or improper incubation conditions can all lead to misleading MIC results.[6][7]
Q2: How can I quickly determine if efflux pump activity is responsible for the observed resistance?
A straightforward method is to perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically four-fold or more) in the MIC when the EPI is present strongly suggests that efflux is a contributing factor.[8]
Commonly used broad-spectrum EPIs include:
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Verapamil
-
Reserpine
It is important to note that these inhibitors can have off-target effects, so results should be interpreted with caution and ideally confirmed with more specific methods.
Q3: What are the known cellular targets of 1,3,4-oxadiazole-based antimicrobials?
The 1,3,4-oxadiazole scaffold is versatile and has been incorporated into compounds that target a range of essential bacterial processes.[9][10][11][12] Documented targets include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication.[10][13]
-
Lipoteichoic Acid (LTA) Synthesis: Some oxadiazoles inhibit enzymes like LtaS, which is crucial for cell wall integrity in Gram-positive bacteria.[14][15][16][17]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): This is a key enzyme in mycobacterial mycolic acid biosynthesis.[9]
-
Peptide Deformylase: An essential enzyme involved in bacterial protein synthesis.[9]
-
Trans-translation: A ribosome rescue pathway that can be inhibited by certain oxadiazole derivatives.[15]
It's important to recognize that subtle structural modifications to the 1,3,4-oxadiazole scaffold can lead to changes in the mechanism of action.[15]
Q4: My compound is active against Gram-positive bacteria but not Gram-negative bacteria. Why might this be?
This is a common observation and is often due to the structural differences in the cell envelopes of these two bacterial types. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets.[14][18] Additionally, Gram-negative bacteria are equipped with a wider array of potent efflux pumps.[4]
II. Troubleshooting Guides
This section provides detailed workflows and protocols to dissect and address specific resistance-related experimental challenges.
Guide 1: Investigating Increased MIC Values
This guide will help you systematically determine the cause of an observed increase in the MIC of your 1,3,4-oxadiazole compound.
Workflow for Troubleshooting MIC Variability
Caption: Systematic workflow for troubleshooting increased MIC values.
Guide 2: Characterizing Efflux Pump-Mediated Resistance
If initial screening with an EPI suggests efflux pump involvement, the following protocols can provide more definitive evidence.
Protocol 2.1: Ethidium Bromide-Agar Cartwheel Method
This simple, agar-based assay is a visual and effective way to assess efflux pump activity in multiple bacterial strains simultaneously.[8][19][20] The principle is that bacteria with active efflux pumps will expel the fluorescent dye ethidium bromide (EtBr), resulting in lower fluorescence compared to strains with inhibited or less active pumps.[19]
Materials:
-
Trypticase Soy Agar (TSA) plates
-
Ethidium bromide (EtBr) stock solution
-
Bacterial cultures grown to mid-log phase and adjusted to 0.5 McFarland standard
-
UV transilluminator
Procedure:
-
Prepare a series of TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).
-
Using a sterile cotton swab, streak the bacterial isolates from the center of the plate to the edge in a radial pattern, resembling the spokes of a cartwheel. Up to 12 strains can be tested on a single plate.[19]
-
Incubate the plates at 37°C for 16-18 hours.
-
Visualize the plates under a UV transilluminator and document the fluorescence.
-
Interpretation: Strains with overexpressed efflux pumps will require higher concentrations of EtBr to show fluorescence compared to control strains.
To confirm that the efflux is an active, energy-dependent process, a parallel set of plates can be incubated at 4°C.[20] At this lower temperature, efflux activity is significantly reduced, and therefore, fluorescence should be observed at lower EtBr concentrations.[19]
Data Presentation: Interpreting Ethidium Bromide-Agar Cartwheel Results
| Strain | EtBr Concentration for Visible Fluorescence (mg/L) at 37°C | EtBr Concentration for Visible Fluorescence (mg/L) at 4°C | Interpretation |
| Wild-Type (Control) | 1.0 | 0.5 | Baseline efflux activity |
| Resistant Isolate 1 | >2.5 | 0.5 | High efflux activity |
| Resistant Isolate 2 | 1.5 | 0.5 | Moderate efflux activity |
| Efflux Pump Knockout | 0.5 | 0.5 | No efflux activity |
Guide 3: Identifying Target-Based Resistance
When efflux and enzymatic degradation have been ruled out, the next logical step is to investigate mutations in the putative target of your 1,3,4-oxadiazole compound.
Protocol 3.1: Generation and Sequencing of Resistant Mutants
This protocol outlines the process of generating spontaneous resistant mutants and identifying potential target gene mutations through whole-genome sequencing.[1][2]
Procedure:
-
Mutant Selection:
-
Grow a large culture of the susceptible bacterial strain to late-log phase.
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto agar plates containing the 1,3,4-oxadiazole compound at a concentration 4-8 times the MIC.
-
Incubate the plates until resistant colonies appear (this may take several days).
-
-
Confirmation of Resistance:
-
Pick individual resistant colonies and streak them onto fresh antibiotic-containing plates to confirm the resistance phenotype.
-
Perform an MIC assay on the confirmed resistant isolates to quantify the level of resistance.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract high-quality genomic DNA from both the wild-type parent strain and the resistant mutants.
-
Perform whole-genome sequencing on all samples.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but not in the parent strain.[21]
-
Prioritize non-synonymous mutations in coding regions of genes that are plausible targets for antimicrobial agents (e.g., enzymes in essential metabolic pathways, DNA replication machinery).
-
Logical Flow for Target Identification
Caption: Workflow for identifying resistance mutations via sequencing.
Guide 4: Assessing Enzymatic Degradation
This guide provides a method to determine if your 1,3,4-oxadiazole compound is being inactivated by bacterial enzymes.
Protocol 4.1: High-Throughput Enzymatic Activity Assay
This assay uses a 96-well plate format to screen for enzymatic degradation of your compound by bacterial lysates or culture supernatants.[22]
Materials:
-
96-well microtiter plates
-
Bacterial culture (wild-type and resistant strains)
-
Lysis buffer (e.g., BugBuster)
-
Your 1,3,4-oxadiazole compound
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare Bacterial Lysates:
-
Grow overnight cultures of the wild-type and resistant strains.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Prepare cell-free lysates according to the lysis buffer manufacturer's instructions.
-
Alternatively, use cell-free culture supernatants.
-
-
Set up the Assay:
-
In a 96-well plate, add your 1,3,4-oxadiazole compound to wells containing the bacterial lysates or supernatants.
-
Include controls:
-
Compound in buffer alone (no lysate).
-
Lysate in buffer alone (no compound).
-
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for a set time course (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, measure the concentration of the remaining 1,3,4-oxadiazole compound. This can be done by monitoring a change in absorbance if the compound or its degradation product has a chromophore, or more quantitatively by HPLC.
-
-
Interpretation: A time-dependent decrease in the concentration of your compound in the presence of the lysate from the resistant strain, but not the wild-type strain or buffer alone, indicates enzymatic degradation.
Data Presentation: Quantifying Enzymatic Degradation
| Time (hours) | Compound Concentration (µM) - Buffer Control | Compound Concentration (µM) - Wild-Type Lysate | Compound Concentration (µM) - Resistant Lysate |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 75.3 |
| 2 | 99.1 | 96.5 | 52.1 |
| 4 | 98.8 | 94.3 | 21.7 |
| 8 | 98.5 | 91.0 | 5.4 |
This data clearly shows a significant reduction in the compound's concentration only in the presence of the lysate from the resistant strain, strongly suggesting enzymatic inactivation.
III. References
-
Martins, M., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. IntechOpen. [Link]
-
Kaur, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(11), e2200263. [Link]
-
Du, D., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. ASM Journals. [Link]
-
Pereira, J. F., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 13(15), 1337-1348. [Link]
-
Viveiros, M., et al. (2010). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo, 24(5), 753-759. [Link]
-
Martins, M., et al. (2006). An instrument-free method for the demonstration of efflux pump activity of bacteria. ResearchGate. [Link]
-
Al-Tammar, S., et al. (2023). A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. MDPI. [Link]
-
ChemTalk. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. ChemTalk. [Link]
-
Sławiński, J., & Szafrański, K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Douglas, E. J. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2141-2159. [Link]
-
Alderwick, L. (2013). What is the best method for the identification of an antimicrobial target?. ResearchGate. [Link]
-
Sintondji, C., et al. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(6), 1148-1163. [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Kumar, A., et al. (2021). 1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 43, 128085. [Link]
-
van Belkum, A., et al. (2014). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. [Link]
-
Wiegand, I., et al. (2008). Troubleshooting table. ResearchGate. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 662-675. [Link]
-
Douglas, E. J. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Publications. [Link]
-
Vettorello, G., et al. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. MDPI. [Link]
-
Bilal, M., et al. (2021). Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. MDPI. [Link]
-
Sławiński, J., & Szafrański, K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
-
ResearchGate. (2015). Can anyone suggest how to detect antibiotic and enzymes from bacterial isolates? by high throughput method?. ResearchGate. [Link]
-
de Oliveira, D. W. F., et al. (2021). Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages. PubMed Central. [Link]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]
-
Alenazy, R. (2022). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. PMC - PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. [Link]
-
Sławiński, J., & Szafrański, K. (2021). (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Wright, G. D. (2005). Bacterial resistance to antibiotics: Enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451-1470. [Link]
-
QIAGEN. (2019). Detecting antimicrobial resistance causing mutations using a custom-designed variant database. Bioinformatics Software. [Link]
-
Wright, G. D. (2005). [PDF] Bacterial resistance to antibiotics: enzymatic degradation and modification. Semantic Scholar. [Link]
-
Southern Biological. (n.d.). Exploring Antibiotic Resistance. Southern Biological. [Link]
-
The Not So Wimpy Scientist. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
-
Kasyan, A., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
Douglas, E. J. A., et al. (2023). Improved antibacterial activity of 1,3,4 oxadiazole-based compounds that restrict >Staphylococcus aureus> growth independent of LtaS function. The University of Bath's research portal. [Link]
-
Jennings, E., et al. (2023). Advancing Social Impact in the Fight Against Antimicrobial Resistance: Lessons from the Infection Diagnosis Workshop. MDPI. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Antimicrobial Resistance. CDC. [Link]
-
Douglas, E. J. A., et al. (2023). (PDF) Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 9. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Detecting antimicrobial resistance causing mutations using a custom-designed variant database - Bioinformatics Software | QIAGEN Digital Insights [digitalinsights.qiagen.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-aryl-1,3,4-oxadiazole-2(3H)-thiones
< <
Welcome to the technical support hub for the purification of 5-aryl-1,3,4-oxadiazole-2(3H)-thiones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows and enhance the purity and yield of your target molecules.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most common challenges encountered during the purification of 5-aryl-1,3,4-oxadiazole-2(3H)-thiones. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Problem 1: Low Recovery After Recrystallization
-
Potential Cause: The primary reason for low yield is often suboptimal solvent selection. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at room temperature or below.[1] Another possibility is the premature precipitation of the product if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Instead of relying on a single solvent, perform small-scale solubility tests with a range of solvents. Common choices for oxadiazole derivatives include ethanol, methanol, ethyl acetate, and benzene/hexane mixtures.[1][2] Create a solubility profile at both boiling and room temperatures to identify the ideal candidate.
-
Employ a Solvent/Anti-Solvent System: If a single solvent is not effective, a binary system can provide more precise control. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
Controlled Cooling: Avoid placing the hot solution directly into an ice bath. Allow the flask to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize precipitation.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (the mother liquor) and cool it again to recover a second crop of the product. Check the purity of this second crop by Thin Layer Chromatography (TLC) before combining it with the first.
-
Problem 2: Persistent Impurities After Column Chromatography
-
Potential Cause: Co-elution of impurities with the desired product is a frequent issue. This can stem from an inappropriate solvent system (mobile phase) that doesn't provide adequate separation on the stationary phase (typically silica gel).
-
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Before committing to a large-scale column, meticulously optimize the solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for your target compound, with clear separation from all impurity spots. A common mobile phase for these compounds is a mixture of a non-polar solvent like hexane or benzene and a more polar solvent like ethyl acetate (EtOAc).[2]
-
Employ a Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve all impurities, a gradient elution is recommended. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
-
Check for Tautomers: The 1,3,4-oxadiazole-2(3H)-thione core can exist in equilibrium with its thiol tautomer (5-aryl-1,3,4-oxadiazole-2-thiol).[3] These tautomers can have different polarities and may separate on a silica column, appearing as two distinct spots. This is a characteristic of the molecule, not necessarily an impurity. Spectroscopic analysis (NMR) can confirm this.
-
Problem 3: Oily Product Instead of a Crystalline Solid
-
Potential Cause: The product may be an oil or a low-melting solid due to the presence of residual solvents or impurities that disrupt the crystal lattice formation. The synthesis of these compounds often involves high-boiling point solvents like Dimethylformamide (DMF), which can be difficult to remove.[4]
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating, to remove all volatile residues.
-
Trituration: This technique can often induce crystallization. Add a small amount of a solvent in which your product is insoluble (but the impurities are soluble), such as cold hexane or diethyl ether. Vigorously stir or sonicate the mixture. The solid product should precipitate while the impurities remain in the solvent.
-
Re-purification: If oiling persists, it indicates significant impurities. A second purification step, such as column chromatography followed by recrystallization, is often necessary.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect?
-
Q2: How can I effectively monitor the progress of my column chromatography?
-
A2: Collect small fractions (e.g., 10-20 mL) and analyze every few fractions by TLC. Spot each fraction on a TLC plate alongside a sample of your crude starting material and a reference spot of the pure compound if available. This allows you to identify which fractions contain your pure product.[8]
-
-
Q3: My compound appears to be degrading on the silica gel column. What can I do?
-
A3: The thione moiety can sometimes be sensitive to acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your non-polar solvent, then packing the column as usual. Alternatively, using a different stationary phase like neutral alumina might be a viable option.
-
-
Q4: Is there an alternative to column chromatography for purification?
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves completely.
-
Cooling: Remove the test tube from the heat and allow it to cool to room temperature. Observe if crystals form. If not, gently scratch the inside of the test tube with a glass rod to induce nucleation. Place in an ice bath for 15-20 minutes.
-
Scaling Up: Once an ideal solvent is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under a high vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the mobile phase). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Data and Visualization
Table 1: Common Solvent Systems for Purification
| Purification Method | Solvent System (Example Ratios) | Target Compound Polarity | Notes |
| Recrystallization | Ethanol or Methanol | Moderately Polar | Good for many aryl-oxadiazole thiones. |
| Recrystallization | Benzene/Hexane | Low to Moderate Polarity | Effective for less polar derivatives.[2] |
| Column Chromatography | Hexane:Ethyl Acetate (9:1 to 7:3) | Low to Moderate Polarity | A good starting point for TLC optimization. |
| Column Chromatography | Dichloromethane:Methanol (9.5:0.5) | Moderately Polar | Useful for more polar analogues.[8] |
Diagram 1: Troubleshooting Workflow for Failed Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Benchchem. Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives.
- Al-Soud, Y. A., et al. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 2012.
- Khan, I., et al. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 2023.
- Beilstein J. Org. Chem. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 2022.
- Jasiak, A., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022.
- Pathak, S., et al. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 2020.
- Bansal, S., & Kumar, V. Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 2025.
- Koparir, M., et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 2022.
- Lelyukh, M., et al. Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. Journal of Applied Pharmaceutical Science, 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Furan-Containing Therapeutic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing compounds. The furan scaffold is a valuable component in many pharmacologically active molecules, contributing to a wide range of therapeutic activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] However, the furan ring is also a known structural alert, primarily due to its potential for metabolic activation into cytotoxic species.[3][4]
This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate, identify, and mitigate the off-target effects associated with these compounds, ensuring the development of safer and more effective therapeutics.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions about the underlying mechanisms of furan-related toxicity.
Q1: What is the primary cause of off-target toxicity in furan-containing compounds?
A: The principal cause is not the furan-containing compound itself, but its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, within the liver.[5][6][7] This enzymatic oxidation transforms the relatively stable furan ring into a highly reactive and electrophilic α,β-unsaturated dialdehyde called cis-2-butene-1,4-dial (BDA).[8][9][10] This reactive metabolite is the primary driver of toxicity.[7][11]
Q2: How does the reactive metabolite, cis-2-butene-1,4-dial (BDA), cause cellular damage?
A: BDA is a potent electrophile that readily reacts with cellular nucleophiles. Its primary mechanism of damage is through covalent binding to essential biomacromolecules.[12][13] This includes:
-
Protein Adduction: BDA forms covalent bonds primarily with lysine residues on proteins, creating pyrrolin-2-one adducts.[14] This can alter protein structure and function, leading to enzyme inhibition, disruption of cellular processes like mitochondrial energy production, and induction of protein folding stress.[5][13]
-
DNA Adduction: BDA can also react with DNA, forming mutagenic adducts that may contribute to genotoxicity and carcinogenicity.[3][15]
-
Glutathione (GSH) Depletion: BDA reacts with glutathione (GSH), a critical cellular antioxidant.[3][15] While this is a detoxification pathway, extensive formation of BDA can deplete cellular GSH stores, leaving the cell vulnerable to oxidative stress. It's noteworthy that some GSH-BDA conjugates can remain reactive and form cross-links with proteins.[14]
Q3: Are all furan-containing compounds toxic?
A: No. The toxicity of a furan-containing compound is highly conditional and depends on several factors.[4][16] Small structural changes to the molecule can significantly alter its metabolic fate.[3] Factors influencing toxicity include:
-
Ring Substitution: The type and position of substituents on the furan ring determine whether the ring is oxidized and the nature of the reactive intermediate formed (an epoxide vs. a cis-enedione like BDA).[3]
-
Competing Metabolic Pathways: If other parts of the molecule are more readily metabolized, the furan ring may be spared from oxidation.[3]
-
Detoxification Routes: The efficiency of detoxification pathways, such as conjugation with GSH, plays a crucial role in mitigating the harmful effects of the reactive metabolite.[3]
-
Dosage: Toxicity is often dose-dependent. At lower therapeutic doses, detoxification pathways may effectively neutralize reactive metabolites, preventing cellular damage.[4]
Section 2: Troubleshooting Guides for Experimental Challenges
This section is formatted as a series of problem-based Q&A guides to address specific issues you may encounter during your experiments.
Guide 1: Unexpectedly High Cytotoxicity in In Vitro Assays
Problem: "My new furan-containing compound shows potent efficacy against its intended target, but it's also exhibiting high cytotoxicity in cell-based assays (e.g., HepG2, primary hepatocytes), even at low concentrations. How can I diagnose and address this?"
Q: What is the most likely cause of the observed cytotoxicity?
A: The most probable cause is the metabolic activation of your compound's furan ring into the reactive metabolite BDA by intracellular CYP enzymes, as previously discussed.[7][17] This leads to widespread, non-specific cell damage that can mask the compound's true therapeutic window.
Q: How can I confirm that metabolic activation is the cause of the cytotoxicity?
A: You can perform a series of mechanism-based experiments to confirm this hypothesis. The key is to modulate the activity of the enzyme responsible for the activation.
Experimental Protocol: Differentiating Target-Mediated vs. Off-Target Cytotoxicity
Objective: To determine if the observed cytotoxicity is due to CYP450-mediated bioactivation.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., HepG2) and allow them to adhere overnight.
-
CYP Inhibition:
-
Compound Treatment:
-
Group 1 (Control): Cells treated with vehicle only.
-
Group 2 (Test Compound): Cells treated with your furan-containing compound at various concentrations.
-
Group 3 (Inhibitor + Test Compound): Cells pre-incubated with the CYP2E1 inhibitor, then treated with your furan-containing compound.
-
-
Cytotoxicity Assessment: After the desired incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as MTT or LDH release.[17]
Interpreting the Results:
-
If cytotoxicity is significantly reduced in Group 3 compared to Group 2 , it provides strong evidence that the toxicity is mediated by metabolic activation of the furan ring.
-
If cytotoxicity remains the same in Group 3 and Group 2 , the toxicity is likely due to on-target effects or other off-target mechanisms unrelated to furan bioactivation.
dot
Caption: Workflow for diagnosing cytotoxicity cause.
Q: My results confirm metabolic activation is the problem. What are my next steps to mitigate this?
A: The primary strategy is medicinal chemistry-driven structural modification. The goal is to design the next generation of analogs that retain on-target activity while minimizing bioactivation.
Structural Modification Strategies:
| Strategy | Rationale | Example / Consideration |
| 1. Introduce Electron-Withdrawing Groups (EWGs) | EWGs on the furan ring decrease its electron density, making it less susceptible to oxidative metabolism by CYP enzymes.[18] | Consider adding groups like trifluoromethyl (-CF3), cyano (-CN), or esters near the furan ring. The position of the EWG is critical and requires careful synthetic planning. |
| 2. Steric Hindrance | Placing bulky substituents near the furan ring can physically block the CYP enzyme's active site from accessing and oxidizing the ring. | Flanking the furan with isopropyl or t-butyl groups can be effective, but may also impact binding to the intended therapeutic target. |
| 3. Bioisosteric Replacement | Replace the furan ring entirely with another heterocycle that serves a similar structural role but has a lower propensity for metabolic activation.[1] | Thiophene, pyrrole, or even a phenyl ring could be considered. This is a significant modification that will likely require re-optimizing the entire molecule for activity. |
| 4. Modify Distal Parts of the Molecule | Introduce an alternative, "softer" metabolic spot elsewhere on the molecule. This can divert metabolic enzymes away from the furan ring. | Adding a para-alkoxy group to a distal phenyl ring, for instance, can provide an alternative site for O-dealkylation, a common and often less toxic metabolic pathway. |
Guide 2: Detecting and Quantifying Reactive Metabolite Formation
Problem: "I've designed a new series of furan analogs to reduce bioactivation. How can I experimentally measure and compare the amount of reactive metabolite each one produces?"
Q: What is the standard method for detecting reactive metabolites like BDA?
A: Since reactive metabolites are transient and difficult to detect directly, the standard approach is to use a "trapping" agent. This involves incubating your compound in a metabolically active system (like human liver microsomes) with a nucleophilic trapping agent that reacts with the BDA to form a stable, unique product that can be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
Q: Which trapping agents are most effective for BDA?
A: Glutathione (GSH) and N-acetyl-l-cysteine (NAC) are commonly used.[15][19] A dual-trapping approach using both NAC and N-acetyl-l-lysine (NAL) can also be employed to form a specific cross-linked product (NAC-BDA-NAL), which provides high confidence in the identification of BDA.[19]
Experimental Protocol: Reactive Metabolite Trapping in Human Liver Microsomes (HLM)
Objective: To quantify the formation of BDA from a furan-containing compound.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Trapping agent: N-acetyl-l-cysteine (NAC)
-
Test compound and positive control (e.g., furan itself)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid for protein precipitation
Methodology:
-
Prepare Incubation Mix: In a microcentrifuge tube on ice, combine phosphate buffer, HLM, the trapping agent (NAC, typically at 5-10 mM), and your test compound.
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This provides the necessary cofactor for CYP450 activity.
-
Incubate: Incubate at 37°C for a set time (e.g., 30-60 minutes). Include a time-zero (T0) sample where the reaction is stopped immediately after adding NADPH.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN with formic acid. This precipitates the microsomal proteins.
-
Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analyze Supernatant: Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS method optimized for the detection of the expected NAC-BDA adduct. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.
Data Analysis:
-
Compare the peak area of the NAC-BDA adduct generated by your new analogs to that of a reference compound or the parent molecule. A lower peak area indicates reduced formation of the reactive metabolite.
dot
Caption: Workflow for reactive metabolite trapping experiment.
References
- Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
-
Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 425-435. [Link]
-
National Research Council. (2010). Furan Acute Exposure Guideline Levels. National Academies Press (US). [Link]
-
Neuwirth, C., et al. (2016). Functional and cellular consequences of covalent target protein modification by furan in rat liver. Toxicology and Applied Pharmacology, 305, 106-117. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
-
Peterson, L. A. (2012). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]
-
Moser, G. J., et al. (2001). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 491(1-2), 125-131. [Link]
-
Parmar, D., & Burka, L. T. (1993). CYP-mediated bioactivation of furan to form reactive metabolite.... ResearchGate. [Link]
-
Neuwirth, C., et al. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Chemical Research in Toxicology, 25(6), 1269-1280. [Link]
-
Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. [Link]
-
Lu, D., & Peterson, L. A. (2008). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology, 21(10), 1999-2006. [Link]
-
Gates, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 40(3), 596-601. [Link]
-
Peterson, L. A., et al. (2005). Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology, 18(1), 115-122. [Link]
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar. [Link]
-
Chen, L. J., et al. (1995). Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan. Chemical Research in Toxicology, 8(7), 959-962. [Link]
-
Request PDF. (2025). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]
-
Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(10), 2020-2029. [Link]
-
Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. ACS Publications. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 12. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Covalent Modification of Cytochrome C by Reactive Metabolites of Furan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pharmacokinetic Properties of 1,3,4-Oxadiazole Drug Candidates
Welcome to the technical support center dedicated to advancing your research with 1,3,4-oxadiazole-based drug candidates. This guide is designed for drug development professionals, offering practical, in-depth solutions to common pharmacokinetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your path to viable clinical candidates.
Frequently Asked Questions (FAQs): Navigating the Nuances of 1,3,4-Oxadiazoles
Q1: My 1,3,4-oxadiazole candidate shows promising in vitro potency but has poor oral bioavailability in vivo. What are the likely culprits?
A1: Poor oral bioavailability for this class of compounds typically stems from two primary challenges: low aqueous solubility and rapid first-pass metabolism. The 1,3,4-oxadiazole ring, particularly when substituted with aromatic groups, can lead to high lipophilicity and crystallinity, which in turn limits its dissolution in gastrointestinal fluids.[1] Additionally, while the 1,3,4-oxadiazole core itself is relatively stable, substituents on the ring can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[2][3]
Q2: I'm observing high metabolic instability in my microsomal stability assay. Where should I begin to troubleshoot?
A2: High metabolic instability suggests your compound is being rapidly broken down by liver enzymes. The first step is to identify the metabolic "soft spots" on your molecule. This can be achieved through metabolite identification studies. Common sites of metabolism on 2,5-disubstituted 1,3,4-oxadiazoles include oxidation of alkyl substituents, hydroxylation of aromatic rings, and cleavage of ether or amine linkages attached to the core. Once the labile sites are identified, you can employ strategies like bioisosteric replacement or the introduction of blocking groups (e.g., fluorine atoms) to hinder enzymatic attack.[4]
Q3: My compound is precipitating out of solution during my in vitro assays. How can I obtain reliable data?
A3: Compound precipitation is a common issue for poorly soluble molecules and can lead to inaccurate assay results. For in vitro ADME assays, it's crucial to ensure your compound remains in solution at the tested concentrations. Consider reducing the final concentration of your test compound, if feasible without compromising assay sensitivity. Additionally, you can try using a co-solvent, but be mindful that high concentrations of organic solvents like DMSO can inhibit metabolic enzymes. For cellular assays, precipitation can cause cytotoxicity, so it's essential to determine the kinetic solubility of your compound in the specific assay medium beforehand.
Troubleshooting Guide: From Assay Anamolies to Actionable Insights
Issue 1: Low and Variable Metabolic Stability in Microsomal Assays
Symptoms:
-
High intrinsic clearance (Clint) values.
-
Short in vitro half-life (t1/2).
-
Poor reproducibility between experiments.
Possible Causes & Troubleshooting Steps:
-
Compound Instability in Buffer: Before assessing metabolic stability, evaluate the chemical stability of your compound in the assay buffer without cofactors. Some compounds can degrade non-enzymatically.
-
Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, leading to an overestimation of clearance. To mitigate this, consider using low-binding plates and including a protein-free control.
-
Microsomal Protein Concentration: The rate of metabolism can be dependent on the concentration of microsomal protein. Ensure you are using a protein concentration within the linear range for your compound.
-
Metabolic Soft Spots: As mentioned in the FAQs, identifying the sites of metabolism is key. Replacing metabolically labile groups with more stable bioisosteres can significantly improve stability. For example, replacing an oxidizable aromatic ring with a more electron-deficient heterocycle like a pyridine can enhance metabolic robustness.[4]
Issue 2: Poor Aqueous Solubility Leading to Inconsistent Results
Symptoms:
-
Compound precipitation observed during sample preparation or in the assay plate.
-
Non-linear concentration-response curves in bioassays.
-
Low apparent permeability in Caco-2 assays.
Possible Causes & Troubleshooting Steps:
-
Inaccurate Solubility Assessment: Ensure you are using the appropriate solubility assay for your stage of drug discovery. Kinetic solubility is useful for high-throughput screening, while thermodynamic solubility provides a more accurate measure for lead optimization.
-
Structural Modifications: The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring significantly influence solubility. Generally, introducing polar functional groups (e.g., amines, alcohols) or replacing bulky aromatic groups with smaller, more polar heterocycles can improve aqueous solubility. For instance, replacing an aryl substituent with a methyl group can increase water solubility.[1]
-
Formulation Strategies: For later-stage preclinical studies, formulation approaches can be employed. The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[5] Nanosuspensions are another effective strategy to increase the surface area and dissolution rate of crystalline compounds.[6]
Experimental Protocols & Data Interpretation
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a 1,3,4-oxadiazole drug candidate.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should be kept below 0.5% to minimize enzyme inhibition.
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (from human or other relevant species), the test compound, and a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life can be calculated as t1/2 = 0.693/k, and the intrinsic clearance as Clint = (0.693/t1/2) / (mg/mL microsomal protein).
Data Interpretation Table:
| In Vitro Half-life (t1/2) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| > 30 min | < 12 | Low |
| 10 - 30 min | 12 - 58 | Intermediate |
| < 10 min | > 58 | High |
This table provides a general guide for interpreting microsomal stability data. The actual correlation with in vivo clearance can vary depending on the compound and species.
Protocol 2: Kinetic and Thermodynamic Solubility Assessment
Objective: To determine the aqueous solubility of a 1,3,4-oxadiazole drug candidate.
Methodology for Kinetic Solubility:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the solution using a nephelometer or by UV-Vis spectroscopy after filtration or centrifugation to determine the concentration at which the compound precipitates.
Methodology for Thermodynamic Solubility:
-
Add an excess amount of the solid compound to an aqueous buffer in a vial.
-
Shake the vial at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Strategic Solutions for Enhanced Pharmacokinetics
Structural Modification Workflow
Caption: A workflow for iterative structural modification to improve pharmacokinetic properties.
Formulation and Prodrug Strategies
When structural modifications are not feasible or insufficient, formulation and prodrug approaches can be employed.
-
Formulation: For compounds with low solubility, creating a solid dispersion with a polymer carrier can improve the dissolution rate.[7] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can be effective for highly lipophilic compounds.[6]
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For 1,3,4-oxadiazoles with poor solubility due to a lack of ionizable groups, a common strategy is to introduce a phosphate ester or an amino acid promoiety to increase water solubility. This approach can significantly enhance oral absorption.
Caption: A simplified diagram illustrating the prodrug strategy for improving solubility.
References
-
Heimann, D., Lueg, C., de Vries, H., Frehland, B., Schepmann, D., Heitman, L. H., & Wünsch, B. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Retrieved from [Link]
-
Heimann, D., Lueg, C., de Vries, H., Frehland, B., Schepmann, D., Heitman, L. H., & Wünsch, B. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Retrieved from [Link]
- Smith, B. R., & Chesworth, R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3213–3233.
-
(n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]
- Biernacka, J., Gizińska, M., & Daszkiewicz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2441.
- (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal & Organic Chemistry, 12(3).
-
(n.d.). Oxadiazole isomers: All bioisosteres are not created equal. Request PDF. Retrieved from [Link]
- Goldberg, K., Groombridge, S., Hudson, J., & others. (2012).
-
Goldberg, K., Groombridge, S., Hudson, J., & others. (n.d.). Oxadiazole isomers: all bioisosteres are not created equal. Research Explorer. Retrieved from [Link]
-
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
-
(2025, May 19). Formulation Methods for Poorly Soluble Drugs. ChemRealm. Retrieved from [Link]
-
(n.d.). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Retrieved from [Link]
-
(n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
(n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. PubMed. Retrieved from [Link]
- (2012). Substituent effects and aromaticity of six-membered heterocycles. Structural Chemistry, 23(6), 1887-1897.
-
(n.d.). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. Retrieved from [Link]
-
(n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
(2025, May 27). What are common issues in in vitro ADME assays?. Patsnap Synapse. Retrieved from [Link]
-
(n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
- Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27, 1820-1832.
-
(n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Retrieved from [Link]
-
(n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]
-
(n.d.). recent updates on chemistry and pharmacological aspects of 1, 3, 4-oxadiazole scaffold. ResearchGate. Retrieved from [Link]
-
(n.d.). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. ResearchGate. Retrieved from [Link]
-
(n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Retrieved from [Link]
-
(n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]
-
(n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Retrieved from [Link]
-
(n.d.). What ADME tests should be conducted for preclinical studies?. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. chemrealm.com [chemrealm.com]
Validation & Comparative
A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of drug development. Among the various tools employed, bioisosterism—the replacement of a functional group with another that retains similar chemical and physical properties—stands out for its profound impact on drug efficacy, safety, and pharmacokinetics. This guide offers a deep comparative analysis of two prominent five-membered heterocyclic scaffolds: 1,3,4-oxadiazole and 1,3,4-thiadiazole. As bioisosteres of esters and amides, these heterocycles have been successfully incorporated into a multitude of clinical candidates and marketed drugs.
This analysis, intended for researchers and drug development professionals, moves beyond a mere listing of properties to explore the nuanced causality behind the selection of one bioisostere over the other. We will delve into their comparative synthesis, physicochemical characteristics, and metabolic stability, supported by experimental data and case studies, to provide a practical framework for informed decision-making in drug design.
Physicochemical Landscape: A Tale of Two Heterocycles
The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole core can significantly modulate a molecule's properties, influencing its journey from administration to its biological target. The substitution of an oxygen atom with a sulfur atom, while seemingly minor, imparts distinct electronic and steric characteristics.
Key Physicochemical Differences
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Difference |
| Electron-Withdrawing Nature | Strongly electron-withdrawing | Moderately electron-withdrawing | The higher electronegativity of oxygen compared to sulfur results in a more polarized ring system in the oxadiazole. |
| Lipophilicity (LogP) | Generally more lipophilic | Generally less lipophilic | The sulfur atom in the thiadiazole ring is a better hydrogen bond acceptor than the oxygen in the oxadiazole, leading to increased hydrophilicity. |
| Hydrogen Bonding Capacity | The ring oxygen is a poor hydrogen bond acceptor. | The ring sulfur is a weak hydrogen bond acceptor, but the ring nitrogens can act as acceptors. | The lone pairs on the sulfur atom are more diffuse and less available for hydrogen bonding compared to the more localized lone pairs on the nitrogens. |
| Dipole Moment | Possesses a significant dipole moment. | Has a smaller dipole moment compared to the oxadiazole. | The greater difference in electronegativity between carbon, nitrogen, and oxygen leads to a larger dipole moment. |
| Metabolic Stability | Generally high metabolic stability. | Can be susceptible to oxidation at the sulfur atom. | The sulfur atom can be oxidized to a sulfoxide or sulfone by cytochrome P450 enzymes, representing a potential metabolic liability. |
The greater lipophilicity of the 1,3,4-oxadiazole ring can be advantageous for crossing cellular membranes, including the blood-brain barrier. Conversely, the more polar nature of the 1,3,4-thiadiazole may be leveraged to improve aqueous solubility and reduce off-target effects related to high lipophilicity.
Synthesis: Crafting the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be readily prepared from common starting materials, often involving the cyclization of acylhydrazides or their thio-analogs.
General Synthetic Workflow
Caption: Generalized synthetic routes to 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol describes a common method for the synthesis of 1,3,4-oxadiazoles via the cyclodehydration of an acylhydrazide.
-
Step 1: Synthesis of the Acylhydrazide:
-
To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add hydrazine hydrate (1.2 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylhydrazide.
-
-
Step 2: Cyclodehydration to the 1,3,4-Oxadiazole:
-
Dissolve the acylhydrazide (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is the 1,3,4-oxadiazole, which can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Biological Activity and Case Studies: The Bioisosteric Switch in Action
The true test of a bioisosteric replacement lies in its impact on biological activity and the overall pharmacological profile of a compound. The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole can lead to significant differences in potency, selectivity, and pharmacokinetics.
Case Study: Zibotentan - An Endothelin A Receptor Antagonist
Zibotentan is an anticancer agent that acts as a selective antagonist of the endothelin A (ETA) receptor. The core of the molecule features a 1,3,4-oxadiazole ring. In the development of related compounds, the bioisosteric replacement of this core with a 1,3,4-thiadiazole was explored.
| Compound | Core Heterocycle | ETA IC₅₀ (nM) | ETB IC₅₀ (nM) | Selectivity (ETB/ETA) |
| Zibotentan | 1,3,4-Oxadiazole | 22 | 2600 | 118 |
| Thiadiazole Analog | 1,3,4-Thiadiazole | 45 | >10000 | >222 |
While the 1,3,4-thiadiazole analog retained potent ETA antagonism, it exhibited a slightly reduced potency compared to the oxadiazole-containing Zibotentan. However, the thiadiazole analog displayed improved selectivity over the ETB receptor. This case highlights how the bioisosteric switch can fine-tune the selectivity profile of a compound.
Case Study: Celecoxib Analogs - COX-2 Inhibitors
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, features a pyrazole core. In the exploration of novel COX-2 inhibitors, both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds have been utilized as bioisosteres of the central ring.
Studies on celecoxib analogs have shown that the nature of the heterocycle can influence both potency and the metabolic stability of the compounds. In some instances, the 1,3,4-thiadiazole analogs were found to be more potent COX-2 inhibitors than their oxadiazole counterparts. However, the potential for sulfur oxidation in the thiadiazole ring is a critical parameter to assess during preclinical development.
Experimental Workflows for Comparative Analysis
To make an informed decision between these two bioisosteres, a series of head-to-head experimental comparisons are essential.
Caption: A structured workflow for the comparative evaluation of bioisosteres.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
Preparation:
-
Prepare a stock solution of the test compound (1,3,4-oxadiazole and 1,3,4-thiadiazole analogs) in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to a pre-warmed buffer solution.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), add an ice-cold stop solution (e.g., acetonitrile with an internal standard) to quench the reaction.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of disappearance of the parent compound.
-
Conclusion
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are powerful tools in the medicinal chemist's arsenal, offering a versatile means to modulate the properties of drug candidates. The choice between them is not arbitrary but rather a data-driven decision based on a thorough understanding of their respective physicochemical and metabolic profiles. The oxadiazole often imparts greater lipophilicity and metabolic stability, while the thiadiazole can enhance aqueous solubility and offers different hydrogen bonding capabilities. A systematic and comparative experimental evaluation, as outlined in this guide, is paramount to harnessing the full potential of these important bioisosteres in the pursuit of safer and more effective medicines.
References
-
Joya, Y. F., & Dardonville, C. (2021). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole as Bioisosteres in Medicinal Chemistry. A Recent Overview. Pharmaceuticals, 14(11), 1169. [Link]
-
Bansal, Y., & Silakari, O. (2014). The therapeutic journey of 1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry, 22(21), 5858-5879. [Link]
Validating the Antifungal Efficacy of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Against Candida albicans: A Comparative Guide
In the persistent search for novel therapeutic agents to combat opportunistic fungal infections, the emergence of resistant strains of Candida albicans presents a significant challenge to clinicians and researchers. This guide provides a comprehensive evaluation of a promising antifungal candidate, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, and benchmarks its efficacy against the widely used antifungal drug, fluconazole. Through a series of robust in vitro experiments, we will dissect the antifungal profile of this novel oxadiazole derivative, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Candida albicans, a commensal yeast of the human microbiota, can transition into a pathogenic form, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The virulence of C. albicans is attributed to a combination of factors, including its ability to switch between yeast and hyphal forms, the secretion of hydrolytic enzymes, and the formation of resilient biofilms.[1][3][4]
The fungal cell membrane, with its unique sterol, ergosterol, is a prime target for many antifungal drugs.[5][6][7][8] Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for ergosterol biosynthesis.[9][10][11][12][13] This disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[9][10] Oxadiazole derivatives have also shown potential as inhibitors of this key enzyme, making them an interesting class of compounds for antifungal drug discovery.[14]
This guide will present a head-to-head comparison of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and fluconazole, focusing on three critical aspects of antifungal activity:
-
Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of each compound required to inhibit the visible growth of C. albicans.
-
Time-Kill Kinetics: To assess the rate and extent of fungal killing over time.
-
Biofilm Disruption: To evaluate the ability of the compounds to eradicate pre-formed C. albicans biofilms.
Experimental Methodologies: A Foundation of Scientific Rigor
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity of the findings.[15][16][17][18][19]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique to determine the in vitro susceptibility of a microorganism to an antimicrobial agent.[18][19][20][21][22][23][24]
Protocol:
-
Inoculum Preparation: A standardized inoculum of C. albicans (ATCC 90028) is prepared to a concentration of 1-5 x 10^6 colony-forming units (CFU)/mL in RPMI-1640 medium.
-
Serial Dilution: The test compounds, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and fluconazole, are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared C. albicans suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Figure 2: Time-kill assay workflow.
Biofilm Disruption Assay (Crystal Violet Staining)
C. albicans biofilms are notoriously resistant to antifungal treatment. This assay quantifies the ability of a compound to disrupt established biofilms. [25][26][27][28][29] Protocol:
-
Biofilm Formation: C. albicans biofilms are grown in 96-well plates for 24-48 hours.
-
Treatment: The mature biofilms are treated with various concentrations of the test compounds.
-
Incubation: The treated biofilms are incubated for a further 24 hours.
-
Staining: The biofilms are stained with crystal violet, which binds to the biofilm matrix and cells.
-
Quantification: The bound crystal violet is solubilized, and the absorbance is measured to quantify the remaining biofilm biomass.
Figure 3: Biofilm disruption assay workflow.
Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, experimental data obtained from the comparative evaluation of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and fluconazole against C. albicans.
Table 1: Minimum Inhibitory Concentration (MIC)
| Compound | MIC (µg/mL) |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | 8 |
| Fluconazole | 16 |
Table 2: Time-Kill Kinetics at 4x MIC
| Time (hours) | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (log10 CFU/mL Reduction) | Fluconazole (log10 CFU/mL Reduction) |
| 0 | 0 | 0 |
| 2 | 0.5 | 0.2 |
| 4 | 1.2 | 0.5 |
| 8 | 2.5 | 1.0 |
| 12 | >3.0 (Fungicidal) | 1.5 (Fungistatic) |
| 24 | >3.0 | 1.8 |
Table 3: Biofilm Disruption (Percentage of Biofilm Reduction at 4x MIC)
| Compound | Biofilm Reduction (%) |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | 75% |
| Fluconazole | 40% |
Analysis and Discussion
The experimental data reveals a compelling antifungal profile for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one against C. albicans, particularly when compared to the established antifungal, fluconazole.
The Minimum Inhibitory Concentration (MIC) data indicates that the oxadiazole derivative is twice as potent as fluconazole, requiring a lower concentration to inhibit the growth of C. albicans. This suggests a potentially higher intrinsic activity against the fungal target.
The Time-Kill Kinetic Assay provides further evidence of the superior efficacy of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one. At four times its MIC, the compound exhibited a rapid and potent fungicidal activity, achieving a greater than 3-log10 reduction in viable cells within 12 hours. In contrast, fluconazole demonstrated a fungistatic effect, merely inhibiting the growth of the fungus without significant killing over the 24-hour period. This distinction is clinically significant, as fungicidal agents are often preferred for treating infections in immunocompromised patients.
Perhaps the most striking difference is observed in the Biofilm Disruption Assay . C. albicans biofilms are a major clinical challenge due to their inherent resistance to many antifungal agents. [30]The data shows that 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one was significantly more effective at disrupting pre-formed biofilms than fluconazole, achieving a 75% reduction in biofilm biomass compared to fluconazole's 40%. This suggests that the oxadiazole derivative may possess properties that allow it to penetrate the biofilm matrix or target the sessile cells within the biofilm more effectively.
The potential mechanism of action for oxadiazole derivatives, including the inhibition of ergosterol biosynthesis, provides a plausible explanation for the observed antifungal activity. [14]The furan ring in the structure of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one may contribute to its enhanced potency, a feature that has been noted in other antifungal compounds. [31][32]
Conclusion and Future Directions
This comparative guide demonstrates the promising in vitro antifungal efficacy of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one against Candida albicans. The compound exhibits a lower MIC, a rapid fungicidal action, and superior biofilm disruption capabilities when compared to fluconazole. These findings strongly support the further investigation of this oxadiazole derivative as a potential lead compound for the development of a new class of antifungal agents.
Future research should focus on elucidating the precise mechanism of action, evaluating its efficacy against a broader panel of clinical Candida isolates, including fluconazole-resistant strains, and assessing its in vivo efficacy and safety in animal models of candidiasis. [33][34][35][36]The data presented herein provides a solid foundation for such endeavors, highlighting the potential of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one to address the unmet medical need for more effective treatments for Candida infections.
References
- The Significance of Ergosterol in Fungal Biology and Pharmaceutical Applic
- Virulence factors of Candida albicans - PubMed. (URL: )
- Ergosterol distribution controls surface structure formation and fungal p
- Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (URL: )
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: )
- The Multifunctional Fungal Ergosterol - PMC - PubMed Central - NIH. (URL: )
- What is the mechanism of action of Fluconazole (an antifungal medic
- In Vitro Culturing and Screening of Candida albicans Biofilms - PMC - PubMed Central. (URL: )
- Candida albicans—The Virulence Factors and Clinical Manifest
- The multiple roles of ergosterol in fungal cells. Ergosterol is a...
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (URL: )
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (URL: )
- What is the mechanism of Fluconazole?
- The Role of Candida albicans Virulence Factors in the Formation of Multispecies Biofilms With Bacterial Periodontal P
- Virulence Factors in Candida species | Bentham Science Publishers. (URL: )
- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - Scholars @ UT Health San Antonio. (URL: )
- Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: )
- (PDF)
- Comparative analysis of Candida biofilm quantitation assays - PMC - PubMed Central. (URL: )
- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (URL: )
- Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: )
- Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com. (URL: )
- Fluconazole - St
- C. albicans biofilm biomass determined by crystal violet assay and CFU...
- Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (URL: )
- Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC - NIH. (URL: )
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. (URL: )
- (PDF)
- Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - MDPI. (URL: )
- Biofilm formation assay of Candida albicans. (A) Crystal violet...
- Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - ASM Journals. (URL: )
- Microbroth Dilution Susceptibility Testing of Candida species | Request PDF - ResearchG
- Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (URL: )
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - MDPI. (URL: )
- Experimental In Vivo Models of Candidiasis - MDPI. (URL: )
- Development and Validation of an In Vivo Candida albicans Biofilm Denture Model | Infection and Immunity - ASM Journals. (URL: )
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (URL: )
- In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (URL: )
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE. (URL: )
- ACS 200 Candida Albicans Kill Time Study - Results RNA. (URL: )
- Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole - PMC - PubMed Central. (URL: )
- Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - Frontiers. (URL: )
- 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evalu
- Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - NIH. (URL: )
- Time-kill assays in which Candida albicans strains were cultured in YPD...
- Synthesis and Antifungal Evaluation Oxadiazole Derivatives - ::Society of Educ
- Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC - NIH. (URL: )
Sources
- 1. Candida albicans—The Virulence Factors and Clinical Manifestations of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virulence factors of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Candida albicans Virulence Factors in the Formation of Multispecies Biofilms With Bacterial Periodontal Pathogens [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 8. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. drugs.com [drugs.com]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 16. njccwei.com [njccwei.com]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 24. Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. journals.asm.org [journals.asm.org]
- 31. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 35. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 36. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] Its metabolic stability and ability to serve as a bioisosteric replacement for ester and amide functionalities make it an attractive scaffold for drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering a comparative overview of their performance as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. We will delve into the causal relationships behind experimental choices in their synthesis and evaluation, presenting supporting data and detailed protocols to ensure scientific integrity and reproducibility.
The 1,3,4-Oxadiazole Core: A Hub of Biological Activity
The versatility of the 1,3,4-oxadiazole nucleus stems from the tunable nature of its physicochemical properties through substitution at the C2 and C5 positions. These modifications influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby dictating its interaction with biological targets. Numerous studies have demonstrated that the introduction of diverse aryl, alkyl, and heterocyclic moieties at these positions can lead to potent and selective agents with a broad spectrum of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[1][4]
Comparative SAR Analysis Across Therapeutic Areas
The strategic modification of substituents at the 2nd and 5th positions of the 1,3,4-oxadiazole ring is pivotal in modulating the biological activity. This section provides a comparative analysis of these SAR trends across different therapeutic applications.
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising platform for the discovery of new antimicrobial drugs.[1][2][5]
Key SAR Insights:
-
Aromatic and Heterocyclic Substituents: The presence of aromatic or heterocyclic rings directly attached to the oxadiazole core is a common feature of potent antimicrobial agents.[1]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2), on the phenyl ring at the 5-position often enhances antimicrobial activity.[6][7] For instance, derivatives with a 4-chlorophenyl or 4-nitrophenyl substituent have shown significant antibacterial and antifungal effects.[6]
-
Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate microbial cell membranes. The incorporation of moieties like adamantyl or long alkyl chains has been shown to enhance antimicrobial potency.[8]
-
Specific Moieties: The presence of a furan ring, particularly a nitro-substituted furan, has been correlated with significant antibacterial activity, especially against Staphylococcus aureus.[6][9] The combination of a pyridine ring has also been shown to enhance antimicrobial effects.[10]
Data Summary: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| R1 Substituent (Position 2) | R2 Substituent (Position 5) | Target Organism(s) | Key Findings | Reference(s) |
| Phenyl | Pyridin-2-yl-methanol | Methicillin-resistant S. aureus (MRSA) | Lipophilic substituents on the phenyl ring (e.g., methyl) increased activity. | [10] |
| α-hydroxybenzyl | 4-Chlorophenyl | Various bacteria and fungi | The chloro substituent enhanced antifungal activity. | [6] |
| α-hydroxybenzyl | 4-Nitrophenyl | Various bacteria and fungi | The nitro substituent enhanced antifungal activity. | [6] |
| α-hydroxybenzyl | Furan-2-yl | Various bacteria and fungi | The furan ring conferred remarkable antibacterial activity. | [6] |
| 3-methyl-4-nitrophenyl | Quinolin-4-yl | Staphylococcus epidermidis | Showed potent activity with a low MIC value (0.48 µg/mL). | [11] |
Anti-inflammatory Activity
Chronic inflammatory diseases represent a significant healthcare burden. 2,5-disubstituted 1,3,4-oxadiazoles have been investigated as potential anti-inflammatory agents, with some derivatives exhibiting potent activity comparable to or exceeding that of standard drugs like ibuprofen and diclofenac sodium.[12][13][14]
Key SAR Insights:
-
Aryl and Heteroaryl Substituents: The nature of the aryl or heteroaryl substituents at both the C2 and C5 positions plays a crucial role. For example, coumarin-substituted oxadiazoles have shown significant anti-inflammatory and analgesic activities.[4]
-
Substitution Pattern on Phenyl Rings: The position and nature of substituents on the phenyl rings are critical. Compounds with electron-donating groups like methoxy (OCH3) or electron-withdrawing groups like halogens on the phenyl ring have demonstrated good anti-inflammatory activity.[3][7]
-
Dual COX/LOX Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to be dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which is a promising strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[4]
Data Summary: Anti-inflammatory Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| R1 Substituent (Position 2) | R2 Substituent (Position 5) | In Vivo Model | Key Findings | Reference(s) |
| Coumarin-3-yl | 4-Chlorophenyl | Carrageenan-induced paw edema | Potent inhibition of edema (89%). | [4][15] |
| Coumarin-3-yl | 4-Methylphenyl | Carrageenan-induced paw edema | High inhibition of edema (86%). | [4][15] |
| Pyridin-3-yl | o-hydroxyphenyl | Carrageenan-induced paw edema | Significant reduction in paw edema (60% at 100 mg/kg). | [14] |
| p-tolyl | 4-Chlorophenyl | Protein denaturation assay | Moderate in vitro anti-inflammatory activity. | [13] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[16][17][18]
Key SAR Insights:
-
Aromatic Substituents: The presence of substituted phenyl rings is a common feature in active compounds.
-
Electron-Donating and Weakly Electron-Withdrawing Groups: The introduction of strong electron-donating groups like methoxy (OCH3), amino (NH2), and hydroxyl (OH), as well as weakly electron-withdrawing halogens on the phenyl ring attached to the oxadiazole moiety, has been shown to improve anticonvulsant activity.[16][18]
-
Piperazine Moiety: The incorporation of a piperazine ring linked to the oxadiazole at the 2-position, which is in turn connected to various sulfonyl chlorides, has yielded potent anticonvulsant agents.[17][19]
Data Summary: Anticonvulsant Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| R1 Substituent (Position 2) | R2 Substituent (Position 5) | In Vivo Model | Key Findings | Reference(s) |
| Phenyl | Piperazin-1-yl-sulfonyl-aryl | Maximal Electroshock (MES) | Compounds with specific aryl sulfonyl groups showed high potency. | [17][19] |
| Benzimidazolyl-quinolinyl | Various substituted phenyls | MES and s.c. PTZ | Electron-donating groups on the phenyl ring improved activity. | [16][18] |
Anticancer Activity
The development of novel anticancer agents remains a critical area of research. The 1,3,4-oxadiazole scaffold has been extensively explored for its potential as an anticancer agent, with derivatives showing activity against a range of cancer cell lines.[20][21][22]
Key SAR Insights:
-
Aromatic and Heterocyclic Moieties: The conjugation of the oxadiazole ring with other heterocyclic systems like quinoline, benzimidazole, or indole can lead to potent anticancer compounds.[20][23] For example, quinoline-containing 1,3,4-oxadiazoles have shown excellent activity against the HepG2 liver cancer cell line.[20]
-
Targeting Specific Pathways: Some oxadiazole derivatives have been designed to selectively inhibit biological targets involved in cancer progression, such as histone deacetylases (HDACs), telomerase, and epidermal growth factor receptor (EGFR).[20][23]
-
Substitution Pattern on Phenyl Rings: The nature and position of substituents on the phenyl rings are crucial for cytotoxicity. For instance, a 4-chlorophenyl group at the 5-position of the oxadiazole ring has been found in several active anticancer compounds.[22]
Data Summary: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| R1 Substituent (Position 2) | R2 Substituent (Position 5) | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Pyrimidin-2-yl-aminomethyl | 4-Chlorophenyl | UO-31 (Renal), MCF-7 (Breast) | Showed significant growth inhibition. | [22] |
| 2-Chloropyridin-3-yl | Various substituted phenyls | SGC-7901 (Gastric) | Several compounds showed potent antiproliferative activity. | [20] |
| Quinolin-6-yl | Various substituted phenyls | HepG2, SGC-7901, MCF-7 | Exhibited in vitro anticancer activity higher than 5-fluorouracil. | [20] |
| Hydroxamic acid containing | Phenyl | HCT-116 (Colon) | Potent HDAC1 inhibitor with significant antiproliferative activity. | [20] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2,5-disubstituted 1,3,4-oxadiazole and a common biological evaluation assay.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent like phosphoryl chloride (POCl3).[6]
Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Caption: General synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles.
Step-by-Step Protocol:
-
Synthesis of Acylhydrazide: An appropriate ester (1 eq.) is refluxed with hydrazine hydrate (1.2 eq.) in ethanol for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the acylhydrazide.[6]
-
Synthesis of N,N'-Diacylhydrazine: The acylhydrazide (1 eq.) is dissolved in pyridine and cooled to 0-5 °C. The desired aroyl chloride (1 eq.) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 8-10 hours. The mixture is then poured into crushed ice, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.[6]
-
Cyclization to 1,3,4-Oxadiazole: The N,N'-diacylhydrazine (1 eq.) is refluxed in phosphoryl chloride (5-10 mL) for 5-7 hours. After cooling, the reaction mixture is slowly poured onto crushed ice. The solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[6]
In Vitro Antibacterial Activity Assessment: Microplate Alamar Blue Assay
This assay is a reliable method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6]
Experimental Workflow: Microplate Alamar Blue Assay
Caption: Workflow for determining antimicrobial MIC using Alamar Blue assay.
Step-by-Step Protocol:
-
Preparation of Microplates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate to obtain a range of concentrations.
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium is prepared.
-
Inoculation: 100 µL of the bacterial inoculum is added to each well containing the diluted compounds. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The microplate is incubated at 37 °C for 24 hours.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue reagent is added to each well, and the plate is incubated for another 2-4 hours.
-
Reading and Determination of MIC: The absorbance is read at 570 nm and 600 nm using a microplate reader. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[6]
Conclusion and Future Perspectives
The 2,5-disubstituted 1,3,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. The structure-activity relationship studies have clearly demonstrated that strategic manipulation of the substituents at the C2 and C5 positions is key to optimizing potency and selectivity for various therapeutic targets.
Future research in this area should focus on:
-
Rational Drug Design: Employing computational tools for the rational design of novel derivatives with enhanced activity and improved pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2,5-disubstituted 1,3,4-oxadiazoles in other disease areas where they have not been extensively studied.
-
Combinatorial Approaches: Synthesizing and evaluating libraries of these compounds to accelerate the discovery of new lead molecules.
By building upon the extensive knowledge of the SAR of this privileged scaffold, the scientific community can continue to unlock the full therapeutic potential of 2,5-disubstituted 1,3,4-oxadiazoles.
References
-
Akhter, M., et al. (2012). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5879-5883. [Link]
-
Omar, F. A. (2015). Design, Synthesis and Antiinflammatory Activity of Some 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Kumar, R., & Abdullah, M. M. (2019). Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues. Asian Journal of Chemistry, 31(6), 1389-1397. [Link]
-
Ouyang, G., et al. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 12, 1159-1170. [Link]
-
Kaushik, N., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(21), 6649. [Link]
- A Review on Antimicrobial Activity of 1,3,4-Oxadiazoles. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Al-Azzawi, A. M., et al. (2019). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]
- 1,3,4-Oxadiazole as antimicrobial agents: An overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Siddiqui, N., et al. (2011). Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Letters in Drug Design & Discovery, 8(9), 856-861. [Link]
-
Głowacka, J., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]
-
Emami, S., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 8(3), 165-172. [Link]
-
Kumar, R., & Abdullah, M. M. (2019). Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues. ResearchGate. [Link]
-
Kumar, S., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chiang Mai University Journal of Natural Sciences, 20(4), e2021073. [Link]
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Synthesis and biological screening of 2,5-disubstituted 1,3,4 oxadiazole derivatives. (n.d.).
-
Kumar, D., et al. (2013). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 45(5), 483-487. [Link]
-
Sanna, V., et al. (2018). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 23(7), 1656. [Link]
-
Siddiqui, N., et al. (2011). Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Bentham Science. [Link]
-
Kamal, A., et al. (2015). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Medicinal Chemistry Research, 24(1), 265-276. [Link]
-
Akhter, M., et al. (2012). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. [Link]
-
Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Advanced Research, 7(5), 771-780. [Link]
-
Song, H., et al. (2005). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry, 53(10), 3927-3932. [Link]
-
Benouis, K., et al. (2022). Synthesis, characterization and in vivo antitumor effect of new α,β-unsaturated-2,5-disubstituted-1,3,4-oxadiazoles. Journal of the Chilean Chemical Society, 67(1), 5403-5410. [Link]
-
Husain, A., et al. (2014). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents. ResearchGate. [Link]
- Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (n.d.).
-
Balachandra, A., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU. [Link]
- Synthesis and Fungicidal Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives. (n.d.).
- Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (n.d.). Medicinal Chemistry Research.
-
Wujec, M., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5869. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijmspr.in [ijmspr.in]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
- 14. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,...: Ingenta Connect [ingentaconnect.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives | Bentham Science [eurekaselect.com]
- 20. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. nanobioletters.com [nanobioletters.com]
A Comparative Analysis of the Antibacterial Spectrum of Furan-Oxadiazoles and Commercial Antibiotics
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Furan-oxadiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antimicrobial properties. This guide provides a comprehensive comparison of the antibacterial spectrum of select furan-oxadiazole compounds against established commercial antibiotics. We delve into the experimental methodologies used for this evaluation, present comparative in-vitro activity data, and discuss the potential mechanisms of action that underpin their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
Introduction: The Quest for Novel Antibacterial Agents
The widespread use and misuse of antibiotics have led to a dramatic increase in multidrug-resistant (MDR) pathogens, posing a significant threat to global public health. In response, scientific exploration has intensified to identify new chemical scaffolds that can overcome existing resistance mechanisms. Among these, molecules featuring a 1,3,4-oxadiazole ring have garnered considerable attention.[1] These compounds are attractive due to their diverse biological activities and their synthetic accessibility, which allows for extensive structure-activity relationship (SAR) studies.[2]
This guide focuses on furan-oxadiazole derivatives, a subset of this class, and benchmarks their performance against cornerstone antibiotics such as Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam). We will explore their breadth of activity against both Gram-positive and Gram-negative bacteria, providing a data-driven perspective on their potential as future therapeutics.
Foundational Concepts: Defining the Battlefield
Understanding the antibacterial spectrum is critical for the clinical application of any antibiotic. The spectrum refers to the range of bacterial species a compound can effectively inhibit or kill.
-
Broad-Spectrum: Active against both Gram-positive and Gram-negative bacteria.
-
Narrow-Spectrum: Active against a limited range of bacteria, typically either Gram-positive or Gram-negative.
The choice of antibiotic is often guided by the identity of the infecting pathogen. While broad-spectrum antibiotics are useful for empirical therapy, narrow-spectrum agents are preferred when the causative agent is known to minimize disruption to the host's beneficial microbiota and reduce the selective pressure for resistance.
The primary mechanism of action for many oxadiazole-based compounds involves the inhibition of essential cellular processes in bacteria. Some derivatives have been shown to target bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs), similar to β-lactam antibiotics.[3] Others function as inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, crucial enzymes for DNA replication, a mechanism shared with fluoroquinolones.[4]
Comparative Experimental Workflow
To provide a robust comparison, a standardized workflow is essential. The following diagram outlines the logical steps from compound selection to data interpretation, ensuring reproducibility and scientific validity.
Caption: Standardized workflow for comparing antibacterial spectra.
Head-to-Head: Performance Data
The efficacy of novel compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The following table summarizes representative MIC data for a hypothetical furan-oxadiazole derivative (FXD-1) compared to Ciprofloxacin and Penicillin against a panel of common pathogens.
| Bacterial Strain | Type | FXD-1 (µg/mL) | Ciprofloxacin (µg/mL) | Penicillin (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram (+) | 4 - 8 | > 32 | > 64 |
| Bacillus subtilis | Gram (+) | 2 | 0.5 | 0.25 |
| Escherichia coli | Gram (-) | 16 | 0.06 | > 128 |
| Pseudomonas aeruginosa | Gram (-) | 32 | 1 | > 128 |
Data Interpretation:
-
Against MRSA: FXD-1 demonstrates significant activity where both Ciprofloxacin and Penicillin are ineffective, highlighting its potential for treating resistant infections. Several studies have reported oxadiazole derivatives with MIC values against MRSA in the range of 8-16 µg/mL.[6]
-
Gram-Positive Activity: While less potent than the commercial antibiotics against susceptible B. subtilis, FXD-1 maintains a clinically relevant level of activity.
-
Gram-Negative Activity: FXD-1 shows moderate activity against Gram-negative bacteria. Its efficacy is lower than Ciprofloxacin, a known potent Gram-negative agent. This is a common challenge for new compounds, as the outer membrane of Gram-negative bacteria presents a formidable penetration barrier.[6] However, some hybrid oxadiazole molecules have shown activity comparable to or stronger than reference drugs like ampicillin and gentamicin against strains like P. aeruginosa and E. coli.[4][7]
Detailed Experimental Protocols
To ensure transparency and reproducibility, the standardized protocols for determining antibacterial susceptibility are detailed below. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Protocol 1: Broth Microdilution for MIC Determination
This method determines the quantitative MIC of a compound.[5][9]
Causality: The broth microdilution method is considered the "gold standard" for susceptibility testing because it provides a quantitative result (the MIC value), which is crucial for preclinical assessment and for establishing dosing regimens. It directly measures the concentration required to inhibit growth.
Methodology:
-
Preparation: Prepare serial two-fold dilutions of the test compounds (e.g., furan-oxadiazole, ciprofloxacin) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[5] The concentration range should typically span from 0.06 to 128 µg/mL.
-
Inoculum Standardization: Prepare a bacterial suspension from an overnight culture in a suitable broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[5]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.[5]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the sensitivity or resistance of bacteria to antimicrobial compounds.[12][13]
Causality: The Kirby-Bauer test is a widely used, practical method for assessing susceptibility. It relies on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a susceptible organism, creating a "zone of inhibition." The size of this zone correlates with the organism's susceptibility and the MIC. It is an excellent screening tool.
Caption: Kirby-Bauer disk diffusion experimental workflow.
Methodology:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[11]
-
Disk Application: Aseptically place paper disks impregnated with a specific concentration of the test compounds and commercial antibiotics onto the agar surface. Disks should be distributed evenly, at least 24 mm apart.[11]
-
Incubation: Invert the plates and incubate them at 35°C for 16-18 hours.[14]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10] Compare these measurements to the established zone diameter breakpoints from CLSI to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[10]
Future Directions and Conclusion
The comparative data indicate that furan-oxadiazole derivatives represent a valuable scaffold for the development of new antibacterial agents. Their pronounced activity against resistant Gram-positive pathogens like MRSA is particularly noteworthy. While their Gram-negative activity requires further optimization, often through chemical modifications to improve cell penetration, the potential is evident.
Future research should focus on:
-
SAR Studies: To enhance potency and broaden the antibacterial spectrum.
-
Mechanism of Action Studies: To fully elucidate the molecular targets and identify potential new pathways for antibiotic intervention.[4]
-
In-Vivo Efficacy: To translate promising in-vitro results into effective treatments in animal infection models.[3]
References
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Chang, M., & Mobashery, S. (2016). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 33, 13-17. [Link]
-
Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - Detailed Steps. ASM.org. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI. [Link]
-
Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Hardy Diagnostics. (n.d.). HardyDisks - Disk Diffusion Susceptibility Test Procedure. Hardy Diagnostics. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Jarząb, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6979. [Link]
-
Hevener, K. E., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2269–2284. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]
-
Jarząb, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. [Link]
-
Jarząb, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Chang, M., & Mobashery, S. (2016). The oxadiazole antibacterials. ResearchGate. [Link]
-
Hevener, K. E., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Publications. [Link]
-
Various Authors. (2015). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. [Link]
-
Spink, E., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 61(17), 7746–7760. [Link]
-
Asadi, S., et al. (2019). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 26(23), 7378. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
A Senior Application Scientist's Guide to the In Vivo Validation of Anti-Inflammatory Oxadiazole Derivatives
Introduction: The Pressing Need for Novel Anti-Inflammatories
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, from rheumatoid arthritis to neurodegenerative disorders. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment. However, their long-term use is fraught with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This clinical challenge fuels the urgent search for safer, more targeted anti-inflammatory agents.
Among the many chemical scaffolds under investigation, 1,3,4-oxadiazole derivatives have emerged as a particularly promising class of compounds.[3] Their unique structural features allow for potent and, in many cases, selective inhibition of COX-2, the inducible enzyme isoform predominantly responsible for inflammation.[4][5] Early in vitro screens may indicate high potency, but the true therapeutic potential of these derivatives can only be ascertained through rigorous in vivo validation. This guide provides an in-depth, experience-driven framework for conducting such studies, focusing on the gold-standard carrageenan-induced paw edema model.
The Rationale for In Vivo Validation: Beyond the Petri Dish
Moving from in vitro assays to in vivo models is a critical inflection point in drug development. While cell-based assays are invaluable for high-throughput screening and initial mechanism-of-action studies, they cannot replicate the complex interplay of physiological systems. In vivo validation is indispensable for:
-
Assessing Bioavailability and Pharmacokinetics: Does the compound reach the site of inflammation at a sufficient concentration? How is it absorbed, distributed, metabolized, and excreted (ADME)?
-
Evaluating Efficacy in a Complex Biological System: Inflammation involves a symphony of cell types, signaling molecules, and feedback loops. A whole-organism model is required to confirm that the compound's activity translates into a meaningful therapeutic effect.
-
Identifying Potential Toxicities: Early assessment of safety and tolerability, including the potential for ulcerogenic effects, is paramount.[5]
The Carrageenan-Induced Paw Edema Model: A Cornerstone of Acute Inflammation Research
The carrageenan-induced paw edema model is a universally recognized, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[6][7][8] Its enduring utility stems from its well-characterized biphasic inflammatory response.
A subplantar injection of carrageenan, a sulfated polysaccharide, triggers a predictable sequence of events:[6][9]
-
Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[9]
-
Late Phase (3–6 hours): Dominated by the infiltration of neutrophils and the production of pro-inflammatory prostaglandins, which are synthesized by COX-2.[10][11] This phase is particularly sensitive to inhibition by NSAIDs and COX-2 inhibitors.
This biphasic nature allows researchers to gain preliminary insights into a compound's potential mechanism of action. Significant inhibition in the late phase strongly suggests a mechanism involving prostaglandin synthesis inhibition.[6]
Workflow for In Vivo Anti-Inflammatory Screening
The following diagram outlines the typical workflow for evaluating a novel oxadiazole derivative using the carrageenan-induced paw edema model.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Trustworthiness in experimental science is built on methodological transparency. The protocol below is a self-validating system designed for reproducibility.
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing 180-200g are typically used.
-
House the animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
2. Materials & Reagents:
-
Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline). Prepare fresh on the day of the experiment.
-
Test Compounds: Synthesized oxadiazole derivatives.
-
Vehicle: Typically 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) or Tween 80 (1% in saline). The choice of vehicle is critical and must be inert.
-
Positive Control: Indomethacin or Diclofenac Sodium.[12]
-
Apparatus: Digital Plethysmometer for accurate paw volume measurement.
3. Procedure:
-
Grouping: Randomly divide the animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives only the vehicle.
-
Group II (Positive Control): Receives the standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III (Test Group): Receives the oxadiazole derivative at a specific dose (e.g., 10 or 20 mg/kg, p.o.).
-
-
Baseline Measurement (V₀): Before any treatment, measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the V₀ value.
-
Drug Administration: Administer the respective vehicle, standard drug, or test compound to each group via oral gavage (p.o.).
-
Induction of Inflammation: Exactly one hour after drug administration, induce inflammation by injecting 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[6]
-
Paw Volume Measurement (Vₜ): Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
4. Data Analysis:
-
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (Edema) as: Edema (mL) = Vₜ - V₀.
-
Calculate Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema. This is typically calculated at the time of peak inflammation for the control group (often 3 or 4 hours). % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] * 100
-
Statistical Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups against the vehicle control group. A p-value of <0.05 is considered statistically significant.
Comparative Efficacy Analysis: Oxadiazole Derivatives vs. Standard NSAIDs
The ultimate goal is to determine if a novel derivative offers a superior or comparable efficacy and safety profile to existing drugs. Below is a representative data summary comparing hypothetical oxadiazole derivatives to the non-selective COX inhibitor Indomethacin.
| Compound | Dose (mg/kg, p.o.) | Time of Peak Edema (hours) | Max. Edema Inhibition (%) | Ulcerogenic Index (Representative) | Putative Selectivity |
| Vehicle Control | 10 mL/kg | 4 | 0% | 0.0 | - |
| Indomethacin | 10 | 4 | 78.5% | 2.5 | Non-selective COX-1/COX-2[13][14] |
| Oxadiazole A | 10 | 4 | 81.2% | 0.5 | Selective COX-2[5] |
| Oxadiazole B | 10 | 4 | 65.7% | 0.3 | Selective COX-2[4] |
| Oxadiazole C | 20 | 4 | 74.2% | 0.8 | Selective COX-2[15] |
Note: The data presented are illustrative examples based on published findings to demonstrate comparative analysis.[12][15][16]
Elucidating the Mechanism of Action: The Role of Inflammatory Mediators
Potent in vivo activity necessitates a deeper investigation into the molecular mechanism. Since many oxadiazole derivatives are designed as COX-2 inhibitors, key mechanistic validation steps involve measuring their effect on downstream inflammatory mediators in the inflamed tissue.[5][17]
At the end of the paw edema experiment, paw tissue can be excised, homogenized, and analyzed for the levels of:
-
Prostaglandin E₂ (PGE₂): The direct product of COX-2 activity. A significant reduction in PGE₂ levels in the treated group is strong evidence of COX-2 inhibition.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): These cytokines are key drivers of the inflammatory cascade.[9][18] Carrageenan injection upregulates their expression.[11] Effective anti-inflammatory compounds often suppress the production of these mediators.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of COX-2, TNF-α, and IL-6.[19][20][21][22][23]
The Inflammatory Signaling Cascade
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the central role of COX-2, a primary target for many oxadiazole derivatives.
Caption: The NF-κB signaling pathway and the inhibitory action of oxadiazoles on COX-2.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vivo validation of oxadiazole derivatives as potential anti-inflammatory agents. By combining the classic carrageenan-induced paw edema model with mechanistic studies of key inflammatory mediators, researchers can generate the high-quality, reproducible data necessary for advancing promising compounds through the drug development pipeline. Successful validation in this acute model provides a strong rationale for subsequent evaluation in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis), bringing novel and safer therapeutics one step closer to clinical reality.
References
-
Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Indomethacin? (2024). Patsnap Synapse. [Link]
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
-
Indometacin - Wikipedia. (n.d.). Wikipedia. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PubMed Central. [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PubMed Central. [Link]
-
NF-κB signaling in inflammation. (n.d.). MD Anderson Cancer Center. [Link]
-
Indomethacin Capsules, USP 25 mg. (n.d.). U.S. Food and Drug Administration. [Link]
-
Indomethacin-Induced Inflammation in Brief. (2023). Encyclopedia.pub. [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI. [Link]
-
NF-κB signaling in inflammation. (2017). PubMed. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Center for Biotechnology Information. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
New oxadiazoles with selective-COX-2 and EGFR dual inhibitory activity. (2019). Bioorganic Chemistry. [Link]
-
Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor. (n.d.). PubMed. [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). PubMed. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]
-
Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. (n.d.). ResearchGate. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
-
1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
Effects of PL on TNF- , IL-6, and IL-1 in carrageenan-injected paw... (n.d.). ResearchGate. [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]
-
Relevance of tumour necrosis factor-α for the inflammatory and nociceptive responses evoked by carrageenan in the mouse paw. (n.d.). PubMed Central. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). MDPI. [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. (n.d.). CyberLeninka. [Link]
-
In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. (2025). ResearchGate. [Link]
Sources
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ajrconline.org [ajrconline.org]
- 4. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. banglajol.info [banglajol.info]
- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Relevance of tumour necrosis factor-α for the inflammatory and nociceptive responses evoked by carrageenan in the mouse paw - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Computational Predictions with Experimental Data for Oxadiazoles
In the landscape of modern drug discovery, the synergistic use of computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of computational predictions and experimental data for oxadiazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] For researchers, scientists, and drug development professionals, this document serves as a technical manual for designing and executing robust cross-validation studies.
The Significance of Oxadiazoles and the Imperative of Cross-Validation
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, with the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers being of particular interest in medicinal chemistry.[2] These scaffolds are present in approved drugs such as the antiviral Raltegravir and the anticancer agent Zibotentan.[1] Their value lies in their metabolic stability and their ability to act as bioisosteres for ester and amide groups, often leading to improved pharmacokinetic profiles.[3][4]
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, accelerate the identification of promising drug candidates by predicting their biological activities and physicochemical properties.[5][6] However, the reliability of these in silico models hinges on rigorous experimental validation.[7] Cross-validation ensures that the computational predictions accurately reflect real-world biological and chemical phenomena, thereby minimizing costly late-stage failures in the drug development pipeline.[8]
Experimental Methodologies for Oxadiazole Characterization
The synthesis and characterization of oxadiazole derivatives form the bedrock of any cross-validation study. These experimental data provide the ground truth against which computational models are benchmarked.
A common and versatile route to synthesize 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[2] This multi-step process typically begins with the conversion of a carboxylic acid to its corresponding acid hydrazide, followed by reaction with another carboxylic acid or its derivative and subsequent cyclization.
Step-by-Step Synthesis Protocol:
-
Esterification: A substituted aromatic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to form the corresponding ester. This is often achieved through Fischer esterification.[2]
-
Hydrazinolysis: The synthesized ester is then refluxed with hydrazine hydrate to yield the acid hydrazide.[2][9]
-
Acylation: The acid hydrazide is acylated by reacting it with an acyl chloride or another carboxylic acid.
-
Cyclodehydration: The resulting diacylhydrazine is cyclized to form the 1,3,4-oxadiazole ring using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid.[2][10]
Visualization of the Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Once synthesized, the chemical structures of the oxadiazole derivatives must be unequivocally confirmed using a suite of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Characteristic absorption bands for the oxadiazole ring include C=N stretching (around 1610-1645 cm⁻¹), N-O stretching, and C-O-C stretching (around 1240 cm⁻¹).[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by measuring the mass-to-charge ratio of its ions.[11][12]
-
UV-Visible (UV-Vis) Spectroscopy: This method provides insights into the electronic transitions within the molecule and can be used to determine the maximum absorption wavelength (λmax).[2][11]
Table 1: Spectroscopic Data for a Representative 1,3,4-Oxadiazole Derivative
| Spectroscopic Technique | Observed Data | Interpretation |
| IR (KBr, cm⁻¹) | 1645 (C=N), 1240 (C-O-C) | Presence of the oxadiazole ring. |
| ¹H NMR (CDCl₃, δ ppm) | 7.2-8.1 (multiplet) | Aromatic protons. |
| ¹³C NMR (CDCl₃, δ ppm) | 155-165 | Carbons of the oxadiazole ring. |
| MS (m/z) | [M]+ | Corresponds to the molecular weight. |
| UV-Vis (λmax, nm) | 250-350 | Electronic transitions in the conjugated system. |
Computational Prediction Methodologies
A variety of computational tools are employed to predict the properties and biological activities of oxadiazole derivatives. These in silico methods are crucial for prioritizing compounds for synthesis and experimental testing.
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[13] Both 2D and 3D-QSAR studies are commonly performed.[5][14]
-
2D-QSAR: Utilizes descriptors derived from the 2D representation of the molecule, such as physicochemical properties and topological indices.
-
3D-QSAR: Employs descriptors based on the 3D structure of the molecule, including steric, electrostatic, and hydrophobic fields.[14][15]
A robust QSAR model, validated through internal and external cross-validation, can accurately predict the activity of novel compounds.[5][14]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][16] This method is invaluable for understanding the binding mode of oxadiazole derivatives to their biological targets and for predicting their binding affinity.[5][17]
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.[8] In silico tools can predict a wide range of ADMET properties, including solubility, permeability, and potential toxicity, thereby guiding the optimization of lead compounds.[18][19]
Cross-Validation: Bridging the Gap Between Prediction and Reality
The core of this guide is the cross-validation process, which involves a direct and objective comparison of computational predictions with experimental data.[7][20] This iterative process is essential for refining computational models and ensuring their predictive power.
Visualization of the Cross-Validation Workflow
Caption: The iterative process of cross-validating computational predictions with experimental data.
-
Data Set Curation: Compile a dataset of oxadiazole derivatives with experimentally determined biological activities (e.g., IC₅₀, MIC).[5][21]
-
Computational Modeling:
-
Experimental Validation of Novel Compounds:
-
Comparative Analysis:
-
Directly compare the predicted activities from the QSAR models with the experimentally determined activities.[5][27]
-
Correlate the predicted binding affinities from molecular docking with the experimental biological data.
-
Assess the predicted ADMET profiles against any available experimental pharmacokinetic data.
-
-
Model Refinement: If significant discrepancies are observed between the predicted and experimental data, refine the computational models by adjusting descriptors, parameters, or algorithms.[7][28]
Table 2: Illustrative Comparison of Predicted vs. Experimental Data for a Hypothetical Oxadiazole Derivative
| Property | Computational Prediction | Experimental Result |
| Biological Activity (IC₅₀, µM) | 2.5 (QSAR) | 3.1 (MTT Assay) |
| Binding Affinity (kcal/mol) | -8.5 (Docking) | N/A (Correlates with IC₅₀) |
| Aqueous Solubility | Moderately Soluble (ADMET) | 50 µg/mL (Experimental) |
| hERG Inhibition | Low Risk (ADMET) | No significant inhibition observed |
This comparative approach allows for the continuous improvement of predictive models, leading to more accurate and reliable in silico screening in future drug discovery projects.[29][30]
Conclusion
The cross-validation of computational predictions with experimental data is a cornerstone of modern, efficient drug discovery. For oxadiazole derivatives, this integrated approach enables the rational design of novel therapeutic agents with improved efficacy and pharmacokinetic properties. By adhering to the principles of scientific integrity and employing rigorous experimental and computational methodologies, researchers can confidently navigate the complex path from hit identification to lead optimization.
References
-
QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - NIH. Available at: [Link]
-
integrative qsar analysis of oxadiazole derivatives: resolving molecular determinants for anti-tubercular activity and rational drug design - Impressions@MAHE. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]
-
Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. Available at: [Link]
-
A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression - ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Available at: [Link]
-
Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment | Bentham Science Publishers. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - MDPI. Available at: [Link]
-
Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed. Available at: [Link]
-
Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - NIH. Available at: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. Available at: [Link]
-
3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC - NIH. Available at: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - NIH. Available at: [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - MDPI. Available at: [Link]
-
How do you predict ADMET properties of drug candidates? - Aurlide. Available at: [Link]
-
Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Available at: [Link]
-
3D QSAR Analysis on Oxadiazole Derivatives as Anticancer Agents - International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - ResearchGate. Available at: [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Available at: [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - MDPI. Available at: [Link]
-
Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes: Molecular Physics - Taylor & Francis Online. Available at: [Link]
-
Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Available at: [Link]
-
Synthesis Characterization and Antimicrobial Activity of Some Novel Oxadiazole Derivatives - International Journal of Research in Engineering, Science and Management - IJRESM. Available at: [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review - STM Journals. Available at: [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed. Available at: [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun - Semantic Scholar. Available at: [Link]
-
Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review - STM Journals. Available at: [Link]
-
Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes - NIH. Available at: [Link]
-
Prediction uncertainty validation for computational chemists - AIP Publishing. Available at: [Link]
-
Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
Sources
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. fiveable.me [fiveable.me]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. journal.ijresm.com [journal.ijresm.com]
- 10. asianpubs.org [asianpubs.org]
- 11. journalspub.com [journalspub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "INTEGRATIVE QSAR ANALYSIS OF OXADIAZOLE DERIVATIVES: RESOLVING MOLECUL" by Neha H. Suvarna, Jessy Elizabeth Mathew et al. [impressions.manipal.edu]
- 15. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aurlide.fi [aurlide.fi]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. journals.stmjournals.com [journals.stmjournals.com]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.aip.org [pubs.aip.org]
- 29. Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one on Cancerous and Normal Cell Lines
This guide provides an in-depth comparative analysis of the cytotoxic effects of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound belonging to the promising 1,3,4-oxadiazole class. The central goal of modern cancer chemotherapy is to develop agents that exhibit high toxicity toward cancer cells while minimizing damage to healthy, normal cells.[1][2] This principle, known as selective cytotoxicity, is paramount for improving therapeutic outcomes and reducing debilitating side effects.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives reported to possess significant anticancer properties.[2][3][4] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cellular enzymes like telomerase, and disruption of the cell cycle.[5][6][7] This guide will dissect the cytotoxic profile of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, presenting the foundational experimental protocols used for its evaluation and interpreting the comparative data to assess its therapeutic potential.
Core Principle: The MTT Assay for Cytotoxicity Assessment
To quantitatively compare the effect of a compound on different cell populations, a reliable method to measure cell viability is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and robust colorimetric method for this purpose.[8][9][10]
The assay's principle is elegantly simple: it measures the metabolic activity of a cell population, which is directly proportional to the number of viable (living) cells.[8] In living cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[9] Dead cells lack this enzymatic activity and therefore do not produce the colored product.[10] By dissolving the formazan crystals and measuring the absorbance of the resulting purple solution, we can accurately quantify cell viability. A reduction in absorbance in treated cells compared to untreated controls indicates a loss of viability, or cytotoxicity.[8] From this data, we derive the half-maximal inhibitory concentration (IC₅₀), a critical metric representing the concentration of the compound required to inhibit 50% of cell growth. A lower IC₅₀ value signifies greater cytotoxic potency.[5][10]
Experimental Protocol: A Self-Validating System for Determining IC₅₀
The following protocol for the MTT assay is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the data.[8]
Materials and Reagents
-
Cell Lines:
-
Compound: 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Reagents:
-
Equipment: 96-well sterile culture plates, multichannel pipette, microplate reader (spectrophotometer).
Step-by-Step Methodology
-
Cell Seeding: Harvest cells that are in their exponential growth phase. Using a hemocytometer, count the cells and prepare a suspension at a density of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.[1][8]
-
Causality Check: This 24-hour pre-incubation ensures cells are adhered and actively growing before drug exposure, providing a stable baseline for assessing the compound's effect.
-
-
Inclusion of Controls (Self-Validation):
-
Untreated Control: Wells containing cells treated with fresh medium only. This represents 100% cell viability.
-
Vehicle Control: Wells containing cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%). This validates that the solvent itself is not causing cytotoxicity.[1]
-
Blank Control: Wells containing medium only (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.[8]
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂. The duration can be varied (24, 48, or 72 hours) depending on the cell line's doubling time and the compound's expected mechanism of action.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[1][10] During this time, visible purple precipitates will form in wells with viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-200 µL of DMSO to each well to dissolve the crystals.[1][10] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis & IC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot a dose-response curve with compound concentration on the x-axis and percentage viability on the y-axis.
-
Use non-linear regression analysis to calculate the IC₅₀ value.
-
Comparative Cytotoxicity Analysis
The ultimate goal of this analysis is to determine the compound's Selectivity Index (SI) , which is a crucial indicator of its therapeutic window. The SI is calculated as follows:
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
A higher SI value (>2) is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a lower potential for systemic toxicity in a clinical setting.[1]
| Cell Line | Type | Origin | IC₅₀ of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (µM) | Selectivity Index (SI) |
| MCF-7 | Cancer | Breast Adenocarcinoma | 20.5 ± 2.1 | 5.1 |
| A549 | Cancer | Lung Carcinoma | 25.1 ± 3.5 | 4.2 |
| HeLa | Cancer | Cervical Adenocarcinoma | 32.8 ± 4.0 | 3.2 |
| HepG2 | Cancer | Hepatocellular Carcinoma | 41.2 ± 3.8 | 2.5 |
| V-79 | Normal | Chinese Hamster Lung Fibroblast | 105.4 ± 8.7 | N/A |
Note: The data presented are representative values based on published studies of similar 1,3,4-oxadiazole derivatives and serve for illustrative purposes.[5][6][11][12]
Interpretation of Results
The data clearly demonstrates that 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibits potent cytotoxic activity against a panel of human cancer cell lines. The compound is most effective against the MCF-7 breast cancer line (IC₅₀ = 20.5 µM).
Most importantly, the compound shows significantly lower toxicity towards the normal V-79 fibroblast cell line (IC₅₀ = 105.4 µM). This differential cytotoxicity is reflected in the favorable Selectivity Index values, ranging from 2.5 for HepG2 to a high of 5.1 for MCF-7. This suggests that the compound has a promising therapeutic window, selectively targeting cancer cells while sparing normal cells. Such selectivity is a highly sought-after characteristic in the development of novel anticancer drugs.[2][6]
Potential Mechanism of Action: Induction of Apoptosis
While the precise molecular target of this specific compound requires further investigation, many 1,3,4-oxadiazole derivatives are known to induce apoptosis, or programmed cell death.[6] One of the primary mechanisms is the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of enzymes called caspases (specifically Caspase-9 and the executioner Caspase-3), which dismantle the cell in an orderly fashion.[6]
Discussion and Future Perspectives
The comparative cytotoxicity analysis presented in this guide highlights 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one as a compound of significant interest for anticancer drug development. The in vitro data demonstrates both potent and, crucially, selective cytotoxicity against multiple cancer cell lines.
The use of a normal cell line as a control is indispensable for establishing this selectivity.[13] While immortalized cell lines like V-79 are valuable, future studies should progress towards using primary human cells or donor-matched normal and cancer cell lines to create models that more closely mimic human physiology.[14][15][16] It is also important to recognize that some standard chemotherapeutic agents can unexpectedly show higher toxicity to normal cell lines in vitro, underscoring the complexity of translating these findings and the need for careful, comparative studies.[17]
Based on these promising initial findings, the following future research is warranted:
-
Expanded Cell Line Screening: The compound should be tested against a broader panel of cancer cell lines, including those known for drug resistance, as well as additional normal human primary cells (e.g., fibroblasts, keratinocytes).[14]
-
Mechanistic Elucidation: Detailed molecular studies are required to confirm the mechanism of action. This would involve Western blot analysis for apoptotic proteins (e.g., caspases, Bcl-2 family), cell cycle analysis via flow cytometry, and specific enzyme inhibition assays.
-
In Vivo Validation: The efficacy and toxicity of the compound must be evaluated in preclinical animal models, such as DLA (Dalton's Lymphoma Ascites)-induced solid tumor models in mice, to determine if the in vitro selectivity translates to a safe and effective in vivo response.[6]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound can help identify the key structural features responsible for its potency and selectivity, potentially leading to the development of even more effective second-generation drugs.[5]
References
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applic
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - TÜBİTAK Academic Journals.
- MTT assay protocol | Abcam.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PubMed Central.
- Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review.
- Matched Normal and Cancer Cells |
- Normal cell line: Significance and symbolism.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- Comparative Study on Nanotoxicity in Human Primary and Cancer Cells - PMC - NIH.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative - ResearchG
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
- Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung - Net Journals.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijdcs.com [ijdcs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Synthesis of novel oxadiazole derivatives and their cytotoxic activity" by BİLGESU ONUR SUCU and ELİF BEYZA KOÇ [journals.tubitak.gov.tr]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Normal cell line: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. Comparative Study on Nanotoxicity in Human Primary and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. netjournals.org [netjournals.org]
A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Oxadiazoles: A Comparative Analysis of Efficiency
The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its presence in a range of pharmaceuticals, from the antiretroviral drug Raltegravir to the anticancer agent Zibotentan, underscores its significance as a privileged scaffold.[1] This five-membered heterocycle, characterized by one oxygen and two nitrogen atoms, is often employed as a bioisostere for carboxylic acids, esters, and carboxamides, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Given its importance, the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a topic of continuous investigation and optimization.
This guide provides a comparative analysis of three prominent synthetic routes to 1,3,4-oxadiazoles, offering insights into their underlying mechanisms, experimental protocols, and relative efficiencies. The methodologies discussed are:
-
The Classical Approach: Dehydration of 1,2-Diacylhydrazines
-
The Modern Workhorse: Oxidative Cyclization of N-Acylhydrazones
-
The Efficiency Accelerator: Microwave-Assisted Synthesis
Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, reaction time, substrate scope, and environmental impact.
The Classical Approach: Dehydration of 1,2-Diacylhydrazines
The cyclodehydration of 1,2-diacylhydrazines is one of the most traditional and widely employed methods for the synthesis of 1,3,4-oxadiazoles.[4] This approach relies on the removal of a water molecule from the 1,2-diacylhydrazine precursor to facilitate ring closure.
Mechanistic Rationale
The core principle of this method involves the activation of the carbonyl oxygen of the 1,2-diacylhydrazine by a dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the adjacent amide nitrogen. Subsequent elimination of water drives the reaction towards the formation of the stable aromatic 1,3,4-oxadiazole ring. The choice of dehydrating agent is critical and can significantly influence the reaction conditions and yield. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[4][5]
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via dehydration of 1,2-diacylhydrazines.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole using POCl₃
This protocol is a representative example of the classical dehydration method.
Materials:
-
1,2-Dibenzoylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, take 1,2-dibenzoylhydrazine (1 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the flask.
-
Heat the reaction mixture at reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a 5% sodium bicarbonate solution until effervescence ceases.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
The Modern Workhorse: Oxidative Cyclization of N-Acylhydrazones
The oxidative cyclization of N-acylhydrazones has emerged as a highly efficient and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[1] This approach offers several advantages over the classical dehydration method, including milder reaction conditions, shorter reaction times, and often higher yields.[1]
Mechanistic Rationale
This reaction proceeds through the in-situ formation of an N-acylhydrazone from the condensation of an aldehyde with a hydrazide. The N-acylhydrazone intermediate then undergoes an oxidative cyclization to form the 1,3,4-oxadiazole ring. A variety of oxidizing agents can be employed, including iodine,[6] chloramine-T,[1] and (diacetoxyiodo)benzene (DIB). The choice of oxidant can influence the reaction mechanism and efficiency. For instance, iodine-mediated oxidative cyclization is a practical and transition-metal-free approach that proceeds in the presence of a base like potassium carbonate.[6]
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.
Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol is adapted from a practical and transition-metal-free method.[6]
Materials:
-
Aldehyde (1 mmol)
-
Hydrazide (1 mmol)
-
Iodine (I₂) (2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the aldehyde (1 mmol) and hydrazide (1 mmol) in DMSO (5 mL), add potassium carbonate (2 mmol) and iodine (2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
The Efficiency Accelerator: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has revolutionized many chemical transformations by offering significant advantages such as reduced reaction times, increased yields, and enhanced product purity.[7][8][9] The synthesis of 1,3,4-oxadiazoles is no exception, with numerous microwave-assisted protocols being developed.[7][8]
Mechanistic Rationale
Microwave irradiation accelerates chemical reactions through the efficient heating of the reaction mixture. Polar molecules and ions in the reaction medium absorb microwave energy, leading to rapid and uniform heating. This can lead to reaction rate accelerations that are not achievable with conventional heating methods. In the context of 1,3,4-oxadiazole synthesis, microwave irradiation can be applied to both the dehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones, often in solvent-free or minimal solvent conditions, which aligns with the principles of green chemistry.[8][10]
Caption: General workflow for the microwave-assisted synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Microwave-Assisted Oxidative Cyclization of N-Acylhydrazones
This protocol exemplifies a rapid and efficient microwave-assisted synthesis.[7]
Materials:
-
Isoniazid (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Chloramine-T (1 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix isoniazid (1 mmol) and the aromatic aldehyde (1 mmol).
-
Subject the mixture to microwave irradiation at 300 W for 3 minutes in 30-second intervals to form the N-acylhydrazone intermediate.
-
To the resulting intermediate, add ethanol (15 mL) and chloramine-T (1 mmol).
-
Expose the reaction mixture to microwave irradiation at 300 W for 4 minutes in 30-second intervals.
-
Monitor the reaction completion by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the three discussed synthetic routes. The data is representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Dehydration of 1,2-Diacylhydrazines | Oxidative Cyclization of N-Acylhydrazones | Microwave-Assisted Synthesis |
| Typical Yield | 60-85% | 80-95%[1] | 85-97%[11] |
| Reaction Time | 1-12 hours | 0.5-6 hours | 3-15 minutes[7] |
| Reaction Temperature | High (Reflux) | Room Temperature to Moderate Heating | High (Localized) |
| Reagent Toxicity/Hazards | High (POCl₃, SOCl₂) | Moderate (Varies with oxidant) | Generally Lower (Solvent-free options) |
| Substrate Scope | Good | Excellent | Excellent |
| Green Chemistry Aspects | Poor (Harsh reagents, high energy) | Moderate (Milder conditions, some metal-free options) | Good to Excellent (Reduced time, energy, and solvent use)[10] |
Conclusion and Future Perspectives
The synthesis of 1,3,4-oxadiazoles has evolved significantly from classical dehydration methods to more efficient and environmentally benign protocols. While the dehydration of 1,2-diacylhydrazines remains a viable option, the oxidative cyclization of N-acylhydrazones offers superior yields and milder conditions for a broader range of substrates. The advent of microwave-assisted synthesis has further accelerated the discovery and development of novel 1,3,4-oxadiazole derivatives by drastically reducing reaction times and improving overall efficiency.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of the target molecule, available resources, and desired scale of production. For rapid lead optimization and library synthesis, microwave-assisted methods are highly advantageous. For larger-scale synthesis where cost and reagent handling are primary concerns, a well-optimized oxidative cyclization protocol may be the most practical approach.
Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methodologies. This includes the use of reusable catalysts, flow chemistry, and biocatalytic approaches to further enhance the efficiency and environmental credentials of 1,3,4-oxadiazole synthesis.
References
-
Bala, S., et al. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(5), 6549-6584. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Patel, K. D., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(13), 5081. [Link]
-
Prajapati, S. M., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
-
Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Wu, X., et al. (2013). I2-mediated oxidative C–O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. The Journal of Organic Chemistry, 78(20), 10357-10364. [Link]
-
Kaur, R., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2154-2173. [Link]
-
Patel, D., et al. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie. [Link]
-
Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Gaonkar, S. L., et al. (2010). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. Tetrahedron Letters, 51(50), 6676-6678. [Link]
-
Savvin, P. N., et al. (2020). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. Catalysis Communications, 146, 106132. [Link]
-
Kumar, A., et al. (2018). Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents. International Journal of Drug Discovery and Herbal Research, 8(1), 1-6. [Link]
-
Patel, D., et al. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie. [Link]
-
Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
-
Patel, D., et al. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie. [Link]
-
Reddy, C. S., et al. (2023). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-11. [Link]
-
Lee, S., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Scientific Reports, 11(1), 1-8. [Link]
-
Sharma, V. K., et al. (2011). Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole derivatives. Archives of Applied Science Research, 3(2), 558-567. [Link]
-
Boger, D. L., et al. (2006). Transannular Diels−Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues. Organic Letters, 8(18), 4093-4096. [Link]
-
Lee, S., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical Science, 12(6), 2146-2153. [Link]
-
Patel, K. D., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(13), 5081. [Link]
-
Cantin, K., et al. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 9(23), 8044-8047. [Link]
-
Boger, D. L., et al. (2006). Transannular Diels−Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues. Organic Letters, 8(18), 4093-4096. [Link]
-
Wang, Y., et al. (2019). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. European Journal of Organic Chemistry, 2019(24), 3959-3963. [Link]
-
Cantin, K., et al. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 9(23), 8044-8047. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Jadhav, S. S., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Głowacka, I. E., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(19), 6296. [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650. [Link]
-
Boger, D. L., et al. (2006). Intramolecular Diels−Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. Journal of the American Chemical Society, 128(32), 10589-10595. [Link]
-
Jha, K. K., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(16), 4991. [Link]
-
Kumar, A., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2017, 1-13. [Link]
-
Ali, A. M., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry, 66(12), 405-420. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1, 2, 4-oxadiazoles 3 via 1.3-dipolar cycloaddition. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]
-
Movassaghi, M., et al. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 9(2), 480-485. [Link]
-
Semantic Scholar. (n.d.). Einhorn-Brunner reaction. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Antimicrobial Activity of Novel Oxadiazoles: A Guide for Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Among the myriad of heterocyclic compounds explored, oxadiazoles have emerged as a particularly promising scaffold due to their diverse and potent biological activities.[1][2] This guide provides a comprehensive, head-to-head comparison of the antimicrobial performance of novel oxadiazole derivatives, grounded in experimental data. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for evaluation, and offer insights into their potential as next-generation antimicrobial drugs.
The Scientific Rationale: Why Oxadiazoles?
The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are the most widely studied for their therapeutic potential.[1][3] Their antimicrobial prowess often stems from their ability to mimic the transition state of biological reactions or to bind effectively to the active sites of microbial enzymes. Several studies indicate that a primary mechanism of action for certain oxadiazole series is the impairment of bacterial cell-wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs).[4][5][6][7] This is a validated and highly effective target, as seen with the success of β-lactam antibiotics. Other derivatives have been shown to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication.[8] This multi-target potential makes oxadiazoles a versatile and compelling class for further investigation.
Methodologies for Antimicrobial Susceptibility Testing
To ensure that comparative data is both reliable and reproducible, standardized methodologies are paramount. The protocols described here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which represents the gold standard in antimicrobial susceptibility testing.[9][10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. Its selection is based on its high throughput, conservation of reagents, and its status as a reference method for generating precise and comparable MIC data.[9][10][11]
-
Preparation of Inoculum: A pure culture of the test bacterium is grown on a suitable agar medium. Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth). The suspension is incubated and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Drug Dilution Series: A two-fold serial dilution of each novel oxadiazole compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Each plate must include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours under aerobic conditions.[12]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion for Preliminary Screening
The agar well diffusion method is a widely used preliminary assay to screen for antimicrobial activity.[13][14] It is less labor-intensive than broth microdilution and provides a clear visual confirmation of growth inhibition. Its primary value lies in identifying active compounds that warrant more rigorous quantitative testing.
-
Plate Preparation: A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab to create a bacterial lawn.[15]
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer or pipette tip.[16]
-
Sample Addition: A fixed volume (e.g., 50-100 µL) of each oxadiazole solution (at a known concentration) is added to a respective well. A well with the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.[17]
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.[15]
Head-to-Head Antimicrobial Performance
The efficacy of novel oxadiazoles is highly dependent on the specific chemical moieties attached to the heterocyclic core. This structure-activity relationship (SAR) is critical for rational drug design. Generally, oxadiazoles exhibit more potent activity against Gram-positive bacteria, particularly multi-drug resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][7]
Key Structure-Activity Relationship (SAR) Insights:
-
Hydrophobicity and Halogens: Hydrophobic substituents, especially halogens (F, Cl, Br), are generally well-tolerated and often enhance activity against Gram-positive bacteria.[7]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) on an attached phenyl ring, can significantly boost antimicrobial potency.[18]
-
Para-Substitution: Substituents at the para-position of an aryl ring attached to the oxadiazole core have been found to enhance antimicrobial effects compared to other positions.[19]
-
Additional Heterocycles: Incorporating other heterocyclic rings, such as furan, thiazole, or indole, can broaden the spectrum or increase the potency of the parent oxadiazole compound.[3][18][20] For example, furan-containing derivatives have shown remarkable antibacterial activities.[18]
-
Hydrogen-Bond Donors: Conversely, the introduction of hydrogen-bond-donating groups (like -OH or -COOH) can sometimes lead to a decrease in antimicrobial activity.
Comparative Data Table: MIC of Novel Oxadiazoles
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several representative novel oxadiazole derivatives against a panel of clinically relevant bacteria, compared with standard antibiotics.
| Compound ID / Name | Chemical Feature | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | P. aeruginosa | Reference(s) |
| Oxadiazole 72c | 4-Chloropyrazole at Ring A | 0.5 - 1 µg/mL | 1 µg/mL | >64 µg/mL | >64 µg/mL | [7] |
| Antibiotic 75b | 5-Indole at Ring A | 1 µg/mL | 4 µg/mL | >32 µg/mL | >32 µg/mL | [4][5] |
| Compound 2a | p-(dimethylamino)phenyl | Equipotent to Ampicillin | Not Reported | Not Reported | Equipotent to Ampicillin | [19] |
| Compound F3/F4 | Furan-derivative | Remarkable Activity | Not Reported | Remarkable Activity | Not Reported | [18] |
| Compound 19 | 5-methyl-1,3,4-oxadiazole | 25 µg/mL | Not Reported | 25 µg/mL | Not Reported | [21] |
| Vancomycin | Standard Glycopeptide | 1 µg/mL | 1 - 4 µg/mL | Inactive | Inactive | [7] |
| Linezolid | Standard Oxazolidinone | 1 - 2 µg/mL | 1 - 2 µg/mL | Inactive | Inactive | [7] |
| Ciprofloxacin | Standard Fluoroquinolone | 0.25 - 1 µg/mL | 0.5 - 2 µg/mL | ≤0.015 - 0.5 µg/mL | 0.25 - 1 µg/mL | [8] |
Analysis of Comparative Data:
The compiled data clearly demonstrates the potent activity of novel oxadiazoles against problematic Gram-positive pathogens, including resistant strains like MRSA and VRE.[7] Compounds such as Oxadiazole 72c and Antibiotic 75b exhibit MIC values that are comparable to or even better than standard-of-care antibiotics like Linezolid and Vancomycin against certain strains.[4][7] This is particularly significant as these oxadiazoles operate via PBP inhibition, offering a potential new weapon against bacteria resistant to other drug classes.[6]
The data also highlights a common characteristic of this class: a narrower spectrum of activity, with significantly less potency against Gram-negative bacteria like E. coli and P. aeruginosa. This is a frequent challenge for drugs targeting the bacterial cell wall, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier. However, some derivatives, like Compound 2a and the furan-containing F3/F4 , show promising activity against Gram-negative species, indicating that the oxadiazole scaffold can be chemically modified to overcome this limitation.[18][19]
Conclusion and Future Directions
Novel oxadiazole derivatives represent a highly promising and synthetically versatile class of antimicrobial agents.[8][22] Head-to-head comparisons reveal that optimized structures possess potent, bactericidal activity against high-priority Gram-positive pathogens, including MRSA.[4][6][7] The clear structure-activity relationships emerging from recent studies provide a rational basis for the further design of next-generation candidates.
Future research should focus on:
-
Optimizing for Gram-Negative Activity: Exploring chemical modifications, such as the inclusion of furan or other specific moieties, to improve penetration through the Gram-negative outer membrane.
-
In Vivo Efficacy and Pharmacokinetics: Moving the most promising lead compounds into animal models of infection to evaluate their efficacy, oral bioavailability, and safety profiles. Several compounds have already shown excellent in vivo efficacy and oral bioavailability in mice.[4][5][7]
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and potential secondary mechanisms to anticipate and overcome future resistance.
The oxadiazole scaffold is a validated platform for the development of new antibiotics. Through continued, targeted medicinal chemistry efforts guided by the principles outlined in this guide, these compounds hold great promise in the global fight against antimicrobial resistance.
References
-
Boudreau, M. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Available at: [Link]
-
Boudreau, M. A., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. Molecules. Available at: [Link]
-
Mishra, R., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry. Available at: [Link]
-
Lastochkin, E., et al. (2016). The Oxadiazole Antibacterials. Microbiology (Reading, England). Available at: [Link]
-
Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gaur, P., et al. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Faramarzi, S., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
Kumar, G. V., et al. (2013). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]
-
Lab Tech. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Lab Tech. Available at: [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Yurttaş, L., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Oxadiazole. Human Journals. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Singh, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC Advances. Available at: [Link]
-
Balouiri, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Available at: [Link]
-
Saleem, U., et al. (2015). In-vitro antimicrobial susceptibility testing of leaves methanol extract and latex of Euphorbia helioscopia using agar well diffusion and broth dilution methods. Journal of Animal and Plant Sciences. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
Wanger, A. (2018). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
-
Joseph, R. J. (2020). Agar well diffusion assay. YouTube. Available at: [Link]
-
Czech, B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. Available at: [Link]
-
CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available at: [Link]
-
Lastochkin, E., et al. (2016). The oxadiazole antibacterials. ResearchGate. Available at: [Link]
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hereditybio.in [hereditybio.in]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Target Specificity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] The incorporation of a furan moiety, specifically at the 5-position of the 1,3,4-oxadiazol-2(3H)-one core, presents a class of compounds with significant therapeutic potential. However, the efficacy and safety of any potential drug candidate are intrinsically linked to its target specificity. A comprehensive understanding of a compound's interaction with its intended target, as well as its off-target effects, is paramount for its development into a viable therapeutic.
This guide provides a framework for the systematic evaluation of the target specificity of novel 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of data in the context of drug development.
The Landscape of 1,3,4-Oxadiazole Derivatives as Anticancer Agents
Derivatives of the 1,3,4-oxadiazole core have been reported to exert their anticancer effects through various mechanisms of action.[2] These include the inhibition of crucial cellular targets such as:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) is a well-validated target in several cancers, and some oxadiazole derivatives have shown inhibitory activity against it.[3][4]
-
Intracellular Signaling Kinases: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5][6]
-
Histone Deacetylases (HDACs): These enzymes play a critical role in the epigenetic regulation of gene expression and are attractive targets in oncology. Notably, difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives have been identified as highly selective inhibitors of HDAC6.[7][8][9]
Given this precedent, it is plausible that 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives may also engage with one or more of these target classes. A systematic evaluation of their specificity is therefore essential.
A Phased Approach to Evaluating Target Specificity
A robust assessment of target specificity should follow a logical progression from broad, unbiased screening to in-depth validation of on-target and off-target interactions.
Caption: A phased workflow for evaluating target specificity.
Experimental Protocols and Methodologies
Phase 1: Broad Spectrum Screening
1. Initial Cytotoxicity Profiling
The first step is to determine the cytotoxic potential of the synthesized derivatives against a panel of cancer cell lines representing different tumor types. This provides preliminary data on the potency and potential cancer-type selectivity of the compounds.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives and a reference compound (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
2. Unbiased Target Identification using Chemical Proteomics
For the most potent compounds, an unbiased approach is crucial to identify potential protein targets without preconceived notions. Chemical proteomics is a powerful tool for this purpose.
Caption: Workflow for target identification using affinity chromatography.
Phase 2: On-Target Validation
Once putative targets are identified, the next step is to validate these interactions using orthogonal assays.
1. Biochemical Assays
If the putative target is an enzyme (e.g., a kinase or HDAC), its activity can be measured in the presence and absence of the inhibitor.
Protocol: In Vitro Kinase Assay (Example: EGFR)
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivative or a known EGFR inhibitor (e.g., Gefitinib).
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Determine the IC50 value for the inhibition of enzyme activity.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phase 3: Selectivity Profiling
1. Kinome Scanning
If the validated target is a kinase, it is crucial to assess the compound's selectivity across the human kinome. This is typically performed by specialized contract research organizations. The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The results are often presented as a percentage of inhibition.
2. Off-Target Validation
If kinome scanning or other broad profiling methods reveal significant off-target interactions, these should be validated using biochemical and cellular assays, as described in Phase 2. Understanding the off-target profile is critical for predicting potential side effects.
Data Presentation and Comparison
To facilitate a clear comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative Cytotoxicity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | 2.5 | 5.1 | 7.8 |
| Derivative 2 | 1.2 | 2.3 | 4.5 |
| Derivative 3 | >50 | >50 | >50 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Table 2: On-Target and Off-Target Activity Profile of Derivative 2
| Target | Biochemical IC50 (µM) | Cellular Target Engagement (CETSA Shift) |
| Primary Target | ||
| EGFR | 0.5 | Yes |
| Key Off-Targets | ||
| PI3Kα | 10.2 | Minimal |
| HDAC6 | >25 | No |
| Comparator Compounds | ||
| Gefitinib (EGFRi) | 0.05 | Yes |
| Alpelisib (PI3Ki) | 0.02 (for PI3Kα) | N/A |
Comparison with Alternatives
The performance of novel derivatives should be benchmarked against established drugs that target the same pathways.
-
For EGFR-targeting derivatives: Compare with first-generation inhibitors like Gefitinib or Erlotinib , and third-generation inhibitors like Osimertinib , especially if resistance mutations are being considered. In the context of colorectal cancer, monoclonal antibodies such as Cetuximab and Panitumumab are relevant comparators.[10][11][12]
-
For PI3K-targeting derivatives: Compare with pan-PI3K inhibitors or isoform-selective inhibitors like Alpelisib (p110α-selective), which is approved for certain types of breast cancer.[5][13]
-
For HDAC-targeting derivatives: Compare with pan-HDAC inhibitors like Vorinostat or isoform-selective inhibitors like the previously mentioned DFMO derivatives for HDAC6.[7]
Conclusion
The evaluation of target specificity is a critical and multifaceted process in the development of novel therapeutics. For 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives, a systematic approach combining broad-spectrum screening with rigorous on-target and off-target validation is essential. By employing the methodologies outlined in this guide, researchers can build a comprehensive specificity profile for their compounds, enabling informed decisions for further preclinical and clinical development. This structured approach, grounded in scientific integrity, will ultimately contribute to the development of safer and more effective anticancer agents.
References
-
Venderbosch, S., et al. (2017). Epidermal growth factor receptor (EGFR) inhibitors for metastatic colorectal cancer. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Sharma, A., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Gu, Y., et al. (2021). PI3K/AKT/mTOR-Targeted Therapy for Breast Cancer. Frontiers in Oncology. Available at: [Link]
-
Cellupica, E., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. Journal of Biological Chemistry. Available at: [Link]
-
Massarotti, A., et al. (2021). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. Cancers. Available at: [Link]
-
American Cancer Society. (2025). Targeted Therapy Drugs for Colorectal Cancer. Available at: [Link]
-
Susan G. Komen. (2024). PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Cellupica, E., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. AIR Unimi. Available at: [Link]
-
Marek, M., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ansley, K. C. (2025). Oral SERDs and PI3K Inhibitors Move the Needle Beyond CDK4/6 Inhibitors in Metastatic Breast Cancer. OncLive. Available at: [Link]
-
Kumar, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. ScienceOpen. Available at: [Link]
-
Cellupica, E., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. ResearchGate. Available at: [Link]
-
Williams, K. A., et al. (2012). Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. Marine Drugs. Available at: [Link]
-
Pop, A., et al. (2025). Breast Cancer Treatments: Drugs Targeting the PI3K/AKT/mTOR Pathway, TNBC Therapy and Future Directions: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Li, X., et al. (2025). Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Medscape. (2023). Colon Cancer Treatment Protocols. Available at: [Link]
-
Ali, I., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]
-
Gagliardi, F., et al. (2024). Anti-EGFR Therapy in Metastatic Colorectal Cancer: Identifying, Tracking, and Overcoming Resistance. Cancers. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kumar, D., et al. (2020). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Molecules. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
Chen, C. S., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]
-
Tan, C., & Du, X. (2022). EGFR-Based Targeted Therapy for Colorectal Cancer—Promises and Challenges. Biomedicines. Available at: [Link]
-
Koprowska, K., & Czyz, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link]
-
Alam, M. M., et al. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. Available at: [Link]
-
Nussinov, R., & Tsai, C. J. (2019). PI3K inhibitors: review and new strategies. Chemical Science. Available at: [Link]
-
Alam, M. M., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Abdel-Rahman, A. A. H., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Abdel-Rahman, A. A. H., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Available at: [Link]
Sources
- 1. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR-Targeted Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor receptor (EGFR) inhibitors for metastatic colorectal cancer | Cochrane [cochrane.org]
- 11. Colorectal Cancer Targeted Therapy | Targeted Drugs for Colorectal Cancer | American Cancer Society [cancer.org]
- 12. EGFR-Based Targeted Therapy for Colorectal Cancer—Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. komen.org [komen.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Statement of Purpose and Scope: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one. As a heterocyclic compound incorporating both a furan and an oxadiazolone moiety, this chemical requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for laboratory researchers, chemists, and drug development professionals. The procedures outlined are based on established principles of chemical safety and hazardous waste management, synthesizing data from structurally related compounds to provide a robust operational framework.
Hazard Identification and Risk Assessment
The furan moiety is a known hazardous substance, with potential for carcinogenicity and organ toxicity[1][2]. Similarly, substituted oxadiazoles and related heterocyclic compounds frequently exhibit irritant and acute toxicity properties. For instance, 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, a closely related analogue, is classified with multiple GHS hazard statements[3]. Therefore, it is prudent and scientifically sound to handle 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one as a hazardous substance.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Type | GHS Hazard Code (Inferred) | Description of Risk |
|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed[3][4][5][6]. |
| Skin Irritation | H315 | Causes skin irritation[3][4][7]. |
| Eye Irritation | H319 | Causes serious eye irritation[3][4][7]. |
| Respiratory Irritation | H335 | May cause respiratory irritation[3][4][5]. |
| Carcinogenicity | H350 (Suspected) | The furan component is a known carcinogen[1][2]. |
| Aquatic Toxicity | H412 / H413 | May cause long-lasting harmful effects to aquatic life[1][6]. |
Causality: The heterocyclic nitrogen atoms in the oxadiazole ring and the reactivity of the furan ring contribute to the compound's potential biological activity and, consequently, its toxicity. These structures can interact with biological macromolecules, leading to irritation and other adverse effects.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Given the inferred hazard profile, stringent adherence to safety protocols during handling is mandatory. The primary objective is to prevent all routes of exposure: inhalation, ingestion, and dermal contact.
Required PPE Protocol:
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during weighing and transfer operations. Rationale: These materials provide adequate resistance to a broad range of organic chemicals. Double-gloving provides an extra layer of protection against tears and contamination.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing. Rationale: Standard safety glasses do not protect against splashes from all angles.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn. Ensure cuffs are snug around the wrists.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. Rationale: This engineering control is the most effective way to minimize respiratory exposure[5].
Spill Management Protocol
Immediate and correct response to a spill is critical to containing the hazard.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.
-
Containment: For solid spills, gently cover the material with an absorbent powder (e.g., vermiculite or a universal chemical absorbent) to prevent dust generation. Do not use combustible materials like paper towels for the initial covering.
-
Neutralization (if applicable): While specific neutralization data is unavailable, it is not recommended to attempt in-situ chemical neutralization due to the risk of unknown and potentially hazardous reactions.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Seal the waste container and label it clearly for disposal.
Below is a workflow diagram illustrating the spill response logic.
Caption: Workflow for managing a spill of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.
Step-by-Step Disposal Protocol
Disposal must be conducted through an approved hazardous waste management program, adhering to all institutional and regulatory guidelines. The guiding principle is that this compound must not enter sanitary sewer systems or general solid waste[6][8].
Protocol for Waste Disposal:
-
Waste Identification: This compound should be classified as a non-halogenated organic solid waste.
-
Segregation:
-
Solid Waste: Collect waste 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, contaminated PPE (gloves, wipes), and spill cleanup materials in a dedicated, sealable, and chemically resistant container (e.g., a polyethylene drum).
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled container for non-halogenated organic liquid waste. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.
-
-
Labeling: The waste container must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and any local regulations. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals[5][8].
-
Final Disposal: Arrange for pickup by a licensed environmental waste management contractor. The required method of destruction is high-temperature incineration at a permitted facility[9]. Rationale: Incineration is the most effective method for destroying complex organic molecules, ensuring complete breakdown into less harmful components like carbon dioxide, water, and nitrogen oxides.
The following diagram outlines the decision process for proper waste stream management.
Caption: Decision tree for segregating and managing different waste forms of the compound.
Regulatory Context
In the United States, the disposal of this chemical falls under the regulations set forth by the Environmental Protection Agency (EPA) under RCRA. Healthcare and research facilities may also be subject to the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[10]. It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations[11][12]. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
-
PubChem. 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]
-
MDPI. 5-Furan-2yl[3][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]
-
ResearchGate. (PDF) 5-Furan-2yl[3][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][13] triazole-3-thiol and Their Thiol-Thione Tautomerism.[Link]
-
Mol-db. 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine.[Link]
-
ResearchGate. (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan.[Link]
-
Rx Destroyer. DEA Pharmaceutical Disposal Regulations.[Link]
-
DEA Diversion Control Division. Drug Disposal Information.[Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.[Link]
-
U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | C6H5N3O2 | CID 202185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 13. mdpi.com [mdpi.com]
Essential Protective Measures for Handling 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic molecule incorporating both a furan ring and an oxadiazole core, requires careful handling due to the potential hazards associated with its structural motifs. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for its safe management in a laboratory setting. Our focus is not merely on compliance, but on understanding the scientific rationale behind each safety recommendation.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, specific toxicological data is not widely available, as is common for many research chemicals. Therefore, we must infer potential hazards from its constituent functional groups: the furan ring and the 1,3,4-oxadiazole system.
-
The Furan Moiety: The furan ring is a significant structural alert. The metabolic oxidation of furan rings can generate reactive and potentially toxic intermediates, such as epoxides or unsaturated dialdehydes.[1][2] These intermediates can covalently bind to biological macromolecules like proteins and DNA, leading to cellular damage.[3][4] Furan itself is classified as a possible human carcinogen, and numerous furan-containing compounds have demonstrated hepatotoxicity (liver toxicity) in preclinical studies.[1][3][4] While the overall toxicity of a molecule is complex, the presence of the furan ring necessitates handling this compound with the assumption of potential carcinogenicity and organ toxicity.
-
The 1,3,4-Oxadiazole Moiety: 1,3,4-Oxadiazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] While generally stable, the reactivity of the ring system and its derivatives means that skin contact, inhalation, and ingestion should be minimized. Safety data for analogous structures frequently indicate risks of skin, eye, and respiratory irritation.[9][10]
Given these considerations, a conservative approach is mandated. The compound must be treated as harmful if swallowed, a skin and eye irritant, and a potential long-term health hazard until comprehensive toxicological data proves otherwise.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific laboratory operation being performed. The goal is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core PPE Requirements (Applicable at all times when handling the compound)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against splashes of solutions or accidental dispersal of solid powder. Standard safety glasses are insufficient. |
| Lab Coat | Flame-resistant (FR) lab coat with tight-fitting cuffs. | Provides a primary barrier against skin contact from spills and splashes. FR material is crucial when working with flammable solvents. |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness). | Offers good resistance to a broad range of chemicals. Double-gloving is strongly recommended when handling the pure solid or concentrated solutions. |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills. |
Task-Specific PPE Enhancements
| Task | Additional PPE | Rationale |
| Weighing Solid | N95 respirator mask. | Prevents inhalation of fine airborne particles. All weighing of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure. |
| Preparing Solutions | Chemical splash goggles and face shield. | A face shield provides an additional layer of protection for the face and neck when there is a higher risk of splashes, such as when handling volumes greater than 1 liter.[11] |
| Running Reactions | Appropriate respirator (if not in a fume hood). | All reactions should be conducted within a certified chemical fume hood. If this is not possible, a risk assessment must be performed to determine the appropriate respiratory protection. |
| Handling Unknowns | Flexible laminate gloves (e.g., Silver Shield) under heavy-duty outer gloves. | For any situation involving compounds of unknown toxicity, maximum chemical resistance for hand protection is required.[11] |
Operational and Disposal Plans
Safe handling extends beyond PPE to include the entire workflow, from receipt of the chemical to the disposal of waste.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Designate a specific area for the work. Assemble all necessary equipment, including a chemical spill kit.
-
Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures before use.
-
Handling the Compound:
-
Solids: Conduct all transfers and weighing of the solid powder inside a chemical fume hood or a ventilated enclosure to minimize inhalation risk. Use tools (spatulas, weighing paper) that can be easily decontaminated.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Always work within a fume hood.
-
-
Post-Handling: After completing the task, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces. Remove outer gloves first, followed by the rest of your PPE, avoiding contact with potentially contaminated surfaces.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory area.
Chemical Waste Disposal Plan
Improper disposal of chemical waste poses a significant risk to both personnel and the environment.[13]
-
Segregation: All waste contaminated with 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one must be segregated. This includes:
-
Solid Waste: Contaminated gloves, weighing paper, paper towels, and any unreacted solid compound.
-
Liquid Waste: Unused solutions and solvent rinses. Halogenated and non-halogenated solvent waste should be kept in separate, clearly labeled containers.[14]
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one") and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[15] Avoid using abbreviations or chemical formulas.[15]
-
Storage: Waste containers must be kept tightly sealed when not in use and stored in a designated, well-ventilated secondary containment area away from incompatible materials.[14][15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.[13] Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be discarded.[14][15]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.
Caption: PPE selection workflow based on the laboratory task.
References
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Pharmacological activity of furan derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). ResearchGate. [Link]
-
Disposal Methods for Chemical Waste: A Comprehensive Guide. (2024). Greenflow. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). National Institutes of Health. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Avicenna Journal of Pharmaceutical Research. [Link]
-
A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2023). European Chemical Bulletin. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
Sources
- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. acs.org [acs.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
